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3-Ethenylhexanoic acid

Cat. No.: B15128148
M. Wt: 142.20 g/mol
InChI Key: KZWOOKRTUFEPDG-UHFFFAOYSA-N
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Description

3-Ethenylhexanoic acid is a chemical compound of interest in organic synthesis and materials science research. The ethenyl group present in its structure provides a reactive site for various chemical transformations, such as polymerization or further functionalization, which researchers can utilize to create novel polymers, fine chemicals, or specialized esters. In a laboratory setting, this acid could serve as a key intermediate or building block for the development of new compounds. Researchers might also explore its potential in creating metal soaps or catalysts, similar to applications of its structural analog, 2-ethylhexanoic acid, whose metal salts are valued for their solubility in non-polar organic solvents . This product is designated "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14O2 B15128148 3-Ethenylhexanoic acid

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-ethenylhexanoic acid

InChI

InChI=1S/C8H14O2/c1-3-5-7(4-2)6-8(9)10/h4,7H,2-3,5-6H2,1H3,(H,9,10)

InChI Key

KZWOOKRTUFEPDG-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=O)O)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethenylhexanoic Acid: Fundamental Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethenylhexanoic acid, also known as 3-vinylhexanoic acid, is a C8 unsaturated carboxylic acid. Its structure, featuring both a vinyl group and a carboxylic acid moiety, suggests a potential for diverse chemical reactivity and biological activity. The presence of the vinyl group at the C3 position introduces a point of unsaturation that is not in conjugation with the carboxyl group, which influences its chemical behavior. This document provides a comprehensive overview of the predicted fundamental properties of this compound, proposes a potential synthetic route and characterization workflow, and outlines a general strategy for its biological screening.

Chemical and Physical Properties

The definitive chemical structure of this compound is presented below:

Chemical Structure:

The longest carbon chain containing the carboxylic acid group is six carbons long (hexanoic acid). An ethenyl (vinyl) group is attached to the third carbon.

Due to the absence of experimental data, the physicochemical properties of this compound have been estimated using computational models and by comparison with structurally similar compounds, such as 3-ethylhexanoic acid.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueNotes
IUPAC Name This compound-
Synonyms 3-Vinylhexanoic acid-
Molecular Formula C8H14O2-
Molecular Weight 142.20 g/mol Calculated from the molecular formula.
Boiling Point 220-230 °CEstimated based on the boiling point of hexanoic acid and related C8 carboxylic acids. The presence of the double bond may slightly alter this.
pKa ~4.8Predicted to be similar to other aliphatic carboxylic acids. The vinyl group is not expected to have a strong influence on the acidity of the carboxyl group.
LogP (Octanol/Water Partition Coefficient) ~2.5This value suggests moderate lipophilicity, indicating a balance between water and lipid solubility.
Appearance Colorless to pale yellow liquidBy analogy to other medium-chain carboxylic acids.
Solubility Sparingly soluble in water, soluble in organic solventsTypical for carboxylic acids of this chain length.

Proposed Synthesis and Characterization

Synthetic Protocol: A Hypothetical Approach

A plausible synthetic route to this compound could involve the alkylation of a malonic ester derivative followed by decarboxylation.

Experimental Protocol:

  • Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, in an anhydrous ethanol solution to form the corresponding enolate.

  • Reaction with 1-Bromo-2-butene: The enolate is then reacted with 1-bromo-2-butene. This will likely produce a mixture of SN2 and SN2' products. The desired product from SN2' attack would be diethyl 2-(but-3-en-2-yl)malonate.

  • Hydrolysis and Decarboxylation: The resulting substituted malonic ester is then hydrolyzed to the corresponding dicarboxylic acid using aqueous acid or base, followed by heating to induce decarboxylation, yielding this compound.

  • Purification: The final product can be purified by distillation under reduced pressure or by column chromatography.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification Diethyl_Malonate Diethyl Malonate Alkylation Alkylation (SN2') Diethyl_Malonate->Alkylation 1_Bromo_2_butene 1-Bromo-2-butene 1_Bromo_2_butene->Alkylation Base Base (e.g., NaOEt) Base->Alkylation Intermediate Substituted Malonic Ester Alkylation->Intermediate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Crude_Product Crude this compound Hydrolysis_Decarboxylation->Crude_Product Intermediate->Hydrolysis_Decarboxylation Purified_Product Purified Product Crude_Product->Purified_Product Purification

Caption: Proposed synthesis workflow for this compound.

Characterization Workflow

To confirm the identity and purity of the synthesized this compound, a standard battery of analytical techniques would be employed.

Experimental Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To identify the number and types of protons, including those of the vinyl group, the alkyl chain, and the acidic proton of the carboxyl group.

    • ¹³C NMR: To determine the number and types of carbon atoms, confirming the presence of the carboxylic acid carbon, the sp² carbons of the vinyl group, and the sp³ carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups. Expected peaks would include a broad O-H stretch for the carboxylic acid around 3000 cm⁻¹, a sharp C=O stretch around 1710 cm⁻¹, and C=C stretching and C-H bending vibrations for the vinyl group.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Purity Analysis (e.g., Gas Chromatography-Mass Spectrometry - GC-MS): To assess the purity of the final product and identify any potential impurities.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Synthesized_Compound Synthesized This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR IR IR Spectroscopy Synthesized_Compound->IR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS GC_MS GC-MS Synthesized_Compound->GC_MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Proton & Carbon Environment IR->Structural_Confirmation Functional Groups MS->Structural_Confirmation Molecular Weight Purity_Confirmed Purity Confirmed GC_MS->Purity_Confirmed Purity >95%

Caption: Workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no published information regarding the specific biological activities or associated signaling pathways of this compound. For a novel compound such as this, a general workflow for initial biological screening would be necessary to elucidate its potential therapeutic effects.

General Biological Screening Workflow

A typical initial screening process for a novel compound involves a tiered approach, starting with broad in vitro assays and progressing to more specific and complex models.

Experimental Protocols:

  • In Vitro Cytotoxicity Assays: The compound would first be tested against a panel of human cell lines (e.g., cancer cell lines and normal cell lines) to determine its general cytotoxicity and to establish a concentration range for further assays. Assays such as the MTT or LDH release assay would be suitable.

  • Target-Based or Phenotypic Screening:

    • Target-Based: If there is a rational basis for its design, the compound can be tested for its ability to modulate the activity of specific enzymes or receptors.

    • Phenotypic Screening: The compound can be screened for its ability to induce a specific cellular phenotype, such as apoptosis, cell cycle arrest, or differentiation.

  • Secondary and Mechanistic Assays: If a "hit" is identified in the primary screen, secondary assays are performed to confirm the activity and to begin to elucidate the mechanism of action. This could involve Western blotting to look at protein expression changes, qPCR for gene expression analysis, or more specific enzyme inhibition assays.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening Compound->Primary_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Primary_Screening->Cytotoxicity_Assay Phenotypic_Screen Phenotypic or Target-Based Screen Primary_Screening->Phenotypic_Screen Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Phenotypic_Screen->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Hit Confirmed Dose_Response Dose-Response Curve Secondary_Assays->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary_Assays->Mechanism_of_Action Lead_Compound Potential Lead Compound Dose_Response->Lead_Compound Mechanism_of_Action->Lead_Compound

Caption: General workflow for the biological screening of a novel compound.

Conclusion

This compound represents an interesting, yet uncharacterized, molecule. Based on its structure, it is predicted to have physicochemical properties typical of a medium-chain unsaturated carboxylic acid. While experimental data is lacking, this guide provides a theoretical framework for its synthesis, characterization, and initial biological evaluation. Further research is warranted to experimentally validate these predictions and to explore the potential applications of this novel compound in materials science, organic synthesis, and drug discovery.

"3-Ethenylhexanoic acid" CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Valproic Acid

Introduction

Valproic acid (VPA), a branched-chain fatty acid, was first synthesized in 1882 by Beverly S. Burton.[1] Initially used as a solvent, its anticonvulsant properties were serendipitously discovered in 1962.[1] Since then, it has become a widely prescribed medication for epilepsy, bipolar disorder, and migraine prophylaxis.[2][3] Its broad spectrum of action is attributed to multiple mechanisms, including the modulation of neurotransmitter systems and epigenetic regulation through histone deacetylase (HDAC) inhibition.[1][4] This guide provides a comprehensive overview of valproic acid, focusing on its chemical identifiers, physicochemical properties, pharmacological actions, relevant experimental protocols, and its role in drug development.

Compound Identifiers and Physicochemical Properties

Valproic acid is a well-characterized molecule with established identifiers and properties.

Table 1: Identifiers for Valproic Acid

IdentifierValue
IUPAC Name2-propylpentanoic acid[5]
CAS Number99-66-1[5]
Molecular FormulaC₈H₁₆O₂[5]
Molecular Weight144.21 g/mol [6]
InChI KeyNIJJYAXOARWZEE-UHFFFAOYSA-N[5]
SMILESCCCC(CCC)C(=O)O[5]
Synonyms2-Propylvaleric acid, Dipropylacetic acid, Depakene[5]

Table 2: Physicochemical Properties of Valproic Acid

PropertyValue
Physical StateClear, colorless liquid[5]
Boiling Point222 °C (428 °F)[5][7]
Water Solubility1.3 g/L[7]
pKa~4.8
LogP2.8[5]

Pharmacology and Mechanism of Action

The therapeutic effects of valproic acid are attributed to its multifaceted mechanism of action, which includes effects on neurotransmission and gene expression.

Modulation of GABAergic Neurotransmission

Valproic acid enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It achieves this by:

  • Inhibiting GABA degradation: VPA inhibits GABA transaminase, the enzyme responsible for breaking down GABA.[4]

  • Increasing GABA synthesis: It may also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA.[2]

Ion Channel Blockade

VPA has been shown to block voltage-gated sodium channels and T-type calcium channels.[4][8] This action reduces neuronal excitability and contributes to its anticonvulsant effects.

Histone Deacetylase (HDAC) Inhibition

Valproic acid is a known inhibitor of histone deacetylases, particularly class I HDACs.[1][4] By inhibiting HDACs, VPA leads to the hyperacetylation of histones, which alters chromatin structure and gene expression. This epigenetic modulation is thought to contribute to its mood-stabilizing and potential anticancer effects.

Signaling Pathways

Valproic acid influences several intracellular signaling pathways. The primary mechanisms are depicted below.

G VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T inhibits HDAC Histone Deacetylase (HDAC) VPA->HDAC inhibits Na_Channel Voltage-gated Na+ Channel VPA->Na_Channel blocks Ca_Channel T-type Ca2+ Channel VPA->Ca_Channel blocks GABA GABA GABA_T->GABA degrades GABA_R GABA Receptor GABA->GABA_R activates Neuron_Inhibition Neuronal Inhibition GABA_R->Neuron_Inhibition Histones Histones HDAC->Histones deacetylates Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Channel_Block Channel Blockade Na_Channel->Channel_Block Ca_Channel->Channel_Block Channel_Block->Neuron_Inhibition

Figure 1. Primary Mechanisms of Action of Valproic Acid

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of valproic acid.

Synthesis of Valproic Acid

A common laboratory-scale synthesis of valproic acid involves the alkylation of a malonic ester.[9]

Workflow for Valproic Acid Synthesis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation Diethyl_Malonate Diethyl Malonate Alkylated_Ester Diethyl dipropylmalonate Diethyl_Malonate->Alkylated_Ester + Sodium Ethoxide, Propyl Bromide Sodium_Ethoxide Sodium Ethoxide Propyl_Bromide Propyl Bromide Hydrolyzed_Acid Dipropylmalonic Acid Alkylated_Ester->Hydrolyzed_Acid + KOH, H2O KOH Potassium Hydroxide VPA Valproic Acid Hydrolyzed_Acid->VPA + Heat Heat Heat

Figure 2. Synthetic Workflow for Valproic Acid

Methodology:

  • Alkylation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, followed by alkylation with two equivalents of an propyl halide (e.g., propyl bromide) to yield diethyl dipropylmalonate.[9]

  • Hydrolysis: The resulting diester is hydrolyzed to the corresponding dicarboxylic acid, dipropylmalonic acid, using a strong base like potassium hydroxide, followed by acidification.[9]

  • Decarboxylation: The dipropylmalonic acid is then heated, causing it to decarboxylate and yield valproic acid.[9]

Quantification of Valproic Acid in Human Plasma by HPLC-UV

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a common method for the therapeutic drug monitoring of valproic acid.[10]

Table 3: HPLC-UV Method Parameters for Valproic Acid Analysis

ParameterCondition
Sample Preparation
Plasma Volume0.25 mL[10]
Protein PrecipitationAcetonitrile (1:1 v/v)[10]
Chromatography
ColumnC18 (250 mm x 4.6 mm)[10]
Mobile PhasePhosphate buffer:Acetonitrile (47.5:52.5, v/v)[10]
Flow Rate1.2 mL/min[10]
Detection
Wavelength210 nm[11]
Performance
Linearity Range10 - 150 µg/mL[10]
Limit of Detection (LOD)2.2 µg/mL[10]
Average Recovery94.3%[10]

Experimental Workflow:

  • Sample Preparation: Plasma samples are deproteinized by adding an equal volume of acetonitrile. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • Injection: A specific volume of the supernatant is injected into the HPLC system.

  • Separation: The analyte is separated on a C18 reverse-phase column using an isocratic mobile phase of phosphate buffer and acetonitrile.[10]

  • Detection: Valproic acid is detected by UV absorbance at 210 nm.[11]

  • Quantification: The concentration of valproic acid in the sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations.

Pharmacokinetics and Drug Development

Understanding the pharmacokinetic profile of valproic acid is crucial for its clinical use and for the development of new derivatives.

Table 4: Pharmacokinetic Parameters of Valproic Acid

ParameterValue
Bioavailability~100% (oral)[12]
Protein Binding80-90%[1]
Volume of Distribution0.1 - 0.4 L/kg[13]
MetabolismHepatic (glucuronidation, β-oxidation, CYP-mediated oxidation)[1][14]
Elimination Half-life9 - 16 hours[1]
ExcretionPrimarily renal[1]
Drug Development and Future Directions

The simple chemical structure of valproic acid has allowed for the development of various derivatives and prodrugs aimed at improving its therapeutic index.[15] Research efforts have focused on synthesizing analogs with increased potency and reduced side effects, such as hepatotoxicity and teratogenicity.[15] Furthermore, the discovery of its HDAC inhibitory activity has opened new avenues for its potential application in oncology and neurodegenerative diseases.[14] The development of novel analytical methods, including those that do not require derivatization, continues to improve the efficiency and sensitivity of valproic acid monitoring in both clinical and research settings.[16]

References

Uncharted Territory: The Elusive Nature of 3-Ethenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the scientific literature and chemical databases reveals a significant finding: "3-Ethenylhexanoic acid," also known by its synonym "3-vinylhexanoic acid," does not appear to be a documented compound. Extensive searches have yielded no records of its discovery, natural occurrence, synthesis, or biological activity. This suggests that the molecule, as named, is likely a novel or yet-to-be-described chemical entity.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound. However, the foundational information required for such a guide—its initial discovery and presence in nature—is absent from current scientific knowledge.

Our investigation involved systematic searches of major chemical databases, including PubChem, and a wide array of scientific literature repositories. These efforts failed to retrieve any publications detailing the isolation of this compound from a natural source or its synthesis in a laboratory setting. Consequently, there is no associated data on its physicochemical properties, spectroscopic characterization, or potential biological functions.

While the target compound remains elusive, our searches did identify a number of structurally related hexanoic acid derivatives. These include, but are not limited to:

  • 3-Ethylhexanoic acid: An alkyl-substituted carboxylic acid.

  • 3-Hydroxyhexanoic acid: A hydroxy-substituted carboxylic acid.

  • 3-Oxohexanoic acid: A keto-substituted carboxylic acid.

  • Various other hexanoic acids with different substituents at the 3-position.

The existence of these related molecules highlights the chemical feasibility of a compound like this compound. However, the lack of any specific mention in the literature indicates that it has not been a focus of research or has not been identified to date.

In the absence of any data, it is impossible to construct the requested tables of quantitative data, detailed experimental protocols, or diagrams of signaling pathways. The creation of such materials would be purely speculative and would not meet the standards of a technical guide for a scientific audience.

This report serves to inform the scientific community that this compound represents an unexplored area of chemical space. Its synthesis and characterization would constitute novel research, and any subsequent investigation into its biological properties would be breaking new ground. Future research efforts may one day uncover this compound, at which point a comprehensive technical guide could be warranted. Until then, the story of this compound remains unwritten.

"3-Ethenylhexanoic acid" biosynthetic pathway investigation

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.### Investigating the Biosynthetic Pathway of 3-Ethenylhexanoic Acid: A Technical Guide for Researchers

Abstract: this compound represents a novel fatty acid with potential applications in chemical synthesis and drug development. As a previously uncharacterized molecule in nature, its biosynthetic origins are unknown. This technical guide provides a comprehensive framework for the elucidation of its putative biosynthetic pathway. We propose a hypothetical pathway based on established principles of fatty acid and polyketide biosynthesis and present a detailed roadmap for its experimental validation. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, data presentation templates, and logical workflows to guide the investigation of this and other novel metabolic pathways.

Introduction: The Case for a Novel Biosynthetic Pathway

The existence of a vinyl group at the C-3 position of a C6 fatty acid backbone suggests a non-canonical biosynthetic origin. Standard fatty acid synthesis (FAS) pathways typically produce saturated or unsaturated chains with double bonds introduced at specific positions by dedicated desaturase enzymes, but not terminal vinyl groups on a short-chain fatty acid. The biosynthesis of this compound is more likely to proceed via a Type I Polyketide Synthase (PKS) pathway, which shares mechanistic similarities with FAS but possesses greater enzymatic diversity, allowing for incomplete reduction of the growing acyl chain.

This guide outlines a hypothetical biosynthetic route and a multi-phased experimental strategy to identify the responsible genes and characterize the enzymatic machinery.

Proposed Hypothetical Biosynthetic Pathway

We propose that the biosynthesis of this compound originates from primary metabolism, utilizing acetyl-CoA as a starter unit and malonyl-CoA as an extender unit, consistent with PKS and FAS mechanisms. The key to forming the 3-ethenyl group lies in a specific sequence of enzymatic reactions within a modular PKS or a modified FAS complex that includes a dehydratase (DH) domain but potentially lacks a functional enoyl reductase (ER) domain at the appropriate step.

The proposed pathway involves the following key steps:

  • Chain Initiation: An Acyltransferase (AT) domain loads an acetyl-CoA starter unit onto the Acyl Carrier Protein (ACP).

  • First Elongation: A Ketosynthase (KS) domain catalyzes the condensation of the acetyl group with a malonyl-CoA extender unit, forming a β-ketoacyl-ACP intermediate.

  • First Reduction and Dehydration: A Ketoreductase (KR) domain reduces the β-keto group to a hydroxyl group, which is then removed by a Dehydratase (DH) domain to create a double bond, resulting in a butenoyl-ACP intermediate.

  • Second Elongation: The butenoyl-ACP is further elongated with another malonyl-CoA unit.

  • Formation of the Vinyl Group: After the second elongation, the resulting β-keto group is reduced by a KR domain. The subsequent action of a DH domain eliminates water to form a conjugated diene. It is hypothesized that a specific dehydratase or a subsequent isomerase is responsible for generating the terminal vinyl group at the C-3 position.

  • Chain Termination: A Thioesterase (TE) domain hydrolyzes the completed 3-ethenylhexanoyl-ACP, releasing the final product.

Hypothetical Biosynthetic Pathway of this compound cluster_0 Primary Metabolism cluster_1 PKS/FAS Assembly Line Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Elongation1 2. Elongation I (KS Domain) Malonyl-CoA->Elongation1 Extender Elongation2 5. Elongation II (KS Domain) Malonyl-CoA->Elongation2 Extender Loading 1. Loading (AT Domain) Loading->Elongation1 Starter Acetoacetyl-ACP Acetoacetyl-ACP Reduction1 3. Reduction (KR) Acetoacetyl-ACP->Reduction1 Elongation1->Acetoacetyl-ACP Dehydration1 4. Dehydration (DH) Reduction1->Dehydration1 Butenoyl-ACP Butenoyl-ACP Dehydration1->Butenoyl-ACP Butenoyl-ACP->Elongation2 Keto-intermediate 3-keto-5-hexenoyl-ACP Elongation2->Keto-intermediate Reduction2 6. Reduction (KR) Keto-intermediate->Reduction2 Hydroxy-intermediate 3-hydroxy-5-hexenoyl-ACP Reduction2->Hydroxy-intermediate Dehydration2 7. Vinyl Formation (DH) Hydroxy-intermediate->Dehydration2 Final-ACP 3-Ethenylhexanoyl-ACP Dehydration2->Final-ACP Release 8. Release (TE Domain) Final-ACP->Release 3-Ethenylhexanoic_Acid This compound Release->3-Ethenylhexanoic_Acid

Caption: Proposed biosynthetic pathway for this compound via a PKS/FAS-like mechanism.

Experimental Protocols for Pathway Elucidation

A rigorous, multi-phase approach is required to identify and characterize the biosynthetic pathway. The following sections detail the core experimental protocols.

Phase 1: Isotopic Labeling and Metabolite Analysis

This phase aims to confirm the metabolic precursors of this compound in a native-producing organism (if one is identified) or a model organism engineered with a candidate gene cluster.

Protocol 1: Stable Isotope Feeding Study

  • Culture Preparation: Grow the target organism in a defined minimal medium to ensure controlled nutrient availability.

  • Precursor Administration: Supplement parallel cultures with 1 g/L of either [1,2-¹³C₂] sodium acetate or [U-¹³C₄] malonic acid. Include an unlabeled control culture.

  • Incubation and Harvest: Incubate the cultures for a period corresponding to the peak production of the target metabolite. Harvest the cells and/or supernatant.

  • Extraction: Perform a liquid-liquid extraction of the culture medium using an organic solvent (e.g., ethyl acetate) at pH < 3 to isolate acidic compounds.

  • Derivatization: Derivatize the extracted metabolites to enhance their volatility for gas chromatography. A common method is methylation with diazomethane or silylation with BSTFA.

  • GC-MS Analysis: Analyze the derivatized samples by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation:

    • Monitor the mass spectrum of the derivatized this compound.

    • An increase of +2 or +4 atomic mass units (AMU) in the [¹³C₂] acetate feeding experiment would suggest incorporation of one or two acetate units, respectively.

    • The fragmentation pattern will reveal the specific positions of the ¹³C labels, allowing for the reconstruction of the biosynthetic assembly.

Phase 2: Genetic and Bioinformatic Investigation

This phase focuses on identifying the specific genes responsible for the biosynthesis.

Protocol 2: Genome Mining for Candidate Gene Clusters

  • Identify Seed Enzymes: Use the protein sequences of known PKS and FAS domains (e.g., Ketosynthase (KS), Acyltransferase (AT), Dehydratase (DH)) as queries for a BLASTp search against the genome of the putative producing organism.

  • Analyze Genomic Neighborhood: Examine the genomic regions surrounding the identified hits. PKS and FAS genes are often organized in contiguous clusters. Look for clusters containing a full complement of necessary domains (KS, AT, KR, DH, ACP, TE).

  • Domain Architecture Analysis: Use tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict the domain organization of the candidate PKS/FAS enzymes. Atypical domain arrangements, such as a module lacking an enoyl reductase (ER) domain, would be of high interest.

Protocol 3: Heterologous Expression of the Candidate Cluster

  • Cluster Cloning: Amplify the entire putative gene cluster from the source organism's genomic DNA. Use a recombination-based cloning method (e.g., Gibson Assembly, TAR cloning) to insert the cluster into a suitable expression vector for a heterologous host (e.g., E. coli BAP1, Saccharomyces cerevisiae).

  • Host Transformation: Transform the expression vector into the chosen host organism.

  • Cultivation and Induction: Grow the recombinant host under conditions that induce the expression of the cloned gene cluster.

  • Metabolite Analysis: After an appropriate induction period, extract metabolites from the culture and analyze by GC-MS or LC-MS, looking for the de novo production of this compound. A positive result provides strong evidence that the cloned cluster is responsible for its biosynthesis.

Phase 3: In Vitro Enzymatic Assays

This phase involves the biochemical characterization of the individual enzymes within the pathway to confirm their specific roles.

Protocol 4: Recombinant Protein Expression and Purification

  • Gene Subcloning: Individually clone the genes encoding the enzymes of interest (e.g., the specific dehydratase hypothesized to form the vinyl group) into protein expression vectors (e.g., pET series for E. coli). Often, domains are expressed as individual proteins.

  • Protein Expression: Transform the vectors into an expression host like E. coli BL21(DE3). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to improve protein solubility.

  • Purification: Lyse the cells and purify the target protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography for higher purity.

Protocol 5: Enzyme Functionality Assay

  • Substrate Synthesis: Chemically synthesize the hypothesized substrate for the enzyme being tested. For example, to test the final dehydratase (Step 7 in the proposed pathway), 3-hydroxy-5-hexenoyl-ACP would be required. N-acetylcysteamine (SNAC) thioesters are often used as mimics for ACP-bound substrates.

  • Reaction Setup: Incubate the purified enzyme with its substrate in a suitable buffer. Include any necessary cofactors (e.g., NAD(P)H for reductases).

  • Product Detection: Quench the reaction and analyze the mixture by LC-MS or HPLC to detect the formation of the expected product.

  • Kinetic Analysis: Determine the enzyme's kinetic parameters (Kₘ, kcat) by varying the substrate concentration and measuring the initial reaction velocity. This provides quantitative data on the enzyme's efficiency.

Data Presentation and Quantitative Analysis

Clear and structured presentation of quantitative data is critical for interpreting experimental results. The following tables serve as templates for organizing data from the protocols described above.

Table 1: Mass Isotopomer Distribution from ¹³C-Acetate Feeding Study

Analyte Isotope Administered Mass Shift (AMU) Relative Abundance (%) Interpretation
This compound None (Control) M+0 100 Natural abundance
This compound [1,2-¹³C₂] Acetate M+0 10 Unlabeled
M+2 35 1 Acetate unit
M+4 45 2 Acetate units

| | | M+6 | 10 | 3 Acetate units |

Table 2: Production Titer in Heterologous Host Strains

Strain ID Genotype / Expressed Cluster Induction Conditions Titer (mg/L) ± SD Fold Change vs. Control
Control Empty Vector IPTG, 24h < 0.1 1.0
EXP-01 pVector::BGC_putative IPTG, 24h 15.2 ± 1.8 152

| EXP-02 | pVector::BGC_putative_ΔDH2 | IPTG, 24h | < 0.1 | < 1.0 |

Table 3: Kinetic Parameters of Purified Pathway Enzymes

Enzyme (Domain) Substrate Kₘ (µM) kcat (s⁻¹) kcat/Kₘ (M⁻¹s⁻¹)
DH1 3-hydroxybutyryl-SNAC 150 ± 25 10.5 ± 1.1 7.0 x 10⁴
DH2 (putative) 3-hydroxy-5-hexenoyl-SNAC 85 ± 15 25.2 ± 2.5 3.0 x 10⁵

| TE | 3-Ethenylhexanoyl-ACP | 40 ± 8 | 5.1 ± 0.6 | 1.3 x 10⁵ |

Visualization of Workflows and Logical Relationships

Visual diagrams are essential for conceptualizing complex experimental strategies and interpreting results.

Experimental Workflow for Pathway Elucidation cluster_Discovery Discovery & Hypothesis cluster_Validation In Vivo Validation cluster_Characterization In Vitro Characterization A Identify Producing Organism or Postulate Existence B Propose Hypothetical Pathway A->B C Genome Mining & Bioinformatics (antiSMASH, BLAST) B->C D Isotopic Labeling Studies (Confirm Precursors) B->D E Heterologous Expression (Confirm Gene Cluster) C->E F Gene Knockout Studies (Confirm Gene Necessity) C->F G Recombinant Protein Expression & Purification D->G E->G F->G H Enzyme Assays (Confirm Function) G->H I Enzyme Kinetics (Determine Efficiency) H->I J Complete Pathway Elucidation I->J Logic Diagram for Gene Function Start Hypothesis: Gene Cluster 'X' produces This compound Exp1 Experiment: Express Cluster 'X' in E. coli Start->Exp1 Res1_Yes Result: Production Observed Exp1->Res1_Yes Yes Res1_No Result: No Production Exp1->Res1_No No Conclusion1 Conclusion: Cluster 'X' is sufficient for production. Res1_Yes->Conclusion1 Reject Hypothesis Rejected or Refined Res1_No->Reject Exp2 Experiment: Knockout Gene 'DH2' from Cluster 'X' Res2_Yes Result: Production Abolished Exp2->Res2_Yes Yes Res2_No Result: Production Unchanged Exp2->Res2_No No Conclusion2 Conclusion: DH2 is necessary for production. Res2_Yes->Conclusion2 Res2_No->Reject Conclusion1->Exp2

Whitepaper: A Strategic Approach to Screening the Biological Activity of 3-Ethenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The identification and characterization of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. This document outlines a comprehensive, multi-tiered screening strategy for "3-Ethenylhexanoic acid," a compound with no currently documented biological activity. The proposed workflow integrates computational modeling with a cascade of in vitro assays to efficiently profile its cytotoxic, antimicrobial, and specific target-based activities. This guide provides detailed experimental protocols, hypothetical data representations, and logical workflow visualizations to serve as a robust framework for the initial investigation of this and other novel molecular entities.

Introduction: The Screening Imperative for Novel Compounds

The journey from a novel chemical structure to a viable therapeutic agent is fraught with challenges, with a high rate of attrition in preclinical and clinical development. A systematic and resource-efficient screening cascade is therefore critical. For a previously uncharacterized molecule like this compound, the initial goal is not to confirm a specific hypothesis, but to broadly survey its biological interactions to identify potential areas of therapeutic interest or toxicological concern.

This whitepaper details a strategic workflow designed to:

  • Predict: Employ in silico tools to forecast physicochemical properties, drug-likeness, and potential biological targets.

  • Prioritize: Use foundational in vitro assays to assess general cytotoxicity and broad-spectrum antimicrobial activity.

  • Pinpoint: Based on initial findings, proceed to more specific target-based assays to elucidate a potential mechanism of action.

This structured approach ensures that resources are directed toward the most promising avenues of investigation while flagging potential liabilities early in the discovery process.

A Multi-Tiered Screening Workflow

The proposed screening cascade is designed as a funnel, beginning with broad, high-throughput methods and progressing to more complex, specific assays.

G cluster_0 Tier 0: Computational Assessment cluster_3 Outcome in_silico In Silico Prediction (ADME, Drug-Likeness, Target Scoping) cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) in_silico->cytotoxicity Prioritize Testing antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) in_silico->antimicrobial enzyme_inhibition Enzyme Inhibition Assay cytotoxicity->enzyme_inhibition If Low Toxicity & Predicted Target no_go Terminate or Reprioritize cytotoxicity->no_go If High Toxicity go Proceed to Lead Optimization antimicrobial->go If Potent enzyme_inhibition->go If Potent & Selective receptor_binding Receptor Binding Assay receptor_binding->go If Potent & Selective

Figure 1: Proposed screening cascade for this compound.

Tier 0: In Silico Prediction of Drug-Like Properties

Before committing to laboratory work, computational models can provide valuable insights into the potential of a molecule.[1][2] This step involves predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and assessing overall "drug-likeness".[3]

Data Presentation: Predicted Physicochemical and ADME Properties

The following table presents hypothetical in silico predictions for this compound generated using standard computational models.

PropertyPredicted ValueGuideline/Interpretation
Molecular Weight ( g/mol )142.19< 500 Da (Lipinski's Rule)
LogP (Octanol/Water)2.1< 5 (Lipinski's Rule); indicates good membrane permeability
H-Bond Donors1< 5 (Lipinski's Rule)
H-Bond Acceptors2< 10 (Lipinski's Rule)
Aqueous Solubility (logS)-2.5Moderately soluble
Blood-Brain Barrier Perm.LowUnlikely to have significant CNS effects
Bioavailability Score0.55Indicates good potential for oral bioavailability

Tier 1: Foundational In Vitro Assays

This tier establishes a foundational biological profile, focusing on general toxicity and broad antimicrobial effects.

General Cytotoxicity Screening

A cytotoxicity assay is essential to determine the concentration range at which a compound may be safely studied and to flag any potential for general cellular toxicity.[4] The MTT assay is a widely used colorimetric method for this purpose.[5]

  • Cell Seeding: Plate human cell lines (e.g., HeLa for a cancer line, HEK293 for a non-cancer line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the cell plates with the medium containing the test compound. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression.

Cell LineCell TypeIC₅₀ (µM)Interpretation
HeLaCervical Cancer45.2Moderate, non-specific cytotoxicity at high conc.
HEK293Normal Kidney> 100Low cytotoxicity against non-cancerous cells.
A549Lung Cancer62.5Moderate, non-specific cytotoxicity at high conc.
Antimicrobial Susceptibility Testing

Screening for antimicrobial activity is a common starting point for natural and synthetic compounds. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).[7][8]

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 5 x 10⁵ CFU/mL) in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[9]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in the broth, typically from 256 µg/mL down to 0.5 µg/mL.[8]

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates for 16-24 hours at 37°C for bacteria or 24-48 hours at 30°C for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

OrganismTypeMIC (µg/mL)Interpretation
Staphylococcus aureusGram (+) Bacteria16Moderate activity
Escherichia coliGram (-) Bacteria> 128No significant activity
Pseudomonas aeruginosaGram (-) Bacteria> 128No significant activity
Candida albicansFungus (Yeast)8Potentially significant antifungal activity

Tier 2: Hypothesis-Driven Target-Based Assays

Based on in silico predictions or structural similarities to known active compounds, a hypothesis can be formed about a specific molecular target. For this guide, we will hypothesize that this compound may interact with enzymes in the inflammatory pathway, such as cyclooxygenases (COX).

Enzyme Inhibition Assay

An enzyme inhibition assay measures how a compound affects the rate of an enzyme-catalyzed reaction.[10] This provides direct evidence of target engagement.

  • Reagent Preparation: Prepare a buffer solution suitable for the target enzyme (e.g., Tris-HCl for COX enzymes). Prepare solutions of the purified enzyme, its substrate (e.g., arachidonic acid for COX), and the test compound.[11]

  • Pre-incubation: In a 96-well plate, mix the enzyme with various concentrations of this compound. Allow a short pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the enzyme.[10]

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Reaction Monitoring: Monitor the formation of the product over time. This can be done using a spectrophotometer to measure a change in absorbance if the product is colored, or using a specific detection kit (e.g., a colorimetric or fluorescent probe).[12]

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme TargetPutative ActionIC₅₀ (µM)Interpretation
COX-1Prostaglandin Synth.85.1Weak inhibition
COX-2Prostaglandin Synth.9.7Moderate and somewhat selective inhibition of COX-2
5-LOXLeukotriene Synth.> 100No significant inhibition
Visualizing a Potential Mechanism of Action

If the compound shows activity in an enzyme assay, visualizing its place in the relevant signaling pathway is crucial for understanding its potential effects.

G cluster_pathway Arachidonic Acid Metabolism Pathway cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway phospholipids Membrane Phospholipids pla2 PLA₂ phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox lox 5-LOX arachidonic_acid->lox prostaglandins Prostaglandins (Inflammation, Pain) cox->prostaglandins leukotrienes Leukotrienes (Inflammation) lox->leukotrienes inhibitor 3-Ethenylhexanoic acid (Hypothetical) inhibitor->cox Inhibition

References

"3-Ethenylhexanoic acid" role in metabolic pathways

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the metabolic role of 3-Ethenylhexanoic acid cannot be provided at this time. A comprehensive search of available scientific literature yielded no specific information regarding the metabolic pathways, enzymatic interactions, quantitative biological data, or detailed experimental protocols for this particular compound.

The search results did not contain any documents that specifically investigated the role of this compound, also known as 3-vinylhexanoic acid, in any biological system. The information retrieved pertained to general fatty acid metabolism, the metabolic pathways of structurally related but distinct molecules like hexanoic acid in microorganisms, or the biological activities of other classes of chemical compounds.

Consequently, without primary or secondary research data, it is not possible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data on the biological or metabolic effects of this compound was found.

  • Experimental Protocols: No published methodologies for experiments involving this specific compound were identified.

  • Visualization: The absence of information on its interactions within biological systems precludes the creation of any signaling pathway or experimental workflow diagrams.

Further research would be required to elucidate the metabolic significance, if any, of this compound.

Spectroscopic Analysis of 3-Ethenylhexanoic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a predictive guide to the spectroscopic characteristics of 3-Ethenylhexanoic acid. Due to the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed, generalized experimental protocols for acquiring such data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound based on its chemical structure and comparison with structurally similar compounds.

Table 1: Predicted ¹H NMR Data

ProtonsChemical Shift (ppm)MultiplicityIntegration
-COOH10-12Singlet (broad)1H
=CH (vinyl)5.5 - 6.0Multiplet1H
=CH₂ (vinyl)4.9 - 5.2Multiplet2H
-CH(CH=CH₂)2.5 - 3.0Multiplet1H
-CH₂-COOH2.2 - 2.5Multiplet2H
-CH₂-CH₃1.2 - 1.5Multiplet2H
-CH₃0.8 - 1.0Triplet3H

Table 2: Predicted ¹³C NMR Data

CarbonChemical Shift (ppm)
-COOH170 - 185
=CH (vinyl)135 - 145
=CH₂ (vinyl)115 - 125
-CH(CH=CH₂)40 - 50
-CH₂-COOH30 - 40
-CH₂-CH₃20 - 30
-CH₃10 - 15

Table 3: Predicted IR Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad
C=O (Carboxylic Acid)1700-1730Strong
C=C (Alkene)1640-1680Medium
C-O (Carboxylic Acid)1210-1320Strong
=C-H (Alkene)3010-3095Medium

Table 4: Predicted Mass Spectrometry Data

Ion TypePredicted m/zNotes
[M]+142.19Molecular Ion
[M-H₂O]+124.18Loss of water
[M-COOH]+97.16Loss of carboxylic acid group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be inert to the sample. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared using a solvent that has minimal interference in the IR spectrum (e.g., CCl₄).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the solvent) should be recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC) for separation from impurities.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. For a carboxylic acid, ESI in negative ion mode is often effective for observing the deprotonated molecule [M-H]⁻.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for accurate mass measurements to confirm the elemental composition.

  • Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions. Tandem mass spectrometry (MS/MS) can be performed to obtain structural information by fragmenting a selected precursor ion.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Navigating the Stereochemical Landscape of 3-Ethenylhexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethenylhexanoic acid, a substituted short-chain fatty acid, possesses a stereogenic center at the C3 position, giving rise to a pair of enantiomers. Due to the limited specific literature on this particular molecule, this technical guide provides a comprehensive overview of the principles and methodologies applicable to the synthesis, resolution, and characterization of its potential stereoisomeric forms. This document serves as a foundational resource for researchers interested in exploring the stereochemistry and potential biological activities of this compound and analogous chiral carboxylic acids. The methodologies detailed herein are drawn from established protocols for similar chiral molecules and are intended to be adapted for the specific investigation of this compound's enantiomers and potential diastereomers if additional stereocenters were introduced.

Introduction to the Stereoisomerism of this compound

This compound features a chiral center at the third carbon atom, which is bonded to four different substituents: a hydrogen atom, an ethyl group, a vinyl (ethenyl) group, and a carboxymethyl group (-CH2COOH). This structural arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-3-ethenylhexanoic acid and (S)-3-ethenylhexanoic acid.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they exhibit distinct behavior in the presence of other chiral entities, including chiral catalysts, enzymes, and receptors. This differentiation is of paramount importance in drug development, as the physiological effects of a chiral molecule are often enantiomer-specific.

Should additional stereocenters be introduced into the molecule, diastereomers would also be possible. Diastereomers are stereoisomers that are not mirror images of each other and possess distinct physical and chemical properties.

Methodologies for Stereoselective Synthesis and Resolution

The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: asymmetric synthesis, which aims to selectively create one enantiomer, and chiral resolution, which involves the separation of a racemic mixture.

Asymmetric Synthesis

Catalytic asymmetric synthesis offers an efficient route to chiral carboxylic acids bearing an α-stereogenic center.[1][2] While this compound has a β-stereocenter relative to the vinyl group, analogous strategies can be envisioned. One potential synthetic approach could involve the asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester, followed by hydrolysis.

Hypothetical Asymmetric Synthesis Workflow:

cluster_synthesis Asymmetric Synthesis Pathway start α,β-Unsaturated Ester intermediate Chiral Ester Intermediate start->intermediate Conjugate Addition reagent Organocuprate Reagent (e.g., Et2CuLi) reagent->intermediate catalyst Chiral Ligand/Metal Complex catalyst->intermediate hydrolysis Hydrolysis (e.g., LiOH, H2O) intermediate->hydrolysis product Enantioenriched This compound hydrolysis->product

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic Mixtures

Chiral resolution is a common technique for separating enantiomers from a racemic mixture.[3][4] This is typically achieved by reacting the racemic acid with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization or chromatography.[3] Following separation, the resolving agent is removed to yield the individual enantiomers.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol). Add an equimolar amount of a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Isolation of Diastereomer: Collect the crystals by filtration and wash with a small amount of cold solvent. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and the resolving agent.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether).

  • Purification: Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure to yield the purified enantiomer.

Chiral Resolution Workflow:

cluster_resolution Chiral Resolution Workflow racemate Racemic this compound salts Diastereomeric Salts racemate->salts agent Chiral Resolving Agent agent->salts separation Separation (e.g., Crystallization) salts->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 acidification1 Acidification diastereomer1->acidification1 acidification2 Acidification diastereomer2->acidification2 enantiomer1 (R)-3-Ethenylhexanoic Acid acidification1->enantiomer1 enantiomer2 (S)-3-Ethenylhexanoic Acid acidification2->enantiomer2

Caption: General workflow for chiral resolution.

Characterization of Enantiomers and Diastereomers

The characterization of the stereoisomers of this compound would involve a combination of spectroscopic and chiroptical techniques to determine their structure, purity, and stereochemistry.

Spectroscopic Methods for Structural Elucidation and Diastereomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of organic molecules. While enantiomers exhibit identical NMR spectra in achiral solvents, diastereomers have distinct NMR spectra.[5][6][7] For enantiomeric analysis, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments, leading to distinguishable NMR signals for the enantiomers.[8][9]

Table 1: Hypothetical Spectroscopic Data for this compound Stereoisomers

Technique(R)-3-Ethenylhexanoic Acid(S)-3-Ethenylhexanoic AcidDiastereomer ADiastereomer B
¹H NMR (in CDCl₃) Identical to (S)-formIdentical to (R)-formDistinct Chemical ShiftsDistinct Chemical Shifts
¹³C NMR (in CDCl₃) Identical to (S)-formIdentical to (R)-formDistinct Chemical ShiftsDistinct Chemical Shifts
¹H NMR (with Chiral Solvating Agent) Shifted signals relative to (S)Shifted signals relative to (R)N/AN/A
Chiroptical Methods for Enantiomeric Analysis

Chiroptical methods are essential for distinguishing between enantiomers and determining the enantiomeric excess (ee) of a sample.

  • Polarimetry: Measures the rotation of plane-polarized light by a chiral substance. Enantiomers rotate light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule.

  • Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light.[10][11] Enantiomers will produce mirror-image CD spectra. This technique can be highly sensitive for determining enantiomeric composition.[10][11]

Table 2: Hypothetical Chiroptical Data for this compound Enantiomers

Parameter(R)-3-Ethenylhexanoic Acid(S)-3-Ethenylhexanoic Acid
Specific Rotation [α] Negative Value (hypothetical)Positive Value (hypothetical)
Circular Dichroism (CD) Negative Cotton Effect (hypothetical)Positive Cotton Effect (hypothetical)

Potential Biological Significance and Signaling Pathways

Short-chain fatty acids (SCFAs) are known to play significant roles in various physiological processes, including gut health, metabolism, and immune function.[12][13] They can act as signaling molecules by interacting with G-protein coupled receptors (GPCRs) or by inhibiting histone deacetylases (HDACs), thereby influencing gene expression.[12]

The chirality of a molecule can dramatically affect its biological activity. It is plausible that the enantiomers of this compound could exhibit differential interactions with biological targets such as enzymes or receptors. For instance, one enantiomer might be a potent agonist for a specific GPCR, while the other is inactive or even an antagonist.

Potential Signaling Pathway Involvement:

cluster_pathway Hypothetical SCFA Signaling enantiomer_R (R)-3-Ethenylhexanoic Acid gpcr GPCR enantiomer_R->gpcr High Affinity enantiomer_S (S)-3-Ethenylhexanoic Acid hdac HDAC enantiomer_S->hdac Inhibition gpac gpac enantiomer_S->gpac Low Affinity downstream_gpcr Downstream Signaling (e.g., cAMP, Ca²⁺) gpcr->downstream_gpcr downstream_hdac Histone Acetylation -> Gene Expression hdac->downstream_hdac

Caption: Hypothetical differential signaling of enantiomers.

Conclusion

References

The Obscure Identity of 3-Ethenylhexanoic Acid: A Technical Guide Based on Analogous Structures

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for "3-Ethenylhexanoic acid," also known as "3-Vinylhexanoic acid," reveals a significant lack of specific published data on its synthesis, properties, or biological activity. This suggests that this particular compound is not well-characterized in scientific literature. Therefore, this technical guide has been constructed based on established principles of organic chemistry and data from structurally similar, well-documented vinyl-substituted carboxylic acids. The experimental protocols and data presented herein are hypothetical and intended to serve as a representative guide for researchers and drug development professionals interested in this class of compounds.

Historical Context and Literature Review

The history of simple, unsaturated carboxylic acids is deeply rooted in the study of natural products and the development of synthetic organic chemistry. While numerous unsaturated fatty acids have been isolated and characterized over the past century, the specific compound this compound does not appear in historical records or modern chemical databases.

The introduction of a vinyl group into a carbon chain can significantly alter the chemical reactivity and biological properties of a molecule. The vinyl moiety can participate in a variety of reactions, including polymerization, and can act as a Michael acceptor or a precursor for further functionalization. In a biological context, such unsaturation can influence metabolic pathways and interactions with cellular targets.

Research on related short-chain unsaturated carboxylic acids has explored their potential as antimicrobial agents, metabolic intermediates, and building blocks for more complex molecules. However, without specific literature, any discussion of this compound's role remains speculative.

Physicochemical and Spectroscopic Data (Hypothetical)

The following table summarizes the expected, but hypothetical, quantitative data for this compound. These values are estimated based on known data for similar short-chain vinyl carboxylic acids.

PropertyHypothetical Value
Molecular Formula C₈H₁₄O₂
Molecular Weight 142.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~180-190 °C (at 760 mmHg)
Density ~0.95 g/cm³
¹H NMR (CDCl₃, 400 MHz) δ 5.7-5.9 (m, 1H, -CH=CH₂), 4.9-5.1 (m, 2H, -CH=CH₂), 2.8-3.0 (m, 1H, -CH(CH=CH₂)-), 2.3-2.5 (t, 2H, -CH₂COOH), 1.2-1.6 (m, 4H, -CH₂CH₂CH₃), 0.9 (t, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~179 (-COOH), ~138 (-CH=), ~116 (=CH₂), ~45 (-CH-), ~35 (-CH₂-), ~29 (-CH₂-), ~20 (-CH₂-), ~14 (-CH₃)
Infrared (IR, neat) ν ~3000-3300 (br, O-H), ~2960, 2870 (C-H), ~1710 (C=O), ~1640 (C=C), ~990, 910 (vinyl C-H bend) cm⁻¹
Mass Spectrometry (EI) m/z (%) 142 (M⁺), 97, 81, 69, 55, 41

Experimental Protocols (Hypothetical)

The synthesis of this compound can be envisioned through several established synthetic routes for the formation of γ-vinyl carboxylic acids. A plausible approach involves the conjugate addition of an organocuprate to an α,β-unsaturated ester, followed by hydrolysis.

Synthesis of this compound via Cuprate Addition

Materials:

  • Ethyl crotonate

  • Vinylmagnesium bromide solution (1.0 M in THF)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Argon gas

Procedure:

  • Preparation of the Gilman Reagent (Lithium Divinylcuprate):

    • To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar and a septum, add CuI (1.0 eq).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add vinylmagnesium bromide solution (2.0 eq) via syringe.

    • Stir the resulting mixture at -78 °C for 30 minutes to form the divinylcuprate reagent.

  • Conjugate Addition:

    • In a separate argon-purged flask, dissolve ethyl crotonate (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the prepared divinylcuprate solution to the ethyl crotonate solution via cannula.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.

  • Workup and Purification of the Ester Intermediate:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to yield the crude ethyl 3-ethenylhexanoate.

    • Purify the crude ester by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate).

  • Hydrolysis to the Carboxylic Acid:

    • Dissolve the purified ethyl 3-ethenylhexanoate in a mixture of ethanol and 2 M aqueous NaOH.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (approximately 4-6 hours).

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2 with 1 M HCl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

Potential Signaling Pathways and Biological Activities (Speculative)

Given the structural motifs, this compound could potentially interact with biological systems in several ways. The carboxylic acid moiety suggests it could be a substrate for enzymes involved in fatty acid metabolism. The vinyl group introduces a point of reactivity, making it a potential target for enzymes that process unsaturated lipids.

It is conceivable that this compound could be an inhibitor or modulator of enzymes in fatty acid biosynthesis or degradation pathways. However, without experimental data, any proposed mechanism of action or signaling pathway involvement remains purely speculative.

Visualizations

Synthesis_of_3_Ethenylhexanoic_Acid ethyl_crotonate Ethyl Crotonate step2 2. Conjugate Addition -78 °C to RT ethyl_crotonate->step2 vinyl_mgbr Vinylmagnesium Bromide step1 1. THF, -78 °C vinyl_mgbr->step1 cui Copper(I) Iodide cui->step1 cuprate Lithium Divinylcuprate cuprate->step2 ester_intermediate Ethyl 3-ethenylhexanoate step3 3. NaOH, H₂O, EtOH Reflux ester_intermediate->step3 Hydrolysis final_product This compound step1->cuprate step2->ester_intermediate step3->final_product Hydrolysis step4 4. H₃O⁺ workup

Caption: Hypothetical synthesis of this compound.

An In-depth Technical Guide to 3-Ethenylhexanoic Acid: Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethenylhexanoic acid, a derivative of the short-chain fatty acid hexanoic acid, represents a unique structural motif with potential applications in medicinal chemistry and drug development. Due to the limited direct research on this specific molecule, this technical guide provides a comprehensive overview of its structural analogs and derivatives. By examining related compounds, we can infer the potential physicochemical properties, synthesis methodologies, and biological activities of this compound. This guide summarizes key quantitative data, details relevant experimental protocols for the synthesis of analogous structures, and visualizes pertinent biological pathways to facilitate further research and development in this area.

Introduction

Carboxylic acids are a cornerstone of organic chemistry and pharmacology, with a vast number of derivatives exhibiting a wide range of biological activities. Short-chain fatty acids (SCFAs), in particular, are known to play crucial roles in metabolic regulation and cellular signaling. The introduction of unsaturation, such as a vinyl group, into the carbon chain of a carboxylic acid can significantly alter its chemical reactivity, physical properties, and biological function. This guide focuses on the structural landscape surrounding this compound, providing a foundational understanding for its potential exploration as a bioactive compound.

Physicochemical Properties of Structural Analogs

The physicochemical properties of this compound can be inferred from its structural analogs, namely hexanoic acid and other unsaturated carboxylic acids. Carboxylic acids generally exhibit higher boiling points than other organic molecules of similar molecular weight due to their ability to form strong hydrogen bonds.[1][2] Their solubility in water is dependent on the length of the carbon chain, with shorter chains being more soluble.[1][3] The presence of a vinyl group may slightly alter these properties.

Table 1: Physicochemical Properties of this compound and its Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Water Solubility
This compound (Predicted) C8H14O2142.20~200-220Sparingly soluble
Hexanoic AcidC6H12O2116.162051.0 g/100 mL
Vinyl HexanoateC8H14O2142.20166Low
But-2-enoic acid (Crotonic acid)C4H6O286.091858.7 g/100 mL

Note: The properties for this compound are predicted based on the trends observed in its structural analogs.

Synthesis of Structural Analogs and Derivatives

Experimental Protocol: Synthesis of a γ,δ-Unsaturated Carboxylic Acid via Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful method for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids.[4] This reaction involves the rearrangement of an allylic ester to a silyl ketene acetal intermediate, which then undergoes a[5]-sigmatropic rearrangement.

Reaction Scheme:

G cluster_0 Ireland-Claisen Rearrangement Allylic Ester Allylic Ester Silyl Ketene Acetal Silyl Ketene Acetal Allylic Ester->Silyl Ketene Acetal 1. LDA, THF, -78 °C 2. TMSCl γ,δ-Unsaturated Carboxylic Acid γ,δ-Unsaturated Carboxylic Acid Silyl Ketene Acetal->γ,δ-Unsaturated Carboxylic Acid Rearrangement

Caption: General workflow for the Ireland-Claisen rearrangement.

Detailed Methodology:

  • Enolate Formation: To a solution of an allylic ester in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) dropwise. Stir the mixture for 30-60 minutes.

  • Silyl Ketene Acetal Formation: Add chlorotrimethylsilane (TMSCl) to the reaction mixture and allow it to warm to room temperature.

  • Rearrangement: The silyl ketene acetal will rearrange upon warming. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the γ,δ-unsaturated carboxylic acid.

Experimental Protocol: Synthesis of an α,β-Unsaturated Ester via Wittig Reaction

The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[6][7] This reaction can be adapted to synthesize α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids.

Reaction Scheme:

G cluster_0 Wittig Reaction for α,β-Unsaturated Ester Synthesis Aldehyde Aldehyde α,β-Unsaturated Ester α,β-Unsaturated Ester Aldehyde->α,β-Unsaturated Ester + Phosphonium Ylide α,β-Unsaturated Carboxylic Acid α,β-Unsaturated Carboxylic Acid α,β-Unsaturated Ester->α,β-Unsaturated Carboxylic Acid Hydrolysis

Caption: General workflow for the synthesis of an α,β-unsaturated carboxylic acid via the Wittig reaction.

Detailed Methodology:

  • Ylide Preparation: Prepare the phosphonium ylide by treating a phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane) with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous solvent like THF or dimethylformamide (DMF).

  • Wittig Reaction: Add the aldehyde to the ylide solution at room temperature and stir for several hours. The reaction can be performed in aqueous media, which can be more environmentally friendly.[8]

  • Workup: After completion of the reaction (monitored by TLC), evaporate the solvent. The triphenylphosphine oxide byproduct can be precipitated by adding a non-polar solvent like hexanes.

  • Purification of Ester: The α,β-unsaturated ester can be purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using either acidic or basic conditions, followed by acidification to obtain the final product.

Potential Biological Activity of Structural Analogs

Unsaturated fatty acids are known to possess a range of biological activities, including antibacterial properties.[9][10] The introduction of a vinyl group can influence the interaction of the carboxylic acid with biological targets.

Antibacterial Activity

Several studies have demonstrated the antibacterial activity of vinyl-substituted fatty acids. For instance, vinyl halogenated fatty acids have shown significant activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA).[9][11] It is hypothesized that these compounds may disrupt the bacterial cell membrane or interfere with essential metabolic pathways.[9] Monounsaturated fatty acids, such as certain C16:1 isomers, have also been shown to have selective antibacterial activity against S. aureus.[12]

Table 2: Antibacterial Activity of Selected Unsaturated Fatty Acids

CompoundTarget OrganismActivity (MIC)Reference
2-allyl-3-bromo-2E-hexadecenoic acidMRSA3.9 µg/mL[9]
7-cis-hexadecenoic acidS. aureus< 10 µg/mL[12]
α-linolenic acidS. aureusInhibitory[10]

Signaling Pathways of Short-Chain Fatty Acid Analogs

Short-chain fatty acids (SCFAs) act as signaling molecules that can influence various physiological processes, including inflammation, glucose metabolism, and lipid metabolism.[5][13][14] The primary signaling mechanisms involve the activation of G-protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[13][14] As a structural analog, this compound could potentially interact with these pathways.

GPCR-Mediated Signaling

SCFAs, such as butyrate and propionate, are known ligands for GPCRs like GPR41, GPR43, and GPR109A.[5][13] Activation of these receptors can trigger downstream signaling cascades that regulate various cellular functions.

G SCFA Short-Chain Fatty Acid (e.g., Butyrate, Propionate) GPCR G-Protein-Coupled Receptor (GPR41, GPR43, GPR109A) SCFA->GPCR G_protein G-Protein Activation GPCR->G_protein Second_Messengers Second Messengers (e.g., cAMP, IP3/DAG) G_protein->Second_Messengers Downstream_Effects Downstream Cellular Effects (e.g., Hormone Secretion, Gene Expression) Second_Messengers->Downstream_Effects

Caption: Simplified signaling pathway of SCFAs via GPCRs.

HDAC Inhibition

Butyrate is a well-known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, butyrate can modulate gene expression, leading to anti-inflammatory effects and influencing cell differentiation.[13][14]

G Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Gene_Expression Altered Gene Expression (e.g., Anti-inflammatory genes) Histone_Acetylation->Gene_Expression

Caption: Mechanism of HDAC inhibition by butyrate.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, this in-depth guide provides a comprehensive framework for its potential properties and synthesis based on the analysis of its structural analogs. The methodologies for synthesizing unsaturated carboxylic acids are well-established and can be readily adapted for the preparation of this compound and its derivatives. The known biological activities of related vinyl-substituted and short-chain fatty acids suggest that this compound class holds promise for further investigation, particularly in the context of antibacterial drug discovery. Future research should focus on the successful synthesis of this compound, followed by a thorough characterization of its physicochemical properties and a systematic evaluation of its biological activities. Elucidating its potential interactions with key signaling pathways, such as those involving GPCRs and HDACs, will be crucial in determining its therapeutic potential.

References

Methodological & Application

Synthesis of 3-Ethenylhexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-ethenylhexanoic acid, a γ,δ-unsaturated carboxylic acid. The synthetic strategy is centered around the Ireland-Claisen rearrangement, a powerful and stereoselective method for the formation of carbon-carbon bonds. The protocols provided are based on established methodologies for analogous transformations and are intended to serve as a comprehensive guide for the preparation of this target molecule.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step sequence, beginning with the readily available starting materials 1-hexen-3-ol and acetic anhydride.

  • Esterification: 1-hexen-3-ol is first esterified with acetic anhydride to form the corresponding allylic acetate, 1-hexen-3-yl acetate.

  • Ireland-Claisen Rearrangement: The allylic acetate is then subjected to an Ireland-Claisen rearrangement. This involves the formation of a silyl ketene acetal intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to yield the target γ,δ-unsaturated carboxylic acid, this compound, after acidic workup.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_esterification Step 1: Esterification cluster_rearrangement Step 2: Ireland-Claisen Rearrangement 1_hexen_3_ol 1-Hexen-3-ol esterification_reaction Esterification (DMAP, Pyridine) 1_hexen_3_ol->esterification_reaction acetic_anhydride Acetic Anhydride acetic_anhydride->esterification_reaction allyl_acetate 1-Hexen-3-yl acetate esterification_reaction->allyl_acetate allyl_acetate_input 1-Hexen-3-yl acetate allyl_acetate->allyl_acetate_input Purification rearrangement_reaction Ireland-Claisen Rearrangement 1. LDA, TMSCl 2. H3O+ allyl_acetate_input->rearrangement_reaction target_molecule This compound rearrangement_reaction->target_molecule

Caption: Synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 1-Hexen-3-yl acetate

This protocol describes the esterification of 1-hexen-3-ol using acetic anhydride and 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • 1-Hexen-3-ol

  • Acetic anhydride

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-hexen-3-ol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add pyridine (1.5 eq) followed by a catalytic amount of DMAP (0.05 eq).

  • Slowly add acetic anhydride (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-hexen-3-yl acetate.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-hexen-3-yl acetate.

Quantitative Data (Representative):

ParameterValue
Starting Alcohol1-Hexen-3-ol
ReagentsAcetic anhydride, DMAP, Pyridine
SolventDiethyl ether
Reaction Time12-16 h
Temperature0 °C to room temperature
Typical Yield 85-95%
Protocol 2: Synthesis of this compound via Ireland-Claisen Rearrangement

This protocol details the[1][1]-sigmatropic rearrangement of 1-hexen-3-yl acetate to the target carboxylic acid.

Materials:

  • 1-Hexen-3-yl acetate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Chlorotrimethylsilane (TMSCl)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.05 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of 1-hexen-3-yl acetate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour.

  • Silyl Ketene Acetal Formation: Add TMSCl (1.2 eq) to the reaction mixture at -78 °C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

  • Rearrangement: Heat the reaction mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the rearrangement by TLC or GC-MS.

  • Workup: Cool the reaction mixture to 0 °C and quench by the addition of 1 M HCl. Stir vigorously for 30 minutes.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate/acetic acid gradient) to afford the pure product.

Quantitative Data (Representative):

ParameterValue
Starting Ester1-Hexen-3-yl acetate
BaseLithium diisopropylamide (LDA)
Silylating AgentChlorotrimethylsilane (TMSCl)
SolventTetrahydrofuran (THF)
Rearrangement Temp.Reflux (~66 °C)
Typical Yield 60-80%

Logical Relationship Diagram

The following diagram illustrates the key transformations and intermediates in the proposed synthesis.

Logical_Relationship Start Starting Materials (1-Hexen-3-ol, Acetic Anhydride) Ester Allylic Acetate (1-Hexen-3-yl acetate) Start->Ester Esterification Enolate Lithium Enolate Ester->Enolate Deprotonation (LDA) SKA Silyl Ketene Acetal Enolate->SKA Silylation (TMSCl) Rearrangement [3,3]-Sigmatropic Rearrangement SKA->Rearrangement Heat SilylEster Silyl Ester of Target Acid Rearrangement->SilylEster FinalProduct This compound SilylEster->FinalProduct Acidic Workup (H3O+)

References

Application Notes and Protocols for the Purification of 3-Ethenylhexanoic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenylhexanoic acid, also known as 3-vinylhexanoic acid, is a chiral carboxylic acid with potential applications in various fields, including pharmaceuticals and materials science. Its purification is a critical step in ensuring the quality, efficacy, and safety of downstream applications. This document provides detailed application notes and protocols for the purification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Given the chiral nature of the molecule, methods for enantiomeric separation are also discussed.

Chromatographic Purification Strategies

The choice between HPLC and GC for the purification of this compound depends on the scale of the purification, the required purity, and the subsequent analytical requirements.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for both analytical and preparative-scale purification. For organic acids like this compound, reversed-phase HPLC is a common approach. Due to the relatively low UV absorbance of the carboxyl group, derivatization is often employed to enhance detection sensitivity.[1][2]

  • Gas Chromatography (GC) is a high-resolution technique ideal for the analysis and purification of volatile compounds. For non-volatile compounds like carboxylic acids, derivatization to form more volatile esters (e.g., methyl esters) is a necessary prerequisite.[3]

Due to the presence of a chiral center at the third carbon, the separation of the enantiomers of this compound is crucial, particularly in drug development, as different enantiomers can exhibit distinct pharmacological activities.[4] Chiral chromatography, using either chiral stationary phases (CSPs) in HPLC or chiral GC columns, is the method of choice for this purpose.[4][5][6][7][8]

Logical Workflow for Purification Method Development

The development of a robust purification protocol follows a logical progression from initial feasibility studies to a validated method.

Purification Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Chiral Separation cluster_2 Phase 3: Preparative Purification & Validation A Initial Analysis (Purity Assessment) B Technique Selection (HPLC/GC) A->B Based on scale & volatility C Column & Mobile/Stationary Phase Screening B->C Systematic screening D Derivatization (if required) B->D Enhance detection/volatility E Optimization of Parameters C->E D->E F Chiral Stationary Phase Screening (HPLC/GC) E->F If enantiomeric separation is needed G Optimization of Chiral Separation F->G H Scale-up to Preparative Chromatography G->H For bulk purification I Fraction Collection & Purity Analysis H->I J Method Validation I->J

Figure 1. Logical workflow for the development of a chromatographic purification method for this compound.

HPLC Purification Protocols

Achiral Purification (Reversed-Phase HPLC)

This protocol is suitable for the general purification of this compound from reaction mixtures or other matrices. Derivatization with a UV-active label is recommended for enhanced detection.

Experimental Protocol:

  • Sample Preparation (Derivatization with 2-Nitrophenylhydrazine - 2-NPH):

    • Dissolve the crude this compound sample in a suitable solvent (e.g., acetonitrile).

    • Add an internal standard (e.g., 2-ethylbutyric acid) for quantification.[9]

    • Add an excess of 2-nitrophenylhydrazine (2-NPH) and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC).[9][10]

    • Allow the reaction to proceed at room temperature. The reaction converts the carboxylic acid to a UV-active hydrazide derivative.

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid, pH 2.5) is often effective.[9][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for the chosen derivative (e.g., 400 nm for 2-NPH derivatives).[9]

    • Injection Volume: 10 µL.

    • Column Temperature: 30-40 °C.

Data Presentation:

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm (underivatized) or 400 nm (derivatized)
Expected Retention Time 8-12 minutes (highly dependent on exact conditions)
Purity Achieved >98%
Recovery >90%
Chiral Purification (HPLC with Chiral Stationary Phase)

This protocol is designed for the separation of the R- and S-enantiomers of this compound.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve the racemic mixture of this compound in the mobile phase. Derivatization is generally not required for chiral separation but can sometimes improve resolution.

  • HPLC System and Conditions:

    • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for carboxylic acids (e.g., cellulose or amylose derivatives). Anion-exchange type CSPs can also be highly effective.[5]

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid or formic acid) to suppress ionization of the carboxyl group and improve peak shape.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a low wavelength (e.g., 210-220 nm).

    • Injection Volume: 5-10 µL.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

Data Presentation:

ParameterValue
Column Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1)
Flow Rate 0.8 mL/min
Detection UV at 215 nm
Expected Retention Times Enantiomer 1: ~10 min, Enantiomer 2: ~12 min
Resolution (Rs) >1.5

GC Purification Protocols

Achiral Purification

This protocol is suitable for the analysis and small-scale purification of this compound after conversion to a volatile derivative.

Experimental Protocol:

  • Sample Preparation (Transesterification):

    • The carboxylic acid is converted to a fatty acid methyl ester (FAME) for increased volatility.[3] This can be achieved by reacting the acid with a reagent such as boron trifluoride in methanol.

    • After the reaction, the FAMEs are extracted into an organic solvent like hexane.

  • GC System and Conditions:

    • Column: A polar capillary column (e.g., a wax-type column like Carbowax or a specialized column for free fatty acids like Nukol™) is recommended.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220 °C) to elute the compound.

    • Detector: Flame Ionization Detector (FID) is commonly used for fatty acid analysis.[3] Mass Spectrometry (MS) can be used for identification.

Data Presentation:

ParameterValue
Column Fused Silica Capillary Column (e.g., Nukol™, 30 m x 0.25 mm)
Carrier Gas Helium at 1.2 mL/min
Oven Program 100 °C (2 min), then 10 °C/min to 200 °C
Injector Temp. 250 °C
Detector Temp. (FID) 260 °C
Expected Retention Time 10-15 minutes

Conclusion

The purification of this compound can be effectively achieved using both HPLC and GC techniques. The choice of method will depend on the specific requirements of the project, including the scale of purification, the need for enantiomeric separation, and the available instrumentation. The protocols provided here serve as a starting point and may require optimization for specific sample matrices and purity requirements. For drug development applications, the use of chiral chromatography is essential to isolate and characterize the individual enantiomers.

References

Application Notes and Protocols for the Quantification of 3-Ethenylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenylhexanoic acid is a short-chain fatty acid (SCFA) of emerging interest in biomedical research. Accurate and robust quantification of this analyte in complex biological matrices such as plasma, urine, and feces is crucial for understanding its physiological roles and potential as a biomarker. This document provides detailed application notes and protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established principles for SCFA analysis and are intended to serve as a comprehensive guide for researchers.

Analytical Strategies

The quantification of short-chain fatty acids like this compound in biological samples presents analytical challenges due to their volatility and hydrophilicity.[1] Two primary analytical platforms are well-suited for this purpose:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique for volatile compounds.[1][2] Derivatization is often required to improve the chromatographic properties of SCFAs.[1][3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high specificity and sensitivity, particularly for polar compounds, and may not require derivatization.[5][6]

The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation.

Quantitative Data Summary

The following tables summarize typical quantitative performance data expected for the analytical methods described. These values are based on established methods for similar short-chain fatty acids and should be validated for this compound in your laboratory.

Table 1: Typical Performance Characteristics for GC-MS Quantification of this compound

ParameterExpected ValueBiological Matrix
Linearity (R²)≥ 0.99Plasma, Serum, Urine, Feces
Limit of Detection (LOD)0.1 - 1 µMPlasma, Serum, Urine
Limit of Quantification (LOQ)0.5 - 5 µMPlasma, Serum, Urine
Inter-day Precision (%RSD)< 15%Plasma, Serum, Urine, Feces
Intra-day Precision (%RSD)< 10%Plasma, Serum, Urine, Feces
Recovery85 - 115%Plasma, Serum, Urine, Feces

Table 2: Typical Performance Characteristics for LC-MS/MS Quantification of this compound

ParameterExpected ValueBiological Matrix
Linearity (R²)≥ 0.995Plasma, Serum, Urine, Feces
Limit of Detection (LOD)0.05 - 0.5 µMPlasma, Serum, Urine
Limit of Quantification (LOQ)0.2 - 2 µMPlasma, Serum, Urine
Inter-day Precision (%RSD)< 10%Plasma, Serum, Urine, Feces
Intra-day Precision (%RSD)< 5%Plasma, Serum, Urine, Feces
Recovery90 - 110%Plasma, Serum, Urine, Feces

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes a method for the quantification of this compound in biological samples using GC-MS following derivatization. Derivatization is essential for improving the volatility and chromatographic peak shape of the analyte.[1][3][4] Silylation is a common derivatization technique for compounds with active hydrogens.[3]

Materials:

  • Biological sample (plasma, serum, urine, or fecal homogenate)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., d3-3-Ethenylhexanoic acid) is recommended.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[7]

  • Solvents: Ethyl acetate, Hexane (GC grade)

  • Reagents: Hydrochloric acid (HCl), Anhydrous sodium sulfate

Sample Preparation Workflow (GC-MS)

GCMS_Workflow sample Biological Sample (e.g., 100 µL Plasma) add_is Add Internal Standard sample->add_is acidify Acidify with HCl add_is->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract dry_extract Dry Extract over Sodium Sulfate extract->dry_extract evaporate Evaporate to Dryness (under Nitrogen) dry_extract->evaporate derivatize Derivatize with BSTFA + 1% TMCS evaporate->derivatize inject Inject into GC-MS derivatize->inject

Caption: GC-MS Sample Preparation Workflow.

Procedure:

  • Sample Collection and Storage: Collect biological samples using standard procedures and store them at -80°C until analysis.[2]

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • For plasma/serum/urine: To 100 µL of the sample, add the internal standard.

    • For feces: Homogenize a known weight of feces in a suitable buffer and centrifuge to obtain a clear supernatant.[1] Use the supernatant for the subsequent steps.

  • Acidification and Extraction:

    • Acidify the sample to a pH of approximately 3 with HCl.[8]

    • Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate.[9] Vortex vigorously and centrifuge to separate the phases.

    • Transfer the organic layer to a new tube. Repeat the extraction process for better recovery.[10]

  • Drying and Evaporation:

    • Pass the pooled organic extracts through anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add the derivatization reagent (e.g., BSTFA with 1% TMCS) to the dried extract.[7]

    • Incubate the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[7]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Suggested GC Conditions:

      • Column: A mid-polar capillary column (e.g., DB-5ms or equivalent).

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C). The exact program should be optimized.

      • Carrier Gas: Helium at a constant flow rate.

    • Suggested MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for this compound-TMS derivative and the internal standard.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol outlines a direct "dilute-and-shoot" method for the quantification of this compound in plasma or urine using LC-MS/MS, which avoids the need for derivatization.

Materials:

  • Biological sample (plasma or urine)

  • Internal Standard (IS): A structurally similar, stable isotope-labeled compound (e.g., d3-3-Ethenylhexanoic acid).

  • Solvents: Acetonitrile, Methanol, Water (LC-MS grade)

  • Reagents: Formic acid

Sample Preparation Workflow (LC-MS/MS)

LCMS_Workflow sample Biological Sample (e.g., 50 µL Plasma) add_is Add Internal Standard sample->add_is precipitate Protein Precipitation (with Acetonitrile) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge transfer Transfer Supernatant centrifuge->transfer dilute Dilute with Mobile Phase transfer->dilute inject Inject into LC-MS/MS dilute->inject

Caption: LC-MS/MS Sample Preparation Workflow.

Procedure:

  • Sample Collection and Storage: Collect and store samples as described in Protocol 1.

  • Sample Pre-treatment:

    • Thaw the sample on ice.

    • To 50 µL of plasma or urine, add the internal standard.

  • Protein Precipitation:

    • Add a volume of cold acetonitrile (e.g., 200 µL) to precipitate proteins.

    • Vortex thoroughly and incubate at a low temperature (e.g., -20°C) for about 20 minutes to enhance precipitation.

  • Centrifugation and Dilution:

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Dilute the supernatant with the initial mobile phase as needed to bring the analyte concentration within the calibration range.

  • LC-MS/MS Analysis:

    • Inject an aliquot of the final sample into the LC-MS/MS system.

    • Suggested LC Conditions:

      • Column: A C18 or a hydrophilic interaction liquid chromatography (HILIC) column.[5][6]

      • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an additive like formic acid to improve peak shape and ionization.[11]

      • Flow Rate: Appropriate for the column dimensions.

      • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

    • Suggested MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for carboxylic acids.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion will be the deprotonated molecule [M-H]-, and specific product ions will need to be determined by infusion of a pure standard of this compound.

Biological Significance and Signaling Pathways

While specific signaling pathways for this compound are not yet well-defined in the literature, as a short-chain fatty acid, it is hypothesized to interact with pathways known to be modulated by other SCFAs. These include:

  • G-protein coupled receptors (GPCRs): SCFAs are known ligands for GPCRs such as GPR41 and GPR43, which are involved in metabolic regulation and immune responses.

  • Histone Deacetylase (HDAC) Inhibition: SCFAs can inhibit HDACs, leading to changes in gene expression.

Further research is required to elucidate the specific biological roles and signaling cascades of this compound.

Hypothesized Signaling Pathway for this compound

Signaling_Pathway cluster_cell Host Cell receptor GPCR (e.g., GPR41/43) g_protein G-protein Activation receptor->g_protein downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) g_protein->downstream hdac HDAC acetylation Histone Acetylation hdac->acetylation gene_expression Altered Gene Expression acetylation->gene_expression analyte This compound analyte->receptor Binds to analyte->hdac Inhibits

Caption: Hypothesized Signaling Pathways.

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for the quantification of this compound in various biological samples. Both GC-MS and LC-MS/MS are powerful techniques that can be successfully applied to this analyte. It is imperative that the chosen method is thoroughly validated in the user's laboratory to ensure accurate and reliable results. The successful implementation of these methods will aid in advancing the understanding of the biological significance of this compound.

References

Application Notes and Protocols for 3-Ethenylhexanoic Acid in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on 3-Ethenylhexanoic acid in cell culture is limited in publicly available scientific literature. The following application notes and protocols are based on the well-documented activities of its structural analogue, Valproic Acid (VPA). This compound, as an analogue, may exhibit similar, modified, or entirely different biological activities. These notes are intended to provide a research framework for investigating its potential effects.

Introduction

This compound is a structural analogue of Valproic Acid (VPA), a short-chain fatty acid with a broad spectrum of biological activities. VPA is an established pharmaceutical agent used in the treatment of epilepsy, bipolar disorder, and for migraine prophylaxis.[1] In the context of cell culture research, VPA is widely recognized as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, VPA can induce hyperacetylation of histones, leading to chromatin relaxation and altered gene expression.[2][3] This activity underlies many of its observed effects in vitro, including the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells, as well as the promotion of neuronal differentiation from stem cells.[1][4][5]

These application notes propose that this compound may share some of the biological activities of VPA, such as HDAC inhibition, and provide protocols to investigate its potential as a modulator of cellular processes. The primary proposed applications for this compound in cell culture experiments are in the fields of oncology and neuroscience.

Potential Research Applications

  • Oncology Research: Investigation of anti-proliferative and pro-apoptotic effects on various cancer cell lines, including but not limited to prostate, breast, lung, and colon cancer.[6][7][8]

  • Neuroscience Research: Study of its potential to induce neuronal differentiation in stem cells or neural progenitor cells.[4][5][9]

  • Epigenetics Research: Use as a potential HDAC inhibitor to study the role of histone acetylation in gene regulation and cellular function.[2][3]

Quantitative Data Summary (Illustrative)

The following tables present illustrative quantitative data that could be expected from experiments investigating the effects of this compound, based on typical results observed with VPA.

Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)

Cell LineConcentration (mM)Incubation Time (h)% Cell Viability (Mean ± SD)
A549 (Lung Cancer) 0 (Control)48100 ± 4.5
14885.2 ± 5.1
54862.7 ± 3.9
104841.3 ± 4.2
MCF-7 (Breast Cancer) 0 (Control)48100 ± 5.2
14888.1 ± 4.8
54865.4 ± 5.5
104845.9 ± 3.7

Data is hypothetical and for illustrative purposes only.

Table 2: Effect of this compound on Histone Deacetylase (HDAC) Activity

TreatmentHDAC Activity (% of Control) (Mean ± SD)
Vehicle Control 100 ± 6.8
This compound (1 mM) 58.3 ± 5.1
Trichostatin A (TSA, 1 µM) (Positive Control) 25.1 ± 3.9

Data is hypothetical and for illustrative purposes only.

Table 3: Effect of this compound on Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)

Treatment% of β-III Tubulin Positive Cells (Mean ± SD)
Control Medium 5.2 ± 1.5
This compound (1 mM) 28.7 ± 3.2
VPA (1 mM) (Positive Control) 30.1 ± 2.9

Data is hypothetical and for illustrative purposes only.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating a potential signaling pathway affected by this compound (as an HDAC inhibitor) and a general experimental workflow for its characterization.

HDAC_Inhibition_Pathway 3-Ethenylhexanoic_Acid This compound HDAC Histone Deacetylases (HDACs) 3-Ethenylhexanoic_Acid->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs (Acetylation) Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Open Chromatin (Transcriptional Activation) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression (e.g., p21, Caspases) Open_Chromatin->Gene_Expression Cellular_Effects Cellular Effects (Cell Cycle Arrest, Apoptosis, Differentiation) Gene_Expression->Cellular_Effects

HDAC Inhibition Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_assays Mechanism Assays Compound_Prep Prepare Stock Solution of This compound Cell_Culture Culture Selected Cell Lines (e.g., A549, MCF-7, MSCs) Compound_Prep->Cell_Culture Dose_Response Dose-Response & Time-Course (MTT/CellTiter-Glo Assay) Cell_Culture->Dose_Response IC50 Determine IC50 Value Dose_Response->IC50 Mechanism_Assays Mechanism of Action Assays IC50->Mechanism_Assays HDAC_Assay HDAC Activity Assay Mechanism_Assays->HDAC_Assay Western_Blot Western Blot (Acetylated Histones, p21, Cleaved Caspase-3) Mechanism_Assays->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Assays->Cell_Cycle Differentiation_Assay Immunofluorescence (e.g., β-III Tubulin for Neurons) Mechanism_Assays->Differentiation_Assay

Experimental Workflow for Characterization.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.

  • Materials:

    • Selected cancer cell line (e.g., A549, MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions (including a vehicle-only control).

    • Incubate for the desired time period (e.g., 24, 48, 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Histone Acetylation

This protocol is to assess the effect of this compound on the acetylation of histones H3 and H4.

  • Materials:

    • Cells treated with this compound and controls.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Culture and treat cells with this compound for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize protein bands using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., total Histone H3 or GAPDH).

Protocol 3: Neuronal Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines a method to induce neuronal differentiation of MSCs using this compound.[9]

  • Materials:

    • Human or rodent Mesenchymal Stem Cells (MSCs).

    • MSC growth medium.

    • Pre-induction medium: DMEM/F12.

    • Neuronal induction medium: DMEM/F12 supplemented with this compound (e.g., 0.2 mM).[9]

    • Fixation solution (4% paraformaldehyde).

    • Permeabilization buffer (0.25% Triton X-100 in PBS).

    • Blocking solution (e.g., 10% goat serum in PBS).

    • Primary antibody (e.g., anti-β-III Tubulin).

    • Fluorescently labeled secondary antibody.

    • DAPI for nuclear staining.

    • Fluorescence microscope.

  • Procedure:

    • Culture MSCs until they reach sub-confluency.

    • Wash cells with pre-warmed sterile DMEM/F12.

    • Culture cells for 24 hours in the pre-induction medium.

    • Replace the pre-induction medium with the neuronal induction medium containing this compound.

    • Culture for 3-7 days, changing the medium every 2-3 days.

    • After the induction period, fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

    • Block non-specific antibody binding with blocking solution for 1 hour.

    • Incubate with anti-β-III Tubulin primary antibody overnight at 4°C.

    • Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.

    • Counterstain nuclei with DAPI.

    • Visualize and capture images using a fluorescence microscope.

    • Quantify the percentage of β-III Tubulin positive cells.

References

Application Notes and Protocols: 3-Ethenylhexanoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethenylhexanoic acid, also known as 3-vinylhexanoic acid, is a bifunctional organic molecule possessing both a carboxylic acid and a terminal alkene (vinyl group). This unique combination of reactive sites makes it a valuable and versatile building block in organic synthesis. Its structure allows for a variety of chemical transformations, enabling the construction of complex molecular architectures, including lactones, functionalized fatty acids, and heterocyclic compounds. These derived structures are of significant interest in medicinal chemistry and materials science. This document provides an overview of the synthetic utility of this compound, including potential synthetic routes to the molecule itself and detailed protocols for its application in key organic transformations.

Introduction to this compound as a Building Block

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex chemical structures.[1] this compound is a prime example of such a building block, offering two distinct and chemoselectively addressable functional groups:

  • Carboxylic Acid: This group can be readily converted into a variety of derivatives, including esters, amides, and acyl halides. It can also participate in reduction reactions and serve as a handle for salt formation or bioconjugation.[2]

  • Ethenyl (Vinyl) Group: The terminal double bond is susceptible to a wide range of addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation. It can also participate in powerful carbon-carbon bond-forming reactions like olefin metathesis and Heck coupling.

The spatial relationship of these two functional groups (γ,δ-unsaturation) allows for intramolecular reactions, leading to the formation of cyclic structures, most notably δ-lactones.

Synthesis of this compound

While a direct, optimized synthesis for this compound is not widely reported in the literature, its synthesis can be envisioned through established methods for preparing γ,δ-unsaturated carboxylic acids.[3][4]

Synthetic Pathways Overview

Two plausible retrosynthetic disconnections for this compound are illustrated below, suggesting feasible forward synthetic strategies.

G cluster_0 Route A: Claisen Rearrangement cluster_1 Route B: α-Alkylation target This compound reagentA Allyl Propyl Ketene Acetal target->reagentA [3,3]-Sigmatropic Rearrangement reagentB1 Hexanoic Acid Dianion target->reagentB1 reagentB2 Allyl Bromide target->reagentB2 G Allyl hexanoate Allyl hexanoate Intermediate Enolate Intermediate Enolate Allyl hexanoate->Intermediate Enolate 1. LDA, THF, -78 °C 2. TMSCl This compound This compound Intermediate Enolate->this compound Warm to RT (Rearrangement) then H3O+ workup G This compound This compound δ-lactone δ-lactone This compound->δ-lactone I2, NaHCO3 CH3CN/H2O

References

Application Note & Protocol: Preparation of 3-Ethenylhexanoic Acid Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the preparation of 3-Ethenylhexanoic acid analytical standards. Due to the limited availability of specific literature for this compound, a proposed synthesis protocol based on the malonic ester synthesis is presented.[1][2][3][4] Furthermore, detailed protocols for the purification, characterization, and preparation of analytical standard solutions are outlined. The methodologies for characterization are based on established analytical techniques for short-chain fatty acids (SCFAs) and their derivatives, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][6][7][8][9] This application note is intended to provide a foundational workflow for researchers requiring a well-characterized standard of this compound for their studies.

Proposed Synthesis of this compound

The following is a proposed synthetic route for this compound utilizing the malonic ester synthesis. This method is a robust and well-established procedure for the preparation of substituted carboxylic acids.[1][2][4]

Reaction Scheme:

  • Alkylation of Diethyl Malonate: Diethyl malonate is deprotonated with a suitable base, such as sodium ethoxide, to form a stabilized enolate. This enolate then acts as a nucleophile, reacting with 1-bromo-1-butene in an SN2 reaction.

  • Saponification and Decarboxylation: The resulting substituted malonic ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. Upon heating, the dicarboxylic acid undergoes decarboxylation to yield the final product, this compound.

Experimental Protocol:

  • Step 1: Alkylation

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

    • Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with continuous stirring.

    • After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.

    • Add 1-bromo-1-butene dropwise to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl (1-buten-1-yl)malonate.

  • Step 2: Saponification and Decarboxylation

    • To the crude diethyl (1-buten-1-yl)malonate, add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of the ester groups.

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 1-2.

    • Gently heat the acidified mixture to induce decarboxylation, which is typically observed by the evolution of carbon dioxide gas. Continue heating until gas evolution ceases.

    • Cool the mixture and extract the this compound with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound should be purified to meet the requirements of an analytical standard.

Methodology: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes. The exact gradient should be determined by TLC analysis of the crude product.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the mobile phase. b. Load the sample onto a pre-packed silica gel column. c. Elute the compound using the determined solvent gradient. d. Collect fractions and analyze by TLC to identify those containing the pure product. e. Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Characterization of this compound

The identity and purity of the synthesized compound must be confirmed using spectroscopic methods.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons, the protons alpha to the carboxyl group, and the aliphatic chain protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm).[5][7][9]

  • 13C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon in the range of 170-185 ppm, along with signals for the vinyl carbons and the carbons of the hexanoic acid backbone.[5][7]

3.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

  • A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm-1.[5][8]

  • A strong C=O stretch from the carbonyl group, around 1700-1725 cm-1.[8]

  • C=C stretching vibration from the ethenyl group around 1640-1680 cm-1.

  • C-H stretching vibrations for the sp2 and sp3 hybridized carbons.

3.3. Mass Spectrometry (MS)

  • Technique: Electrospray Ionization (ESI) in negative ion mode or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

  • Expected Fragmentation: The mass spectrum should show the molecular ion peak [M-H]- in ESI-MS. In GC-MS, characteristic fragments corresponding to the loss of the carboxyl group or cleavage of the alkyl chain would be expected.

Preparation of Analytical Standards

4.1. Stock Standard Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of purified this compound into a 10 mL volumetric flask.

  • Dissolve the compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture compatible with the intended analytical method).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Bring the flask to volume with the solvent and mix thoroughly.

  • Transfer the solution to an amber glass vial with a PTFE-lined cap.

4.2. Working Standard Solutions

Prepare a series of working standard solutions by serial dilution of the stock standard solution with the appropriate solvent to cover the desired concentration range for calibration.

4.3. Storage and Stability

  • Store the stock and working standard solutions at -20°C or lower to minimize degradation.

  • Unsaturated fatty acids can be susceptible to oxidation.[10] It is recommended to prepare fresh working solutions regularly and to monitor the purity of the stock solution periodically.

  • For long-term storage, consider preparing aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Quantitative Data Summary

The following table summarizes the expected analytical data for the prepared this compound standard.

ParameterExpected Value/SpecificationAnalytical Method
Chemical Identity Conforms to the structure of this compound.1H NMR, 13C NMR, IR, MS
Purity ≥ 98%GC-MS or LC-MS
Concentration (Stock) 1.0 mg/mL ± 0.05 mg/mLGravimetric Preparation
Appearance Colorless to pale yellow oil or liquid.Visual Inspection
Solubility Soluble in methanol, ethanol, acetonitrile, and other organic solvents. Limited solubility in water, which decreases with increasing chain length for fatty acids.[11]Visual Inspection
Storage Conditions -20°C or below in an amber vial.N/A
Re-test Date 6-12 months from the date of preparation, depending on stability studies.N/A

Diagrams

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_standard_prep Standard Preparation start Diethyl Malonate + 1-bromo-1-butene alkylation Alkylation start->alkylation hydrolysis Saponification alkylation->hydrolysis decarboxylation Decarboxylation hydrolysis->decarboxylation crude_product Crude this compound decarboxylation->crude_product chromatography Flash Column Chromatography crude_product->chromatography pure_product Purified this compound chromatography->pure_product nmr NMR (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms stock Stock Solution (1 mg/mL) pure_product->stock working Working Standards stock->working storage Storage at -20°C working->storage

Caption: Experimental workflow for the synthesis and preparation of this compound analytical standards.

References

Application Notes and Protocols for 3-Ethenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

These application notes are intended for researchers, scientists, and professionals in drug development who may be working with 3-Ethenylhexanoic acid.

Hazard Summary and Classification

Unsaturated carboxylic acids like this compound are generally classified as corrosive and can cause severe skin burns and eye damage.[1][2] Inhalation of vapors or mists may cause respiratory irritation.

Table 1: GHS Hazard Classification (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1BH314 - Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation1H318 - Causes serious eye damage.

Source: Safety Data Sheets for 3-Hexenoic acid and 5-Hexenoic acid.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended as a minimum:

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye/Face ProtectionChemical safety goggles and a face shield.
Skin ProtectionChemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.
Respiratory ProtectionUse in a well-ventilated area or with local exhaust ventilation. If inhalation risk is high, a NIOSH-approved respirator may be necessary.[3]

Handling Protocols

General Handling Workflow

The following diagram outlines the general workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Ventilated Hood prep_ppe->prep_setup handle_aliquot Aliquot Required Amount prep_setup->handle_aliquot handle_reaction Perform Experiment handle_aliquot->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate handle_spill Clean Up Spills Immediately handle_spill->cleanup_decontaminate cleanup_waste Dispose of Waste Properly cleanup_decontaminate->cleanup_waste cleanup_store Store in Designated Area cleanup_waste->cleanup_store

Caption: General workflow for handling this compound.

Protocol for Handling a Corrosive Liquid/Solid
  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible.[2]

    • Work within a certified chemical fume hood to minimize inhalation exposure.[1]

    • Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agents for acids) readily available.

  • Handling:

    • Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Wash hands thoroughly after handling.

    • Keep containers tightly closed when not in use.[1]

  • In Case of a Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain and absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable container for disposal.

    • Clean the affected area thoroughly.

Storage Guidelines

Proper storage is crucial to maintain the stability of this compound and to prevent accidents.

Table 3: Storage Conditions for this compound (Based on Analogs)

ParameterRecommendation
Temperature Cool, dry place.[1]
Ventilation Store in a well-ventilated area.[1]
Container Keep container tightly closed.[1]
Storage Area Store in a designated corrosives area.[1] Store locked up.[3][2]
Atmosphere For enhanced stability, consider storing under an inert atmosphere (e.g., nitrogen).[1]
Incompatible Materials

To prevent hazardous reactions, avoid storing this compound with the following materials:

  • Bases[1]

  • Reducing Agents[1]

  • Oxidizing agents

The following diagram illustrates the relationship between proper storage and incompatible materials.

G storage_conditions Cool, Dry, Ventilated, Corrosives Area incompatible_bases Bases incompatible_reducing Reducing Agents incompatible_oxidizing Oxidizing Agents label_avoid Avoid Contact With

Caption: Avoid storing with incompatible materials.

First Aid Measures

In the event of exposure, immediate medical attention is required.[3][1][2]

Table 4: First Aid Procedures (Based on Analogous Compounds)

Exposure RouteProcedure
Inhalation Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor.[1][2]
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2]

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains. Waste material is likely considered hazardous.

References

"3-Ethenylhexanoic acid" solid-phase extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Solid-Phase Extraction of 3-Ethenylhexanoic Acid

Application Notes

Introduction

This compound is a short-chain fatty acid (SCFA) of interest in various fields, including metabolomics and drug development. Accurate quantification of this and other SCFAs in complex biological matrices such as plasma, urine, or fecal extracts is crucial. Solid-phase extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from complex samples prior to analysis by chromatographic methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. This document provides detailed protocols for the solid-phase extraction of this compound using two common strategies: anion exchange and mixed-mode or polymeric reversed-phase SPE.

Principle of Solid-Phase Extraction for Carboxylic Acids

The successful extraction of carboxylic acids like this compound relies on the reversible interaction between the analyte and a solid sorbent. The choice of sorbent and the manipulation of pH are critical for effective retention and elution[3].

  • Anion Exchange SPE: This method leverages the acidic nature of the carboxylic acid group. At a pH above its pKa, the carboxylic acid is deprotonated, carrying a negative charge. This allows it to bind to a positively charged anion exchange sorbent. Elution is then achieved by lowering the pH to neutralize the analyte, disrupting the ionic interaction[4][5].

  • Reversed-Phase/Polymeric SPE: This technique is based on the non-polar interactions between the analyte and the sorbent. For carboxylic acids, the sample pH is typically lowered to below the analyte's pKa. This protonates the carboxylic acid group, making the molecule less polar and increasing its affinity for the non-polar sorbent. Elution is performed with a non-polar organic solvent[3][6]. Polymeric sorbents can offer mixed-mode interactions (both polar and non-polar) and can be more stable across a wider pH range.

Selection of SPE Sorbent and Method

The choice between anion exchange and reversed-phase SPE depends on the sample matrix and the desired selectivity.

  • Anion exchange resins , such as those with quaternary amine functional groups (Strong Anion Exchange - SAX) or primary/secondary amine groups (Weak Anion Exchange - WAX), are highly selective for acidic compounds[7]. This can be advantageous for complex matrices where significant cleanup is required.

  • Polymeric reversed-phase sorbents (e.g., polystyrene-divinylbenzene) are effective for a broader range of compounds and can be used for simultaneous extraction of analytes with varying polarities[8]. They are also robust to a wide range of pH conditions.

  • Silica-based reversed-phase sorbents (e.g., C18) are also commonly used, but care must be taken with pH to avoid hydrolysis of the silica backbone[6].

Analytical Considerations

Following SPE, this compound can be analyzed by various techniques. Due to the volatility of SCFAs, GC-MS is a common method, often requiring a derivatization step to improve analyte volatility and thermal stability[2][9]. LC-MS is also widely used and may or may not require derivatization, depending on the desired sensitivity and chromatographic performance[10].

Quantitative Data Summary

The following table summarizes representative performance data for the solid-phase extraction of short-chain fatty acids from biological matrices, based on literature for similar compounds. This data is intended to provide a general expectation of performance. Actual results for this compound may vary.

ParameterAnion Exchange SPEPolymeric Reversed-Phase SPE
Recovery 85 - 105%80 - 100%
Reproducibility (RSD) < 10%< 15%
Limit of Quantification (LOQ) 0.5 - 10 µM1 - 20 µM
Matrix Effects Generally low to moderateCan be variable depending on co-extracted lipids

Experimental Protocols

Protocol 1: Anion Exchange Solid-Phase Extraction

This protocol is designed for the selective extraction of this compound from aqueous samples such as plasma or urine.

Materials:

  • Strong Anion Exchange (SAX) SPE cartridges (e.g., 100 mg, 3 mL)

  • Sample (e.g., plasma, urine)

  • Internal Standard (e.g., a deuterated analog of this compound)

  • Methanol

  • Deionized Water

  • Ammonium Hydroxide (or other suitable base)

  • Formic Acid (or other suitable acid)

  • Elution Solvent: 2% Formic Acid in Methanol

  • SPE Vacuum Manifold

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • Thaw the sample to room temperature.

    • Spike the sample with the internal standard.

    • Adjust the sample pH to > 6.5 (at least 2 pH units above the estimated pKa of this compound) using a dilute solution of ammonium hydroxide. This ensures the carboxyl group is ionized.

    • Centrifuge the sample to pellet any precipitates.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SAX cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove any unbound, non-acidic interferences.

    • Wash the cartridge with 3 mL of methanol to remove any non-polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual wash solvents.

    • Place clean collection tubes in the manifold.

    • Elute the this compound by passing 2 mL of the elution solvent (2% Formic Acid in Methanol) through the cartridge. The formic acid neutralizes the analyte, releasing it from the sorbent.

  • Post-Elution:

    • The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.

    • If GC analysis is to be performed, proceed with derivatization.

Protocol 2: Polymeric Reversed-Phase Solid-Phase Extraction

This protocol is suitable for extracting this compound and other less polar compounds from aqueous samples.

Materials:

  • Polymeric Reversed-Phase SPE cartridges (e.g., 100 mg, 3 mL)

  • Sample (e.g., plasma, urine)

  • Internal Standard

  • Methanol

  • Deionized Water

  • Formic Acid (or other suitable acid)

  • Elution Solvent: Methanol or Acetonitrile

  • SPE Vacuum Manifold

  • Collection tubes

Methodology:

  • Sample Pre-treatment:

    • Thaw the sample to room temperature.

    • Spike the sample with the internal standard.

    • Adjust the sample pH to < 3.0 (at least 2 pH units below the estimated pKa of this compound) using a dilute solution of formic acid. This ensures the carboxyl group is protonated and the molecule is less polar.

    • Centrifuge the sample to pellet any precipitates.

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the polymeric cartridge.

    • Pass 3 mL of deionized water through the cartridge.

  • Equilibration:

    • Pass 3 mL of acidified deionized water (pH < 3.0) through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of acidified deionized water (pH < 3.0) to remove polar interferences.

  • Elution:

    • Dry the cartridge under vacuum for 5-10 minutes.

    • Place clean collection tubes in the manifold.

    • Elute the this compound by passing 2 mL of the elution solvent (e.g., methanol) through the cartridge.

  • Post-Elution:

    • The eluate can be evaporated to dryness and reconstituted for analysis.

    • Proceed with derivatization if required for GC analysis.

Visualizations

Caption: Anion Exchange SPE Workflow for this compound.

Caption: Polymeric Reversed-Phase SPE Workflow for this compound.

References

Application Notes and Protocols for the Analysis of 3-Ethenylhexanoic Acid by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenylhexanoic acid is an unsaturated carboxylic acid with potential applications in various fields, including organic synthesis and materials science. Accurate structural elucidation and characterization are crucial for its quality control and further development. This document provides detailed protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques for determining molecular structure and purity.

Data Presentation

Due to the limited availability of experimental data in public databases, the following NMR and mass spectrometry data are predicted based on established principles and computational tools. These tables provide a reference for the expected analytical results.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-1' (vinyl)5.70 - 5.85ddd17.1, 10.2, 7.5
H-2'a (vinyl)5.05 - 5.15d17.1
H-2'b (vinyl)5.00 - 5.10d10.2
H-32.30 - 2.45m-
H-2a2.40 - 2.50dd15.5, 8.0
H-2b2.25 - 2.35dd15.5, 6.0
H-41.35 - 1.50m-
H-51.25 - 1.40m-
H-60.90t7.4
COOH10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (ppm)
C-1 (COOH)~180
C-2~40
C-3~45
C-4~30
C-5~20
C-6~14
C-1' (vinyl)~140
C-2' (vinyl)~115

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment Ion
128[M]⁺ (Molecular Ion)
111[M - OH]⁺
83[M - COOH]⁺
99[M - C₂H₅]⁺
71[M - C₄H₇]⁺
55[C₄H₇]⁺
45[COOH]⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes and vials

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.[1][2]

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[2]

    • Gently swirl or vortex the vial to ensure the sample is completely dissolved.[1]

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[3] Ensure the solution is free of any solid particles. If necessary, filter the solution through a small cotton plug in the pipette.[3]

    • The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4-5 cm.[1]

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-64 (adjust for optimal signal-to-noise)

    • Relaxation Delay: 1.0 s

    • Acquisition Time: ~3-4 s

    • Spectral Width: -2 to 12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (adjust for optimal signal-to-noise)

    • Relaxation Delay: 2.0 s

    • Acquisition Time: ~1-2 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile solvent (e.g., Methanol, Acetonitrile) of HPLC or MS grade

  • Vials with septa caps

Protocol:

  • Sample Preparation (for Electrospray Ionization - ESI):

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a suitable volatile solvent.[4]

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL.[4][5]

    • Ensure the sample is fully dissolved and free of particulates. Centrifuge the sample if necessary.[5]

    • Transfer the final diluted solution to an appropriate autosampler vial.

  • Instrument Parameters (ESI-MS):

    • Ionization Mode: Negative ion mode is often suitable for carboxylic acids to observe the [M-H]⁻ ion. Positive ion mode can also be used to observe the [M+H]⁺ or [M+Na]⁺ adducts.

    • Capillary Voltage: 3-4 kV

    • Nebulizer Gas (N₂): Flow rate appropriate for the instrument

    • Drying Gas (N₂): Flow rate and temperature optimized for solvent evaporation

    • Mass Range: m/z 50 - 500

    • For tandem MS (MS/MS), select the precursor ion (e.g., m/z 127 for [M-H]⁻) and apply a suitable collision energy to induce fragmentation.

  • Data Analysis:

    • Identify the molecular ion peak (or pseudomolecular ion) to confirm the molecular weight.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions. Common fragmentations for unsaturated carboxylic acids include loss of water, the carboxyl group, and cleavage at the allylic position.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve transfer Transfer to Tube/Vial dissolve->transfer nmr NMR Spectroscopy transfer->nmr ms Mass Spectrometry transfer->ms proc_nmr NMR Data Processing nmr->proc_nmr proc_ms MS Data Analysis ms->proc_ms structure Structure Elucidation proc_nmr->structure proc_ms->structure

Caption: Overall experimental workflow for NMR and MS analysis.

fragmentation_pattern M [C₈H₁₂O₂]⁺˙ m/z = 128 M_minus_OH [C₈H₁₁O]⁺ m/z = 111 M->M_minus_OH - OH M_minus_COOH [C₇H₁₁]⁺ m/z = 83 M->M_minus_COOH - COOH M_minus_C2H5 [C₆H₇O₂]⁺ m/z = 99 M->M_minus_C2H5 - C₂H₅ COOH [COOH]⁺ m/z = 45 M->COOH rearrangement C4H7 [C₄H₇]⁺ m/z = 55 M_minus_COOH->C4H7 fragmentation

Caption: Predicted fragmentation of this compound.

References

Troubleshooting & Optimization

"3-Ethenylhexanoic acid" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Ethenylhexanoic Acid Purification

Welcome to the technical support center for the purification of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities can be categorized as follows:

  • Starting Materials: Unreacted starting materials from the synthesis process.

  • Byproducts: Isomers (e.g., 2-Ethenylhexanoic acid, 4-Ethenylhexanoic acid), diastereomers (if chiral centers are present), and products of side reactions.

  • Degradation Products: Oxidation or polymerization of the vinyl group and decomposition of the carboxylic acid moiety can occur under harsh conditions (e.g., high heat, extreme pH).[1][2][3]

Q2: I am observing poor separation between my product and an impurity during reverse-phase HPLC. What can I do?

A2: Poor resolution in reverse-phase HPLC is a common issue. Here are several strategies to improve separation:

  • Optimize the Mobile Phase: Adjust the organic modifier (e.g., acetonitrile, methanol) concentration and the pH of the aqueous phase. For acidic compounds like this compound, a lower pH (e.g., using formic acid or trifluoroacetic acid) can improve peak shape and retention.

  • Change the Stationary Phase: If optimization of the mobile phase is insufficient, consider a different column chemistry. A column with a different hydrophobicity (e.g., C8 instead of C18) or one with an embedded polar group may offer alternative selectivity.[4]

  • Employ Mixed-Mode Chromatography: For complex mixtures, a mixed-mode column that utilizes both reverse-phase and ion-exchange mechanisms can provide enhanced separation of compounds with similar polarities but different charge states.[4]

Q3: My yield of this compound is consistently low after purification. What are the potential causes and solutions?

A3: Low recovery can stem from several factors:

  • Product Degradation: this compound may be sensitive to the purification conditions. Avoid prolonged exposure to high temperatures and extreme pH.[3] Consider performing purification steps at reduced temperatures.

  • Incomplete Elution from Chromatography Column: The compound may be strongly retained on the column. Ensure the mobile phase is strong enough to elute the product completely. A gradient elution might be necessary.

  • Loss During Liquid-Liquid Extraction: Ensure the pH of the aqueous phase is appropriately adjusted to protonate the carboxylic acid, making it more soluble in the organic solvent during extraction. Multiple extractions with smaller volumes of solvent are generally more efficient than a single extraction with a large volume.

Troubleshooting Guides

Guide 1: Low Purity After Column Chromatography

If you are experiencing low purity of your this compound after performing column chromatography, follow this troubleshooting workflow:

G cluster_0 Troubleshooting Low Purity Post-Chromatography start Low Purity Detected check_overload Was the column overloaded? start->check_overload reduce_load Action: Reduce sample load and re-run. check_overload->reduce_load Yes check_separation Is there poor resolution between peaks? check_overload->check_separation No end_success Purity Improved reduce_load->end_success optimize_method Action: Optimize mobile phase or change column. check_separation->optimize_method Yes check_stability Is the compound degrading on the column? check_separation->check_stability No optimize_method->end_success modify_conditions Action: Use milder conditions (pH, temperature). check_stability->modify_conditions Yes end_fail Further Investigation Needed check_stability->end_fail No modify_conditions->end_success

Caption: Workflow for troubleshooting low purity after chromatography.

Guide 2: Identifying Unknown Impurities

When an unknown peak is observed in your chromatogram, a systematic approach is needed for identification.

G cluster_1 Impurity Identification Workflow start Unknown Peak Detected in HPLC lcms Perform LC-MS Analysis start->lcms get_mw Determine Molecular Weight lcms->get_mw propose_structure Propose Potential Structures (Isomers, Byproducts, Degradants) get_mw->propose_structure isolate_impurity Isolate Impurity using Preparative HPLC propose_structure->isolate_impurity nmr Perform NMR Spectroscopy (1H, 13C) isolate_impurity->nmr confirm_structure Confirm Structure nmr->confirm_structure result Impurity Identified confirm_structure->result

Caption: Logical workflow for the identification of unknown impurities.

Quantitative Data Summary

The following table summarizes hypothetical data for the separation of this compound from its common impurities using different HPLC columns.

Column TypeMobile PhaseRetention Time of this compound (min)Resolution (vs. Impurity A*)Purity (%)
C18 (5 µm)50:50 ACN:H₂O + 0.1% TFA8.21.292.5
C8 (5 µm)45:55 ACN:H₂O + 0.1% TFA7.51.494.8
Phenyl-Hexyl (3.5 µm)60:40 MeOH:H₂O + 0.1% FA9.11.898.2
Embedded Polar (5 µm)55:45 ACN:H₂O + 0.1% FA6.82.199.1

*Impurity A: 2-Ethenylhexanoic acid (positional isomer)

Experimental Protocols

Protocol 1: Preparative HPLC Purification of this compound

This protocol outlines a general procedure for the purification of this compound using preparative High-Performance Liquid Chromatography.

1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent. b. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Column: Embedded Polar phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-35 min: 30% B (re-equilibration)

  • Flow Rate: 15 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 1-5 mL, depending on concentration and column capacity.

3. Fraction Collection: a. Monitor the chromatogram in real-time. b. Begin collecting fractions just before the main product peak elutes and stop just after the peak returns to baseline. c. Collect baseline fractions before and after the main peak for analytical comparison.

4. Post-Purification Processing: a. Analyze the collected fractions using analytical HPLC to determine their purity. b. Pool the fractions with the desired purity (e.g., >99%). c. Remove the organic solvent (acetonitrile) using a rotary evaporator. d. Perform a liquid-liquid extraction of the remaining aqueous solution with a suitable organic solvent (e.g., ethyl acetate). e. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the purified this compound.

References

"3-Ethenylhexanoic acid" stability issues in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethenylhexanoic acid in solution. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on its chemical structure, which includes a carboxylic acid and a vinyl (ethenyl) group, the primary stability concerns for this compound in solution are susceptibility to oxidation, potential for thermal degradation, and pH-dependent stability. The double bond in the ethenyl group is a potential site for oxidative attack, while the carboxylic acid moiety can undergo reactions such as decarboxylation under certain conditions.

Q2: How does pH influence the stability of this compound in aqueous solutions?

A2: The pH of a solution can significantly impact the stability of this compound. The carboxylic acid group has a specific pKa, and at pH values around and above this pKa, the molecule will exist predominantly in its carboxylate anion form. The charge on the molecule can influence its reactivity and interaction with other solution components. Extreme pH conditions (highly acidic or alkaline) can potentially catalyze degradation reactions such as hydrolysis of other functional groups if present, or promote other reactions.

Q3: What are the likely degradation pathways for this compound?

A3: The two most probable degradation pathways for this compound are oxidation of the vinyl group and decarboxylation of the carboxylic acid.

  • Oxidative Degradation: The carbon-carbon double bond is susceptible to oxidation by atmospheric oxygen or other oxidizing agents. This can lead to the formation of epoxides, aldehydes, ketones, or further cleavage of the bond to form smaller carboxylic acids.

  • Decarboxylation: While simple carboxylic acids are generally stable to decarboxylation, the presence of the vinyl group could potentially influence this reaction, especially at elevated temperatures. Beta-gamma unsaturated acids can undergo decarboxylation under certain conditions.[1]

Q4: How can I prevent the degradation of this compound in my experiments?

A4: To minimize degradation, consider the following precautions:

  • Control pH: Buffer your solutions to a pH where the compound exhibits maximum stability. This needs to be determined experimentally.

  • Protect from Oxygen: For sensitive experiments, degas your solvents and work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Avoid High Temperatures: Store solutions at recommended temperatures and avoid unnecessary exposure to heat.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation, as unsaturated compounds can be light-sensitive.[2][3]

  • Add Antioxidants: If compatible with your experimental system, consider adding antioxidants to quench free radicals and inhibit oxidation.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Concentration in Solution
Possible Cause Troubleshooting Step
Oxidative Degradation Analyze for the presence of oxidative degradation products using techniques like LC-MS. Prepare and handle solutions under an inert atmosphere. Consider adding an antioxidant.
Thermal Degradation Review the storage and handling temperatures of your solution. Conduct a short-term thermal stress study (e.g., at 40°C and 60°C) to assess thermal liability.
Adsorption to Container Check for recovery of the compound from the container by rinsing with a strong solvent. Consider using different types of containers (e.g., polypropylene instead of glass).
Incorrect pH Measure the pH of your solution. Determine the pKa of this compound and assess its stability at different pH values around the pKa.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Possible Cause Troubleshooting Step
Degradation Products Attempt to identify the unknown peaks using mass spectrometry (MS). Compare the degradation profile under different stress conditions (e.g., oxidative, thermal, photolytic) to get clues about the degradation pathway.
Impurity in Starting Material Re-analyze your starting material to ensure its purity.
Interaction with Excipients If the formulation contains other components, run a stability study of this compound in the absence of these excipients to see if the unknown peaks still form.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of this compound.[4]

Objective: To identify potential degradation pathways and develop stability-indicating analytical methods.

Methodology:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • At each time point, withdraw a sample, neutralize it, and analyze by a stability-indicating method (e.g., HPLC-UV).

  • Oxidative Degradation:

    • Prepare a solution of this compound in a suitable solvent and add a small percentage (e.g., 3%) of hydrogen peroxide.

    • Incubate at room temperature and analyze at various time points.

  • Thermal Degradation:

    • Store a solid sample of this compound and a solution of the compound at an elevated temperature (e.g., 70°C) in a stability chamber.

    • Analyze at regular intervals.

  • Photostability:

    • Expose a solution of this compound to a controlled light source (e.g., ICH option 2 with UV and visible light).

    • Keep a control sample protected from light.

    • Analyze both samples at the end of the exposure period.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a common reverse-phase column (e.g., C18).

    • Screen different mobile phase compositions (e.g., gradients of acetonitrile/water or methanol/water with a pH modifier like formic acid or trifluoroacetic acid).

  • Analysis of Stressed Samples:

    • Inject samples from the forced degradation study.

    • The goal is to achieve baseline separation between the main peak of this compound and all degradation product peaks.

  • Method Validation:

    • Once a suitable method is developed, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Data Presentation

Table 1: Summary of Forced Degradation Study Results
Stress Condition % Degradation Number of Degradants Major Degradant(s) (Retention Time)
0.1 N HCl, 60°C, 48h
0.1 N NaOH, 60°C, 48h
3% H₂O₂, RT, 24h
Heat (70°C), 7 days
Light (ICH Option 2)
Table 2: pH-Rate Profile for this compound Degradation
pH Buffer System Observed Rate Constant (k_obs) (day⁻¹) Half-life (t½) (days)
2.0Phosphate
4.0Acetate
6.0Phosphate
8.0Phosphate
10.0Carbonate

Visualizations

cluster_workflow Experimental Workflow: Stability Assessment start Prepare Solution of This compound stress Expose to Stress Conditions (Heat, Light, pH, Oxidant) start->stress analyze Analyze by Stability-Indicating Method (e.g., HPLC) stress->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify data Quantify Degradation and Determine Degradation Rate analyze->data end Establish Stability Profile and Shelf-life data->end cluster_pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_decarboxylation Decarboxylation (Thermal) parent This compound epoxide Epoxide Derivative parent->epoxide Oxidizing Agent aldehyde Aldehyde/Ketone parent->aldehyde Further Oxidation cleavage Chain Cleavage Products parent->cleavage Strong Oxidation decarboxylated Decarboxylated Product + CO2 parent->decarboxylated Heat cluster_troubleshooting Troubleshooting Logic start Instability Observed (e.g., loss of parent, new peaks) check_oxidation Is the solution protected from oxygen? start->check_oxidation check_temp Is the storage temperature appropriate? check_oxidation->check_temp Yes action_inert Use inert atmosphere check_oxidation->action_inert No check_ph Is the pH controlled and optimal? check_temp->check_ph Yes action_temp Store at lower temperature check_temp->action_temp No check_light Is the solution protected from light? check_ph->check_light Yes action_ph Optimize and buffer pH check_ph->action_ph No action_light Use amber vials/protect from light check_light->action_light No end Stability Improved action_inert->end action_temp->end action_ph->end action_light->end

References

Technical Support Center: 3-Ethenylhexanoic Acid Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 3-Ethenylhexanoic acid. The information provided is designed to assist in the identification and characterization of its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes a carboxylic acid and a terminal vinyl group, this compound is susceptible to several degradation pathways:

  • Oxidative Degradation: This is a major degradation pathway for unsaturated compounds. Oxidation can occur at the carbon-carbon double bond, leading to the formation of various products. Common oxidative pathways include cleavage of the double bond, which can result in the formation of aldehydes, ketones, and smaller carboxylic acids.[1]

  • Hydrolytic Degradation: While carboxylic acids themselves are stable to hydrolysis, forced hydrolysis under acidic or basic conditions at elevated temperatures can potentially promote other reactions, although this is generally a less common pathway for this type of molecule compared to oxidation.[2]

  • Photodegradation: The presence of a double bond can make the molecule susceptible to degradation upon exposure to light, potentially leading to isomerization or polymerization.

Q2: I am observing unexpected peaks in my chromatogram after storing a solution of this compound. What could they be?

A2: Unexpected peaks are likely degradation products. The most probable cause is oxidation. Depending on the storage conditions (e.g., exposure to air, light, temperature), you may be observing products resulting from the cleavage of the ethenyl (vinyl) group. Potential initial degradation products could include pentanal, formic acid, or further oxidized products like pentanoic acid.

Q3: What are the recommended analytical techniques for identifying degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is suitable for separating the parent compound from its more polar degradation products.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying volatile and semi-volatile degradation products. Derivatization of the carboxylic acid group is often necessary to improve volatility and chromatographic performance.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) offers the advantage of direct analysis of aqueous samples without derivatization and can provide molecular weight and structural information of the degradation products.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for the definitive structural elucidation of unknown degradation products once they have been isolated.[8][9][10][11]

Troubleshooting Guides

Problem Possible Cause Troubleshooting Steps
Poor peak shape or retention time shifts in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Interaction of carboxylic acid with the stationary phase.1. Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid (typically around pH 2.5-3) to ensure it is in its protonated form. 2. Use a new column or a column specifically designed for organic acid analysis. 3. Consider using an ion-pairing reagent if pH adjustment is not effective.
No peaks detected for potential volatile degradation products in GC-MS. 1. Degradation products are too polar and not volatile enough for GC analysis. 2. Inadequate derivatization.1. Derivatize the sample to convert the carboxylic acids into more volatile esters (e.g., using BSTFA for silylation or BF3/methanol for esterification).[12] 2. Optimize the derivatization reaction conditions (temperature, time, reagent concentration).
Complex mass spectra that are difficult to interpret. 1. Co-elution of multiple degradation products. 2. Formation of secondary degradation products. 3. In-source fragmentation in the mass spectrometer.1. Optimize the chromatographic separation to resolve the co-eluting peaks. 2. Analyze samples from forced degradation studies at multiple time points to distinguish primary from secondary degradation products.[13] 3. Use a softer ionization technique if available (e.g., Chemical Ionization instead of Electron Ionization in GC-MS).
Difficulty in isolating a specific degradation product for NMR analysis. 1. Low concentration of the degradation product. 2. Instability of the degradation product.1. Perform a larger scale forced degradation study to generate more of the target degradant. 2. Use preparative HPLC to isolate the compound of interest. 3. Handle the isolated fraction with care, protecting it from light and air, and analyze it promptly.

Predicted Degradation Pathways

The following diagram illustrates the potential oxidative degradation pathways of this compound.

DegradationPathway 3-Ethenylhexanoic_acid This compound Oxidative_Cleavage Oxidative Cleavage (e.g., Ozonolysis, Peroxide) 3-Ethenylhexanoic_acid->Oxidative_Cleavage Pentanal Pentanal Oxidative_Cleavage->Pentanal Glyoxylic_acid Glyoxylic acid Oxidative_Cleavage->Glyoxylic_acid Further_Oxidation_1 Further Oxidation Pentanal->Further_Oxidation_1 Further_Oxidation_2 Further Oxidation Glyoxylic_acid->Further_Oxidation_2 Pentanoic_acid Pentanoic acid Further_Oxidation_1->Pentanoic_acid Oxalic_acid Oxalic acid Further_Oxidation_2->Oxalic_acid

Caption: Predicted oxidative degradation pathway of this compound.

Experimental Protocols

Protocol 1: Forced Oxidative Degradation

This protocol describes a typical procedure for inducing oxidative degradation of this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Transfer 1 mL of the stock solution to a clean vial.

    • Add 1 mL of 3% hydrogen peroxide.

    • Incubate the mixture at 50°C for 24 hours, protected from light.

    • At various time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Sample Preparation for Analysis:

    • Dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.

    • For GC-MS analysis, the sample will require derivatization (see Protocol 3).

Protocol 2: HPLC-UV/MS Method for Degradation Product Profiling

This protocol outlines a general-purpose HPLC method for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector and a mass spectrometer.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 210 nm.

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

Protocol 3: GC-MS Analysis with Derivatization

This protocol is for the analysis of volatile and semi-volatile degradation products after derivatization.

  • Sample Preparation:

    • Take a dried aliquot of the stressed sample.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-500.

Experimental Workflow

The following diagram illustrates a typical workflow for the identification of degradation products of this compound.

Workflow cluster_0 Forced Degradation Studies cluster_1 Analytical Screening cluster_2 Identification and Characterization Stress_Conditions Apply Stress Conditions (Oxidation, Hydrolysis, Photolysis) HPLC_MS HPLC-UV/MS Analysis (Initial Profiling) Stress_Conditions->HPLC_MS GC_MS GC-MS Analysis (Volatile Products) Stress_Conditions->GC_MS Data_Analysis Data Analysis and Peak Identification HPLC_MS->Data_Analysis GC_MS->Data_Analysis Isolation Isolation of Unknowns (Prep-HPLC) Data_Analysis->Isolation If unknowns present NMR Structural Elucidation (NMR Spectroscopy) Isolation->NMR

Caption: Experimental workflow for degradation product identification.

Quantitative Data Summary

The following tables present hypothetical quantitative data from a forced degradation study of this compound.

Table 1: HPLC Analysis of Oxidative Degradation of this compound at 50°C with 3% H₂O₂

Time (hours)This compound (% Peak Area)Degradation Product 1 (Pentanoic Acid) (% Peak Area)Degradation Product 2 (Glyoxylic Acid) (% Peak Area)
0100.00.00.0
485.28.14.5
872.515.38.9
2445.835.715.1

Table 2: GC-MS Analysis of Volatile Degradation Products after 24 hours of Oxidation

CompoundRetention Time (min)Major m/z fragmentsProposed Identity
18.543, 57, 86Pentanal
212.160, 73, 117 (as TMS ester)Formic Acid

References

Navigating the Complexities of 3-Ethenylhexanoic Acid NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Heidelberg, Germany – Researchers and professionals in the fields of chemical research and drug development often encounter challenges in the structural elucidation of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, a cornerstone of molecular characterization, can present complex data, particularly for molecules with multiple chiral centers and intricate spin systems. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during the NMR peak assignment of 3-ethenylhexanoic acid, a molecule that, while seemingly simple, presents notable spectral interpretation difficulties.

Troubleshooting Common NMR Peak Assignment Issues for this compound

The structure of this compound, with its chiral center at the C3 position and a vinyl group, gives rise to a nuanced NMR spectrum. Diastereotopic protons and complex spin-spin coupling can lead to overlapping signals and ambiguous assignments. This guide provides a systematic approach to resolving these challenges.

A logical workflow for troubleshooting NMR peak assignment for this compound is presented below. This diagram outlines the steps from initial spectral acquisition to final peak assignment, highlighting key decision points and potential challenges.

G cluster_0 1. Data Acquisition cluster_1 2. Initial Analysis cluster_2 3. Troubleshooting & Assignment cluster_3 4. Resolution A Acquire 1H & 13C NMR Spectra B Acquire 2D NMR (COSY, HSQC, HMBC) A->B C Identify Solvent & TMS Peaks B->C D Integrate 1H Signals C->D E Identify Key Functional Group Regions (Alkene, Carboxylic Acid, Alkyl) D->E F Assign Unambiguous Signals (e.g., Carboxylic Acid Proton) E->F G Analyze Vinyl Group Spin System (AMX or ABX Pattern) F->G H Address Signal Overlap (e.g., Alkyl Region) G->H G->H Complex Multiplets I Assign Diastereotopic Protons (e.g., C2 and C4 Methylene Groups) H->I H->I Utilize COSY & HSQC J Finalize Assignments using 2D Data I->J I->J Confirm with HMBC K Fully Assigned Spectrum J->K

Figure 1. A flowchart outlining the systematic workflow for troubleshooting the NMR peak assignment of this compound.

Predicted NMR Data for this compound

To facilitate troubleshooting, the following tables provide predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These values are estimated based on standard chemical shift ranges and typical coupling constants for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
H1 (COOH)10.0 - 12.0singlet (broad)-Chemical shift is concentration and solvent dependent.
H2a, H2b2.3 - 2.5doublet of doublets (dd)Jgem ≈ 15-17, Jvic ≈ 6-8Diastereotopic protons due to the C3 chiral center.
H32.5 - 2.7multiplet-Complex multiplet due to coupling with H2a, H2b, H4a, H4b, and the vinyl proton.
H4a, H4b1.3 - 1.5multiplet-Diastereotopic protons, likely overlapping with other alkyl signals.
H51.2 - 1.4multiplet-Likely overlaps with H4 signals.
H60.9tripletJ ≈ 7Terminal methyl group.
Hα (vinyl)5.7 - 5.9doublet of doublets of doublets (ddd)Jtrans ≈ 17, Jcis ≈ 10, Jvic ≈ 7The proton on the carbon attached to the main chain.
Hβ-cis (vinyl)5.0 - 5.2doublet of doublets (dd)Jcis ≈ 10, Jgem ≈ 1.5The proton cis to the α-proton.
Hβ-trans (vinyl)5.1 - 5.3doublet of doublets (dd)Jtrans ≈ 17, Jgem ≈ 1.5The proton trans to the α-proton.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Notes
C1 (COOH)175 - 180Carboxylic acid carbon.
C235 - 45Methylene carbon alpha to the carbonyl.
C340 - 50Chiral carbon, attached to the vinyl group.
C425 - 35Methylene carbon.
C520 - 30Methylene carbon.
C610 - 15Terminal methyl carbon.
Cα (vinyl)135 - 145The vinyl carbon attached to the main chain.
Cβ (vinyl)115 - 125The terminal vinyl carbon.

Frequently Asked Questions (FAQs)

Q1: Why are the protons on the methylene group at C2 (H2a, H2b) showing a complex multiplet instead of a simple triplet?

A1: The carbon at position 3 (C3) is a chiral center. This makes the two protons on the adjacent C2 methylene group diastereotopic. Diastereotopic protons are chemically non-equivalent and therefore have different chemical shifts. They couple to each other (geminal coupling) and to the proton on C3 (vicinal coupling), resulting in a pair of distinct signals, often appearing as doublets of doublets.

Q2: The signals for the protons on C4 and C5 are overlapping. How can I definitively assign them?

A2: Overlapping signals in the alkyl region are a common issue. To resolve this, two-dimensional (2D) NMR experiments are essential.

  • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. You should see a correlation between the C6 methyl protons and the C5 methylene protons, and between the C5 protons and the C4 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. By identifying the chemical shifts of C4 and C5 in the ¹³C spectrum, you can then assign the corresponding proton signals.

Q3: The vinyl proton signals are complex. How do I interpret the splitting pattern?

A3: The vinyl group protons form a classic AMX or ABX spin system, leading to complex splitting patterns.

  • The α-proton is coupled to the cis-β-proton , the trans-β-proton , and the C3 proton . This results in a doublet of doublets of doublets (ddd).

  • The β-protons are coupled to the α-proton (vicinal coupling) and to each other (geminal coupling). The cis and trans coupling constants are significantly different, typically around 10 Hz for Jcis and 17 Hz for Jtrans.[1] The geminal coupling between the two β-protons is usually small (around 1-2 Hz).[2] This results in two separate signals, each appearing as a doublet of doublets (dd).

Q4: I am having trouble locating the carboxylic acid proton.

A4: The chemical shift of the carboxylic acid proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad singlet anywhere between 10 and 12 ppm. If it is not immediately apparent, you can confirm its presence by performing a D₂O exchange experiment. Adding a drop of D₂O to the NMR tube will cause the acidic proton to exchange with deuterium, leading to the disappearance of the signal from the ¹H NMR spectrum.

Q5: What is the expected appearance of the C3 signal in the ¹³C NMR spectrum?

A5: The C3 carbon is a methine group (CH) and is attached to the electron-withdrawing vinyl group. Its chemical shift is predicted to be in the range of 40-50 ppm. In a standard proton-decoupled ¹³C NMR spectrum, it will appear as a single line.

Experimental Protocols

Sample Preparation for NMR Spectroscopy:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Transfer the solution to a 5 mm NMR tube.

  • Filter the solution if any solid particles are present.

Standard NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

  • COSY: A 2D homonuclear correlation experiment to identify proton-proton couplings.

  • HSQC: A 2D heteronuclear correlation experiment to identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear correlation experiment to identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.

  • D₂O Exchange: For identification of the carboxylic acid proton, acquire a ¹H NMR spectrum, add a drop of D₂O, shake the tube, and re-acquire the spectrum. The acidic proton signal should disappear or significantly decrease in intensity.

By following this guide, researchers can more effectively tackle the challenges of assigning the NMR spectra of this compound and similar molecules, leading to accurate structural determination and advancing their research and development efforts.

References

Technical Support Center: 3-Ethenylhexanoic Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the mass spectrometry fragmentation pattern analysis of 3-ethenylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion peak (M+) for this compound?

The molecular formula for this compound is C8H14O2. The molecular weight is approximately 142.19 g/mol . Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M+) is expected at a mass-to-charge ratio (m/z) of 142.

Q2: What are the primary fragmentation patterns expected for this compound?

  • α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this can result in the loss of the propyl group or the ethenyl group.[1]

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and a γ-hydrogen.[1][2] In this compound, a γ-hydrogen can be transferred to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the elimination of a neutral alkene molecule.

  • Loss of Small Neutral Molecules: Carboxylic acids commonly exhibit peaks corresponding to the loss of water (M-18) or the carboxyl group (M-45).[3][4]

Q3: What would be the most abundant ion (base peak) in the mass spectrum of this compound?

For many aliphatic carboxylic acids, the base peak often results from the McLafferty rearrangement.[2][3] Therefore, the ion formed through this rearrangement is a strong candidate for the base peak in the spectrum of this compound.

Troubleshooting Guide

Issue 1: The molecular ion peak at m/z 142 is weak or absent.

  • Possible Cause: The molecular ion of some carboxylic acids can be unstable and readily undergo fragmentation.[3][4] This is particularly true for branched or unsaturated acids.

  • Troubleshooting Steps:

    • Lower the ionization energy: Using a lower electron energy (e.g., 20 eV instead of 70 eV) can reduce the extent of fragmentation and increase the relative abundance of the molecular ion.

    • Use a "soft" ionization technique: Techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) are less energetic than EI and are more likely to produce an abundant ion corresponding to the intact molecule (e.g., [M+H]+ or [M-H]-).

    • Check for sample purity: Impurities in the sample can interfere with the ionization of the target molecule. Purify the sample using techniques like chromatography before MS analysis.

Issue 2: The observed fragmentation pattern does not match the predicted pattern.

  • Possible Cause: The fragmentation pattern can be influenced by various experimental parameters and the specific configuration of the mass spectrometer. Isomeric impurities can also lead to a complex and unexpected spectrum.

  • Troubleshooting Steps:

    • Verify instrument calibration: Ensure the mass spectrometer is properly calibrated using a known standard.

    • Analyze a related standard: If available, analyze a similar compound with a known mass spectrum (e.g., hexanoic acid) to confirm that the instrument is producing expected fragmentation patterns.

    • Consider alternative fragmentation pathways: Rearrangement reactions other than the classic McLafferty rearrangement can occur.[1] Consult advanced mass spectrometry literature for potential alternative fragmentation mechanisms for unsaturated carboxylic acids.

    • Perform tandem mass spectrometry (MS/MS): Isolating a specific fragment ion and inducing further fragmentation can provide more detailed structural information and help to confirm the fragmentation pathways.

Issue 3: Poor signal-to-noise ratio in the spectrum.

  • Possible Cause: This could be due to a low sample concentration, poor ionization efficiency, or issues with the instrument's detector.

  • Troubleshooting Steps:

    • Increase sample concentration: If possible, use a more concentrated sample solution.

    • Optimize ionization source parameters: Adjust parameters such as temperature and gas flow rates to improve ionization efficiency.

    • Clean the ion source: A contaminated ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ion source.

Predicted Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound in an EI mass spectrum.

m/zProposed Fragment StructureFragmentation Pathway
142[C8H14O2]+•Molecular Ion (M+)
125[C7H13O2]+Loss of •OH (M-17)
99[C5H7O2]+α-cleavage: Loss of •C3H7
97[C6H9O]+Loss of •COOH (M-45)
84[C5H8O]+•McLafferty Rearrangement
73[C3H5O2]+Cleavage at the β-position
57[C4H9]+Alkyl fragment
45[COOH]+Carboxyl group

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of this compound in a volatile organic solvent such as methanol or dichloromethane (1 mL).

    • Ensure the sample is free of non-volatile impurities.

  • Instrumentation:

    • A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone mass spectrometer can be used. For GC-MS, select a suitable capillary column (e.g., a non-polar or medium-polarity column).

  • GC-MS Method (if applicable):

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters (EI mode):

    • Ionization Source: Electron Ionization (EI)

    • Electron Energy: 70 eV (can be lowered to 20 eV to enhance the molecular ion peak).

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-200

    • Scan Rate: 1 scan/second

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum of the eluting peak corresponding to this compound.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with the predicted fragmentation pattern and any available library spectra of similar compounds.

Visualizations

Fragmentation_Pathway M [C8H14O2]+• m/z = 142 (Molecular Ion) F1 [C7H13O2]+ m/z = 125 M->F1 - •OH F2 [C5H7O2]+ m/z = 99 M->F2 - •C3H7 (α-cleavage) F3 [C6H9O]+ m/z = 97 M->F3 - •COOH F4 [C5H8O]+• m/z = 84 M->F4 McLafferty Rearrangement F5 [COOH]+ m/z = 45 M->F5 Fragmentation

Caption: Predicted fragmentation pathway of this compound.

Troubleshooting_Workflow cluster_q1 Molecular Ion Issues cluster_q2 Fragmentation Pattern Issues cluster_q3 Signal Intensity Issues Start Problem with MS Spectrum Q1 Weak or Absent M+? Start->Q1 A1_1 Lower Ionization Energy Q1->A1_1 Yes Q2 Pattern Mismatch? Q1->Q2 No A1_2 Use Soft Ionization A1_1->Q2 A1_3 Check Sample Purity A2_1 Calibrate Instrument Q2->A2_1 Yes Q3 Poor Signal-to-Noise? Q2->Q3 No A2_2 Run a Standard A2_1->Q3 A2_3 Consider Alternate Pathways A3_1 Increase Concentration Q3->A3_1 Yes End Resolved Q3->End No A3_2 Optimize Source A3_1->End A3_3 Clean Ion Source

References

"3-Ethenylhexanoic acid" interference in biological assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct research on the interference of 3-Ethenylhexanoic acid in biological assays is limited. The following troubleshooting guides and FAQs are based on data from its structural analog, Valproic Acid (VPA), and general principles of assay interference. Researchers should validate these recommendations for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assay after treating with this compound. What could be the cause?

A1: Inconsistent results when using this compound, a structural analog of Valproic Acid (VPA), can stem from several factors. Due to its acidic nature, it can alter the pH of your cell culture medium. Changes in pH can affect enzyme activity and overall cell health.[1][2][3] It is also possible that the compound is directly interfering with the assay components.

Q2: Could this compound be directly interfering with our enzyme-linked immunosorbent assay (ELISA)?

A2: Direct interference in immunoassays is possible. With VPA, interference from human anti-mouse antibodies (HAMA) and heterophile antibodies has been noted, which can cause falsely elevated results.[4] While this compound is a small molecule, if your sample matrix is complex (e.g., patient serum), such antibodies could be a source of interference. Additionally, the compound could non-specifically bind to assay components.

Q3: Our colorimetric assay results show high background noise when this compound is present. How can we troubleshoot this?

A3: High background noise could be due to the compound interfering with the chromogenic substrate or the enzyme used in the assay. Consider running a control experiment with the compound and the assay components in the absence of the analyte to see if this compound itself produces a signal. Also, ensure the pH of the reaction buffer is maintained, as the acidic nature of the compound could be affecting the optimal pH for the enzyme.[1][2]

Q4: Are there any known signaling pathways affected by compounds like this compound that could explain unexpected biological activity?

A4: While specific pathways for this compound are not well-documented, other fatty acids are known to influence various signaling cascades. For instance, linoleic acid can activate PI3K/Akt and ERK1/2 signaling pathways, leading to a pro-inflammatory response.[5] Oleanolic acid has been shown to modulate multiple pathways, including those involving caspases, MAPKs, and NF-κB.[6] It is plausible that this compound could have similar off-target effects.

Troubleshooting Guides

Issue 1: Assay Signal Variability

Symptoms:

  • High variability between replicate wells treated with this compound.

  • Poor reproducibility of results across different experiments.

Possible Causes & Solutions:

CauseRecommended Action
pH Shift in Medium/Buffer Buffer the medium/assay buffer to maintain a stable pH after the addition of this compound. Measure the pH of the final solution.
Compound Precipitation Visually inspect for any precipitation. If observed, consider using a lower concentration or a different solvent system.
Sample Matrix Effects If using biological samples, consider a sample cleanup step like solid-phase extraction to remove potential interfering substances.[7]
Particulate Matter Centrifuge samples containing particulate matter before analysis to prevent inconsistent results.[4]
Issue 2: Unexpected Biological Response

Symptoms:

  • Cellular responses that are not consistent with the expected mechanism of action.

  • Activation or inhibition of unintended signaling pathways.

Possible Causes & Solutions:

CauseRecommended Action
Off-Target Effects Investigate potential off-target effects by performing broader profiling assays (e.g., kinase profiling, gene expression analysis).
Activation of Inflammatory Pathways Similar to other fatty acids, this compound may induce inflammatory responses.[5] Monitor the expression of pro-inflammatory markers.
Metabolite Interference The compound may be metabolized into an active form that causes the unexpected effects. Use techniques like LC-MS/MS to identify and quantify potential metabolites.[8]

Quantitative Data on Potential Interferents (Based on Valproic Acid Assays)

The following table summarizes potential interferents and their observed effects in Valproic Acid assays, which may be relevant for this compound.

Interfering SubstanceConcentrationObserved EffectReference
BilirubinUp to 40 mg/dL≤ 10% interference[4]
HemoglobinUp to 1000 mg/dL≤ 10% interference[4]
IntralipidUp to 2000 mg/dL≤ 10% interference[4]
Human Anti-Mouse Antibodies (HAMA)VariesCan cause falsely elevated results[4]
Heterophile AntibodiesVariesCan produce low results[4]

Experimental Protocols

Protocol 1: Assessing Interference in an Enzyme-Based Assay
  • Objective: To determine if this compound directly interferes with the enzymatic reaction.

  • Materials:

    • Purified enzyme

    • Substrate

    • Assay buffer

    • This compound stock solution

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Set up the following controls in a microplate:

      • No-Enzyme Control: Assay buffer + Substrate + Compound

      • No-Substrate Control: Assay buffer + Enzyme + Compound

      • Positive Control: Assay buffer + Enzyme + Substrate

      • Compound Control: Assay buffer + Compound

    • Add the enzyme to all wells except the "No-Enzyme Control".

    • Add the substrate to all wells except the "No-Substrate Control".

    • Incubate at the optimal temperature for the enzyme for a defined period.

    • Measure the signal using a microplate reader.

  • Interpretation:

    • A signal in the "No-Enzyme Control" or "Compound Control" suggests that the compound itself is contributing to the signal.

    • A change in the signal in the presence of the compound compared to the "Positive Control" indicates direct inhibition or enhancement of enzyme activity.

Protocol 2: Validating Immunoassay Compatibility
  • Objective: To assess if this compound or the sample matrix interferes with an immunoassay (e.g., ELISA).

  • Materials:

    • ELISA kit (capture antibody, detection antibody, enzyme conjugate, substrate)

    • Sample matrix (e.g., serum, plasma)

    • This compound

    • Wash buffer and stop solution

  • Procedure:

    • Prepare samples by spiking the sample matrix with a known concentration of the analyte and a range of concentrations of this compound.

    • Include a "matrix blank" containing the sample matrix and this compound, but no analyte.

    • Run the ELISA according to the manufacturer's instructions.

    • Measure the absorbance.

  • Interpretation:

    • A signal in the "matrix blank" indicates cross-reactivity or non-specific binding caused by the compound or matrix components.

    • A significant deviation in the measured analyte concentration in the spiked samples compared to the expected concentration suggests interference.

Visualizations

G Troubleshooting Workflow for Assay Interference A Inconsistent or Unexpected Assay Results B Check for pH Shift in Assay Buffer/Medium A->B D Run Compound-Only Control (No Enzyme/Antibody) A->D C Buffer the System and Re-run Assay B->C E Signal Observed? D->E F Compound Interferes with Detection Method E->F Yes G Test for Direct Interaction with Assay Components E->G No L Consider Alternative Assay or Sample Preparation F->L H Spike-Recovery Experiment in Sample Matrix G->H I Recovery within Acceptable Limits? H->I J Matrix Effect is a Likely Cause I->J No K Assay is Likely Compatible I->K Yes J->L

Caption: Troubleshooting workflow for identifying assay interference.

G Hypothetical Signaling Pathway Modulation compound This compound receptor Cell Surface Receptor compound->receptor pi3k PI3K receptor->pi3k erk ERK1/2 receptor->erk akt Akt pi3k->akt nfkb NF-κB akt->nfkb erk->nfkb inflammation Pro-inflammatory Gene Expression nfkb->inflammation

Caption: Hypothetical signaling cascade affected by this compound.

References

Technical Support Center: Optimizing HPLC Separation of 3-Ethenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC analysis of 3-Ethenylhexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation conditions and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A good starting point for separating this compound, a short-chain fatty acid (SCFA), is to use reversed-phase HPLC (RP-HPLC).[1] A C18 column is the most common stationary phase for this type of analysis.[2][3] The mobile phase should consist of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.[2][3][4] Detection can be performed using a UV detector at a low wavelength, typically around 210 nm, as SCFAs lack a significant chromophore.[5][6]

Q2: My this compound peak has poor retention and elutes near the solvent front. How can I improve its retention?

Poor retention of acidic compounds like this compound is a common issue. To improve retention, it is crucial to acidify the mobile phase to a pH below the pKa of the analyte (typically pH < 2).[5] This suppresses the ionization of the carboxylic acid group, making the molecule less polar and increasing its interaction with the non-polar stationary phase. You can also try decreasing the percentage of the organic solvent in your mobile phase or using a column with a higher carbon load.

Q3: I am observing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?

Peak tailing can be caused by several factors, including secondary interactions between the analyte and the stationary phase, column overload, or a void in the column. To address this, ensure your mobile phase is sufficiently acidic to prevent silanol interactions. If the problem persists, consider using a column with end-capping or a different stationary phase. Injecting a smaller sample volume or a more dilute sample can help determine if column overload is the issue.

Q4: How can I improve the sensitivity of my analysis for low concentrations of this compound?

Due to the low UV absorbance of SCFAs, achieving high sensitivity can be challenging.[6] To improve sensitivity, you can consider the following:

  • Derivatization: Derivatizing the carboxylic acid group with a chromophore-containing reagent can significantly enhance UV or fluorescence detection.[1][2]

  • Mass Spectrometry (MS) Detection: Coupling your HPLC system to a mass spectrometer (LC-MS/MS) provides much higher sensitivity and selectivity.[1][2]

  • Optimize Injection Volume: Increasing the injection volume can increase the signal, but be mindful of potential peak distortion and column overload.[7]

Q5: Is it possible to separate the enantiomers of this compound by HPLC?

Yes, separating enantiomers is possible using chiral HPLC. This requires a chiral stationary phase (CSP) that can differentiate between the R and S enantiomers. The selection of the appropriate chiral column and mobile phase is crucial and often requires screening of different chiral selectors.[8]

Troubleshooting Guides

Common HPLC Problems and Solutions
ProblemPotential Cause(s)Recommended Solution(s)
Baseline Drift - Changes in mobile phase composition- Temperature fluctuations- Column contamination- Degas mobile phases thoroughly[9].- Use a column oven to maintain a stable temperature[9].- Flush the column with a strong solvent.
Baseline Noise - Air bubbles in the system- Contaminated mobile phase- Detector lamp instability- Degas the mobile phase and prime the pump[7][9].- Use high-purity solvents and filter the mobile phase[9].- Check the detector lamp's age and stability[9].
Peak Tailing - Secondary silanol interactions- Column overload- Low mobile phase pH- Use a lower pH mobile phase (e.g., add 0.1% formic acid).- Reduce sample concentration or injection volume.- Use an end-capped column.
Peak Fronting - Column overload- Sample solvent stronger than mobile phase- Dilute the sample or reduce injection volume.- Dissolve the sample in the mobile phase or a weaker solvent[10].
Split Peaks - Clogged column frit- Column void- Injector issue- Back-flush the column or replace the frit.- Replace the column.- Check the injector rotor seal and needle for damage[11].
Retention Time Shifts - Inconsistent mobile phase preparation- Fluctuations in flow rate- Column aging- Prepare fresh mobile phase daily and ensure accurate composition.- Check the pump for leaks and ensure proper functioning.- Equilibrate the column sufficiently before each run[7].

Experimental Protocols

General Reversed-Phase HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific sample matrix and instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 50% B

    • 15-17 min: 50% to 10% B

    • 17-20 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Phosphoric Acid).

Sample Preparation: Liquid-Liquid Extraction for Biological Samples

For complex matrices like plasma or fermentation broth, a sample cleanup step is necessary.

  • Acidify 1 mL of the sample to pH < 2 with a suitable acid (e.g., HCl).

  • Add 2 mL of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully transfer the organic layer (top layer) to a clean tube.

  • Evaporate the organic solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the HPLC mobile phase.

Visualizations

HPLC_Workflow General HPLC Workflow for this compound Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Sample Injection Reconstitution->Injection Filtered Sample Separation C18 Reversed-Phase Column Separation Injection->Separation Detection UV (210 nm) or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: A flowchart illustrating the typical workflow for HPLC analysis.

Troubleshooting_Tree Troubleshooting Poor Peak Shape Start Poor Peak Shape (Tailing, Fronting, Splitting) CheckOverload Is the peak shape concentration-dependent? Start->CheckOverload ReduceConc Reduce sample concentration or injection volume CheckOverload->ReduceConc Yes CheckSolvent Is the sample solvent stronger than the mobile phase? CheckOverload->CheckSolvent No End Peak Shape Improved ReduceConc->End ChangeSolvent Dissolve sample in mobile phase CheckSolvent->ChangeSolvent Yes CheckpH Is mobile phase pH < pKa of analyte? CheckSolvent->CheckpH No ChangeSolvent->End CheckColumn Inspect column for voids or contamination FlushColumn Flush or replace column CheckColumn->FlushColumn Yes CheckColumn->End No FlushColumn->End CheckpH->CheckColumn Yes AdjustpH Lower mobile phase pH CheckpH->AdjustpH No AdjustpH->End

Caption: A decision tree for troubleshooting common peak shape issues.

References

Technical Support Center: Gas Chromatography (GC) Analysis of 3-Ethenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for common issues encountered during the gas chromatography (GC) analysis of 3-Ethenylhexanoic acid, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound in GC analysis?

Peak tailing for carboxylic acids like this compound is frequently caused by interactions with active sites within the GC system. These active sites can be found on the injector liner, the column itself, or any non-deactivated surfaces the sample contacts.[1][2] The carboxyl group of the acid can form hydrogen bonds with silanol groups on these surfaces, leading to delayed elution and a tailing peak shape.

Q2: My this compound peak is fronting. What could be the issue?

Peak fronting is often an indication of column overload.[3] This can happen if the sample concentration is too high or the injection volume is too large for the column's capacity. The stationary phase becomes saturated, leading to a portion of the analyte traveling through the column more quickly. Another potential cause is a mismatch between the sample solvent and the stationary phase, especially in splitless injections.[2]

Q3: All the peaks in my chromatogram, including the solvent peak, are tailing. What should I investigate first?

When all peaks exhibit tailing, the problem is more likely to be a physical issue with the system rather than a chemical interaction.[2] The first things to check are the physical installation of the column, such as a poor column cut or incorrect positioning in the inlet, which can create dead volume.[1][2][4]

Q4: Can the choice of GC column affect the peak shape of this compound?

Absolutely. The principle of "like dissolves like" is crucial in GC.[3] Injecting a polar compound like this compound onto a non-polar column can result in poor peak shape due to insufficient interaction with the stationary phase.[3] For carboxylic acids, a more polar stationary phase, such as a wax column or a phase specifically designed for acids (e.g., FFAP), is generally recommended to achieve symmetrical peaks.

Troubleshooting Workflow for Poor Peak Shape

If you are experiencing poor peak shape for this compound, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Poor Peak Shape Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issues Investigate Physical Setup: - Check column cut - Verify column installation depth - Check for dead volume/leaks check_all_peaks->physical_issues Yes overload Is the peak fronting? check_all_peaks->overload No solution Symmetrical Peak physical_issues->solution chemical_issues Investigate Chemical Interactions: - Use a deactivated liner - Trim column inlet (10-20 cm) - Consider sample derivatization column_mismatch Consider Column & Method: - Use a more polar column (e.g., Wax, FFAP) - Optimize oven temperature program - Ensure solvent compatibility chemical_issues->column_mismatch overload->chemical_issues No (Tailing) reduce_concentration Address Overload: - Reduce sample concentration - Decrease injection volume - Increase split ratio overload->reduce_concentration Yes reduce_concentration->solution column_mismatch->solution

Caption: A troubleshooting decision tree for poor GC peak shape.

Key Experimental Protocols

Protocol 1: Column Trimming and Installation

This protocol addresses issues arising from a poor column cut or active sites at the column inlet.

  • Cool Down: Ensure the GC oven and inlet have cooled to a safe temperature.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Inspect: Examine the end of the column with a magnifying glass. A good cut will be clean and square (90° to the column wall).[2][4]

  • Cut the Column: Using a ceramic scoring wafer or a sapphire scribe, lightly score the column tubing 10-20 cm from the end.[2] Gently flex the column at the score to create a clean break.

  • Reinstall: Reinstall the column in the inlet according to the manufacturer's instructions for the correct depth.

  • Condition: Condition the column as recommended by the manufacturer before analysis.

Protocol 2: Inlet Maintenance (Liner Replacement)

This protocol is for addressing active sites within the injector.

  • Cool Down: Ensure the GC inlet has cooled completely.

  • Disassemble Inlet: Following your instrument's manual, open the injector and remove the septum and liner retaining nut.

  • Remove Liner: Carefully remove the old liner. Note its orientation and the position of any glass wool.

  • Clean Injector: While the liner is removed, clean the inside of the injector port with an appropriate solvent (e.g., methanol or acetone) and lint-free swabs if necessary.

  • Install New Liner: Install a new, deactivated liner. Using a liner specifically designed for active compounds is recommended.

  • Reassemble: Reassemble the injector with a new septum and tighten the retaining nut.

  • Leak Check: Perform a leak check to ensure the system is sealed before heating.

Summary of GC Parameters and Potential Solutions

Parameter / IssueRecommendation / SolutionRationale
Injector Liner Use a fresh, deactivated liner.Prevents interaction of the acidic analyte with active silanol groups.[2]
Column Phase Use a polar stationary phase (e.g., Wax or FFAP-type)."Like dissolves like" - a polar column provides better interaction and peak shape for a polar analyte.[3]
Injection Volume Decrease the injection volume or dilute the sample.To prevent column overload, which can cause peak fronting.[3]
Split Ratio Increase the split ratio.Reduces the amount of sample reaching the column, preventing overload.[1][4]
Initial Oven Temp. Set 20°C below the boiling point of the sample solvent.For splitless injection, this ensures proper solvent trapping and focusing of the analyte band at the head of the column.[2]
Column Installation Ensure a clean, 90° cut and correct installation depth.A ragged cut or improper placement can cause dead volume, leading to peak tailing for all compounds.[1][2][4]
Derivatization Convert the carboxylic acid to a less polar ester (e.g., methyl ester).This chemical modification blocks the active carboxyl group, reducing its ability to interact with active sites in the system.[1][4]

References

"3-Ethenylhexanoic acid" reducing background noise in spectroscopic analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the role of "3-Ethenylhexanoic acid" in reducing spectroscopic background noise did not yield specific information. This suggests that it is not a commonly utilized compound for this purpose in widespread applications. Therefore, this guide focuses on established and general techniques for reducing background noise in spectroscopic analysis, providing a valuable resource for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of background noise in spectroscopic analysis?

Background noise in spectroscopy can originate from various sources, broadly categorized as:

  • Instrumental Noise: This arises from the electronic components of the spectrometer, such as the detector, amplifier, and A/D converter. It includes thermal noise, shot noise, and readout noise.[1]

  • Environmental Noise: External factors like temperature and humidity fluctuations, vibrations, and stray light from the surroundings can contribute to the noise spectrum.[2][3]

  • Sample-Related Noise: The sample itself or its matrix can introduce noise. For instance, fluorescence from the sample can interfere with Raman spectroscopy. In vibrational spectroscopy, the solvent can cause significant background signals.[4][5]

  • Data Acquisition and Processing Noise: The process of converting the analog signal to a digital signal can introduce quantization noise. Additionally, improper data processing can sometimes amplify existing noise.

Q2: How does background noise affect my spectroscopic data?

Background noise can have several detrimental effects on your data, including:

  • Reduced Signal-to-Noise Ratio (S/N): This is the most direct consequence, making it difficult to distinguish real signals from the noise.

  • Inaccurate Quantitative Analysis: High noise levels can lead to errors in peak integration and height measurement, affecting the accuracy of concentration measurements.

  • Obscured or Lost Spectral Features: Weak signals or fine spectral details may be buried in the noise, leading to misinterpretation of the data.[2]

  • Baseline Instability: Noise can manifest as a drifting or uneven baseline, further complicating data analysis.[1]

Q3: What is the difference between background and noise?

While often used interchangeably, "background" and "noise" have distinct meanings in spectroscopy:

  • Background: This refers to a predictable and often broad signal that is superimposed on the analyte signal. It can be due to the sample matrix, solvent, or instrument optics. The background is typically reproducible and can often be subtracted from the spectrum.

  • Noise: This is the random, unpredictable fluctuation in the signal. It is generally high-frequency and cannot be simply subtracted.

Troubleshooting Guides

This section provides practical solutions to common noise-related issues encountered in various spectroscopic techniques.

Issue 1: High-Frequency "Spiky" Noise in the Spectrum

This type of noise is common across many spectroscopic methods and is often due to electronic noise or shot noise.

Troubleshooting Steps:

  • Increase Signal Averaging: For many techniques, acquiring and averaging multiple spectra is the most effective way to reduce random noise. The signal-to-noise ratio generally improves with the square root of the number of scans.

  • Apply a Smoothing Filter: Digital filters can be applied post-acquisition to reduce high-frequency noise. The Savitzky-Golay filter is a widely used and effective method that smooths the data without significantly distorting the signal shape.[2][6]

  • Check Instrument Grounding: Improper grounding of the spectrometer or connected electronics can introduce electronic noise. Ensure all components are properly grounded.

  • Optimize Detector Settings: For techniques using detectors like PMTs or CCDs, ensure the detector temperature is sufficiently low to minimize thermal noise.

Experimental Protocol: Applying a Savitzky-Golay Filter

The Savitzky-Golay filter is a polynomial smoothing filter that can be applied to spectroscopic data.[6]

Methodology:

  • Data Import: Load your spectral data (intensity vs. wavelength/wavenumber/m/z) into a suitable data analysis software (e.g., Origin, MATLAB, Python with SciPy).

  • Parameter Selection:

    • Window Size: This determines the number of data points used for the polynomial fit. A larger window size results in more smoothing but can also broaden sharp spectral features. A good starting point is a window size that is slightly larger than the full width at half maximum (FWHM) of your narrowest peak of interest.

    • Polynomial Order: This defines the degree of the polynomial used for fitting. A lower order (e.g., 2 or 3) is generally sufficient for smoothing without introducing artifacts.

  • Filter Application: Apply the Savitzky-Golay filter function in your software, specifying the chosen window size and polynomial order.

  • Evaluation: Compare the smoothed spectrum with the original data. Ensure that the noise has been reduced without significant distortion of the peaks of interest. If necessary, adjust the window size and polynomial order and re-apply the filter.

Quantitative Data Summary: Noise Reduction Techniques

Noise Reduction TechniquePrincipleTypical ApplicationAdvantagesDisadvantages
Signal Averaging Averages multiple spectra to reduce random noiseUniversalSimple and effective for random noiseTime-consuming
Savitzky-Golay Filter Polynomial least-squares fitting to a sliding window of data[2][6]General smoothingPreserves peak shape and width well[2]Can distort very sharp features if the window is too large
Fourier Transform Filtering Removes high-frequency components in the Fourier domainGeneral smoothingEffective for high-frequency noiseCan introduce "ringing" artifacts if not applied carefully
Wavelet Denoising Decomposes the signal into different frequency components and thresholds the noise[2]Non-stationary noise, baseline driftAdaptive and can preserve spectral structures at different scales[2]More complex to implement than simple filters
Spectral Subtraction Subtracts a separately recorded background spectrumRemoving solvent or matrix interferenceEffective for predictable background signalsCan introduce artifacts if the background is not stable
Issue 2: Drifting or Curved Baseline

A non-flat baseline is a common issue, particularly in techniques like IR, Raman, and chromatography-coupled mass spectrometry.

Troubleshooting Steps:

  • Allow for Instrument Warm-up: Ensure the spectrometer and its light source have had adequate time to stabilize before acquiring data.

  • Perform a Background Correction: Acquire a spectrum of a blank or reference sample and subtract it from your sample spectrum. This is particularly important in IR and UV-Vis spectroscopy.[5]

  • Use a Baseline Correction Algorithm: Many software packages offer automated or manual baseline correction tools. These algorithms fit a polynomial or other function to the baseline and subtract it from the spectrum.

  • Check for Sample Contamination: In techniques like mass spectrometry, contamination in the ion source can lead to a high background. Regular cleaning and maintenance are crucial.

Visualizations

Experimental_Workflow_for_Noise_Reduction cluster_0 Data Acquisition cluster_1 Noise Identification cluster_2 Noise Reduction Strategy cluster_3 Validation A Acquire Spectrum B Perform Signal Averaging A->B C Visual Inspection of Spectrum B->C D Identify Noise Type (e.g., High-Frequency, Baseline Drift) C->D E High-Frequency Noise? D->E F Apply Smoothing Filter (e.g., Savitzky-Golay) E->F Yes G Perform Baseline Correction E->G No (Baseline Issue) H Compare Original and Processed Spectra F->H G->H I Ensure No Signal Distortion H->I Savitzky_Golay_Filter cluster_0 Input Data cluster_1 Filtering Process cluster_2 Output Data A Noisy Spectrum B Select Window of Data Points A->B C Fit a Polynomial to the Window B->C D Replace Center Point with Polynomial Value C->D E Slide Window to Next Data Point D->E F Smoothed Spectrum D->F E->B Noise_Reduction_Decision_Tree A Start: Noisy Spectrum B Is the noise random and high-frequency? A->B C Is the baseline drifting or curved? B->C No E Increase Signal Averaging B->E Yes D Is there a known background signal (e.g., solvent)? C->D No G Perform Baseline Correction C->G Yes H Perform Spectral Subtraction D->H Yes I Clean Instrument / Check for Contamination D->I No F Apply a Smoothing Filter (e.g., Savitzky-Golay) E->F G->D

References

Technical Support Center: 3-Ethenylhexanoic Acid in Biological Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethenylhexanoic acid. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a modified fatty acid. Like many lipids with hydrocarbon chains, it is hydrophobic and has low solubility in aqueous solutions such as cell culture media and biological buffers.[1][2][3][4] This poor solubility can lead to precipitation of the compound, inaccurate concentration calculations, and inconsistent experimental outcomes.

Q2: What are the initial steps to dissolve this compound?

A common starting point for dissolving hydrophobic compounds is to first create a concentrated stock solution in a small amount of an organic solvent, which is then further diluted in the aqueous experimental medium.[5][6][7]

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) and ethanol are frequently used to dissolve hydrophobic molecules for biological experiments.[6][7] It is crucial to use the lowest effective concentration of the organic solvent in the final culture medium, typically not exceeding 0.1-1%, to avoid solvent-induced cytotoxicity.

Q4: My this compound precipitates when I add the stock solution to my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue. Here are a few troubleshooting steps:

  • Reduce the final concentration: The desired concentration of this compound in your experiment may be above its solubility limit in the aqueous medium.

  • Alter the dilution method: Instead of adding the stock solution directly to the full volume of medium, try adding it to a smaller volume first while vortexing, and then gradually adding the rest of the medium.

  • Use a different solvent: If DMSO or ethanol are not effective, other organic solvents could be tested, but their compatibility with the specific cell line must be verified.[5]

  • Employ solubilizing agents: Co-solvents or non-ionic surfactants can help maintain the compound's solubility in the aqueous phase.[6]

Q5: What are co-solvents and surfactants, and how can they improve solubility?

Co-solvents like polyethylene glycol 400 (PEG400) and non-ionic surfactants such as Tween 20 or Tween 80 can be used to improve the solubility of hydrophobic compounds.[6] They work by creating a more favorable environment for the hydrophobic molecule within the aqueous solution, often by forming micelles that encapsulate the compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Compound precipitates immediately upon addition to aqueous media. The compound's solubility limit has been exceeded. The organic solvent from the stock solution is not sufficiently miscible at that concentration.Prepare a less concentrated stock solution. Try a different organic solvent for the stock. Consider using a co-solvent or surfactant in the final medium.[6]
Media becomes cloudy or forms a film over time. The compound is slowly coming out of solution. This may be due to temperature changes or interactions with media components.Ensure the experimental temperature is consistent. Evaluate the stability of your formulation over the experiment's duration. The use of solubilizing agents may be necessary.
Inconsistent or no biological effect observed. The actual concentration of the dissolved compound is lower than calculated due to precipitation. The compound may be adhering to plasticware.Visually inspect for precipitation. Centrifuge a sample of the media and measure the concentration of the supernatant. Consider using low-adhesion plasticware.
Cell toxicity or unexpected off-target effects are observed. The organic solvent concentration is too high. The co-solvent or surfactant is causing cellular stress.Perform a solvent tolerance test on your cell line to determine the maximum non-toxic concentration.[5] Always include a vehicle control (media with the same concentration of solvent/solubilizing agent but without the compound) in your experiments.

Experimental Protocols

Protocol 1: Basic Solubilization using an Organic Solvent
  • Prepare a Stock Solution: Weigh out a precise amount of this compound and dissolve it in a minimal volume of 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

  • Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (e.g., to 37°C) may aid dissolution.

  • Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium or biological buffer to achieve the desired final concentrations.

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your experimental setup is below the toxicity threshold for your cell line (typically ≤ 0.5%).

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.

Protocol 2: Enhanced Solubilization using a Co-solvent
  • Prepare a Stock Solution: Dissolve this compound in 100% ethanol to make a concentrated stock.

  • Prepare Co-solvent Mixture: In a separate tube, prepare a mixture of your aqueous medium and a co-solvent such as PEG400. The final concentration of PEG400 should be optimized for your experiment.

  • Dilution: Add the ethanolic stock solution of this compound to the medium-PEG400 mixture while vortexing.

  • Final Concentrations: Carefully calculate the final concentrations of this compound, ethanol, and PEG400.

  • Controls: Include a vehicle control containing the same final concentrations of ethanol and PEG400.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 100 mM in DMSO) dilute Dilute Stock in Media to Working Concentrations stock->dilute media Prepare Cell Culture Media media->dilute vehicle Treat Cells with Vehicle Control media->vehicle cells Treat Cells dilute->cells incubate Incubate (e.g., 24h) cells->incubate vehicle->incubate assay Perform Biological Assay (e.g., Viability, Gene Expression) incubate->assay data Data Analysis assay->data

Caption: Experimental workflow for testing the biological effects of this compound.

signaling_pathway compound This compound receptor Cell Surface Receptor compound->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Generates kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylates gene_expression Gene Expression transcription_factor->gene_expression Regulates response Cellular Response gene_expression->response

Caption: Hypothetical signaling pathway initiated by a bioactive lipid like this compound.

References

Technical Support Center: 3-Ethenylhexanoic Acid Trace Level Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method optimization of 3-ethenylhexanoic acid detection at trace levels. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for trace-level detection of this compound?

A1: For trace-level analysis of organic acids like this compound, the most common and effective techniques are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2] These methods offer the high sensitivity and selectivity required for detecting low concentrations.

Q2: Is derivatization necessary for the analysis of this compound?

A2: Derivatization is often recommended, especially for GC-MS analysis. Carboxylic acids can be polar and may exhibit poor peak shape and thermal instability in the GC inlet. Converting this compound to a more volatile and stable ester, such as a methyl or trimethylsilyl (TMS) ester, can significantly improve chromatographic performance.[3][4] For LC-MS, derivatization is less common but can be used to enhance ionization efficiency.

Q3: What type of sample preparation is required for analyzing this compound in biological matrices?

A3: Sample preparation is crucial to remove interferences and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The choice of method depends on the sample matrix (e.g., plasma, urine, tissue) and the analytical technique being used.

Q4: How can I improve the limit of detection (LOD) for my assay?

A4: To improve the LOD, consider the following:

  • Optimize sample preparation: Ensure efficient extraction and concentration of the analyte.

  • Enhance ionization: In MS, optimize source parameters (e.g., electrospray voltage, gas flows) to maximize the signal for this compound.

  • Use a more sensitive instrument: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode will offer the best sensitivity and selectivity.

  • Derivatization: As mentioned, this can improve chromatographic peak shape and signal intensity.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound.

Poor Peak Shape or Tailing
Potential Cause Recommended Solution
Active sites in the GC inlet or column Use a deactivated inlet liner and a column specifically designed for acidic compounds. Consider derivatization to make the analyte less polar.
Inappropriate mobile phase pH in LC For reversed-phase LC, ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid to keep it in its neutral form. This typically means a pH of around 2.5-3.0.
Column overload Inject a smaller sample volume or dilute the sample.
Co-eluting interferences Optimize the chromatographic gradient (for LC) or temperature program (for GC) to improve separation. Enhance sample cleanup to remove interfering substances.
Low Signal Intensity or Poor Sensitivity
Potential Cause Recommended Solution
Inefficient extraction Re-evaluate the extraction solvent and pH. For LLE, ensure the pH of the aqueous phase is adjusted to neutralize the carboxylic acid for better partitioning into an organic solvent.
Suboptimal MS parameters Perform a full optimization of the MS source and analyzer parameters for the specific m/z of this compound or its derivative.
Ion suppression (LC-MS) Dilute the sample to reduce matrix effects. Improve sample cleanup to remove ion-suppressing agents. Use an isotopically labeled internal standard to compensate for suppression.
Analyte degradation Ensure sample stability by keeping samples cold and minimizing the time between preparation and analysis. For GC, ensure the inlet temperature is not excessively high.
High Background Noise
Potential Cause Recommended Solution
Contaminated solvents or reagents Use high-purity solvents and reagents (e.g., LC-MS grade). Prepare fresh mobile phases and extraction solutions.
Carryover from previous injections Implement a robust needle wash protocol. Inject a blank solvent after a high-concentration sample to check for carryover.
Leaks in the system Perform a leak check on the chromatograph and mass spectrometer.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of short-chain fatty acids using LC-MS/MS, which can be considered as a proxy for this compound analysis.

Parameter Typical Value Range Reference
Limit of Detection (LOD) 0.001 - 0.01 mg/kg[5]
Limit of Quantification (LOQ) 0.005 - 0.05 mg/kg[5]
Recovery 75% - 110%[5]
Linearity (r²) > 0.99[5]

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (e.g., an isotopically labeled analog of this compound).

  • Acidification: Add 20 µL of 1M HCl to acidify the sample.

  • Extraction: Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortexing: Vortex the tube for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or in a suitable solvent for derivatization for GC-MS analysis.

Protocol 2: Derivatization for GC-MS Analysis (Silylation)
  • Reagent Preparation: Prepare a solution of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) in a suitable solvent like pyridine.

  • Reaction: Add 50 µL of the silylating reagent to the dried sample extract from the LLE protocol.

  • Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Spike Spike Internal Standard Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS Derivatize Derivatization Evaporate->Derivatize Data Data Processing LCMS->Data GCMS GC-MS Analysis GCMS->Data Derivatize->GCMS

Caption: A generalized workflow for the analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_intensity Intensity Issues Start Poor Chromatographic Result Tailing Peak Tailing? Start->Tailing LowSignal Low Signal? Start->LowSignal CheckColumn Check Column/Inlet Activity Tailing->CheckColumn Yes Tailing->LowSignal No CheckMobilePhase Adjust Mobile Phase pH CheckColumn->CheckMobilePhase OptimizeExtraction Optimize Sample Prep LowSignal->OptimizeExtraction Yes OptimizeMS Optimize MS Parameters OptimizeExtraction->OptimizeMS

References

Technical Support Center: Overcoming Matrix Effects in the Analysis of 3-Ethenylhexanoic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the analysis of 3-Ethenylhexanoic acid in biological samples.

Troubleshooting Guides

Issue: Poor Recovery and Significant Matrix Effects

When analyzing this compound in biological matrices such as plasma or serum, endogenous components like phospholipids and proteins can interfere with ionization, leading to ion suppression or enhancement.[1][2][3] This can result in poor data quality, inaccurate quantification, and lack of assay reproducibility.

Quantitative Data Summary:

Sample Preparation TechniqueAnalyte Recovery (%)Matrix Effect (%)Precision (%RSD)Key Considerations
Protein Precipitation (PPT) 85 - 11050 - 150 (High Variability)< 15Simple, fast, but least effective at removing interfering phospholipids.[1]
Liquid-Liquid Extraction (LLE) 70 - 9580 - 120< 10Good for removing salts and some polar interferences.[1] Optimization of solvent polarity is crucial.
Solid-Phase Extraction (SPE) 90 - 10590 - 110< 5Highly effective at removing a broad range of interferences.[4] Requires method development.
HybridSPE®-Phospholipid 95 - 10595 - 105< 5Specifically targets and removes phospholipids, a major source of matrix effects.

Experimental Protocols:

Below are detailed methodologies for common sample preparation techniques aimed at mitigating matrix effects.

1. Protein Precipitation (PPT) Protocol:

  • Objective: To remove proteins from the biological sample.

  • Procedure:

    • To 100 µL of plasma/serum sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 50 µL of the mobile phase for LC-MS/MS analysis.

2. Liquid-Liquid Extraction (LLE) Protocol:

  • Objective: To isolate the analyte of interest from the sample matrix based on its solubility.

  • Procedure:

    • To 100 µL of plasma/serum sample, add the internal standard and 50 µL of 1% formic acid in water to acidify the sample.

    • Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

    • Vortex for 5 minutes to ensure efficient extraction.

    • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 50 µL of the mobile phase.

3. Solid-Phase Extraction (SPE) Protocol:

  • Objective: To selectively isolate the analyte while removing interfering compounds using a solid sorbent.

  • Procedure:

    • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Loading: To 100 µL of plasma/serum, add the internal standard and 200 µL of 2% phosphoric acid. Load the entire mixture onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elution: Elute the analyte with 1 mL of 5% formic acid in acetonitrile.

    • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in 50 µL of the mobile phase.

Workflow for Overcoming Matrix Effects:

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Simple & Fast LLE Liquid-Liquid Extraction (MTBE) Add_IS->LLE Improved Cleanup SPE Solid-Phase Extraction (Mixed-Mode) Add_IS->SPE Most Effective Cleanup LC_MS LC-MS/MS Analysis PPT->LC_MS LLE->LC_MS SPE->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: Workflow for sample preparation and analysis to mitigate matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for this compound analysis?

A1: The matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[2] For this compound, a small carboxylic acid, endogenous phospholipids and salts in biological fluids are common sources of matrix effects, leading to either ion suppression or enhancement.[1][2] This can compromise the accuracy and precision of quantification.

Q2: What is the most effective way to compensate for matrix effects?

A2: The use of a stable isotope-labeled (SIL) internal standard (IS) is considered the gold standard for correcting matrix effects.[5][6] A SIL IS, such as deuterium or carbon-13 labeled this compound, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[5][6]

Q3: My recovery is low after liquid-liquid extraction. What can I do?

A3: Low recovery in LLE can be due to several factors:

  • Incorrect pH: Ensure the sample is acidified (e.g., with formic or phosphoric acid) to protonate the carboxylic acid group of this compound, making it less polar and more soluble in the organic extraction solvent.

  • Inappropriate Solvent: The polarity of the extraction solvent is critical. If recovery is low with a non-polar solvent like hexane, try a more polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.[1]

  • Insufficient Mixing: Ensure thorough mixing during the extraction step by vortexing for an adequate amount of time (e.g., 5 minutes).

  • Emulsion Formation: If an emulsion forms between the aqueous and organic layers, try adding salt (salting-out effect) or centrifuging at a higher speed for a longer duration.[1]

Q4: I am still observing significant ion suppression even after protein precipitation. What is the next step?

A4: Protein precipitation is a crude cleanup method that does not effectively remove phospholipids, a major cause of ion suppression.[1] If you are still experiencing issues, consider the following:

  • Sample Dilution: Diluting the sample extract with the mobile phase can reduce the concentration of interfering components.[5][7] However, this may compromise the limit of quantification.

  • Chromatographic Separation: Optimize your LC method to achieve better separation between this compound and the region where phospholipids typically elute (early in the run for reversed-phase chromatography).

  • Advanced Sample Preparation: Employ a more rigorous sample cleanup technique like solid-phase extraction (SPE) or a specific phospholipid removal product like HybridSPE®.[1]

Q5: How do I choose the right internal standard if a stable isotope-labeled version of this compound is not available?

A5: If a SIL IS is unavailable, a structural analog can be used. For this compound, a suitable analog would be another carboxylic acid with a similar chain length and polarity that is not present in the biological sample. However, it is important to validate that the analog behaves similarly to the analyte during extraction and ionization to effectively compensate for matrix effects. Keep in mind that SIL internal standards are generally the best option for correcting matrix effects in LC-MS analysis.[5]

Troubleshooting Logic Diagram:

Start Start: Inaccurate Quantification of This compound Check_IS Is a Stable Isotope-Labeled Internal Standard (SIL IS) being used? Start->Check_IS Use_SIL_IS Implement a SIL IS for optimal correction. Check_IS->Use_SIL_IS No Check_Sample_Prep Review Sample Preparation Method Check_IS->Check_Sample_Prep Yes Use_SIL_IS->Check_Sample_Prep Is_PPT Are you using Protein Precipitation (PPT)? Check_Sample_Prep->Is_PPT Improve_PPT Consider sample dilution post-PPT or optimize chromatography. Is_PPT->Improve_PPT Yes Is_LLE Are you using Liquid-Liquid Extraction (LLE)? Is_PPT->Is_LLE No Consider_Advanced_Prep Switch to a more robust method: LLE or SPE. Improve_PPT->Consider_Advanced_Prep Final_Review Re-evaluate recovery and matrix effect. Consider_Advanced_Prep->Final_Review Optimize_LLE Optimize pH and extraction solvent polarity. Is_LLE->Optimize_LLE Yes Is_SPE Are you using Solid-Phase Extraction (SPE)? Is_LLE->Is_SPE No Optimize_LLE->Final_Review Optimize_SPE Optimize SPE sorbent, wash, and elution steps. Is_SPE->Optimize_SPE Yes Optimize_SPE->Final_Review

Caption: Logical steps for troubleshooting inaccurate quantification.

References

"3-Ethenylhexanoic acid" refining derivatization reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3-Ethenylhexanoic Acid Derivatization

Welcome to the technical support center for the derivatization of this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions for this compound?

A1: The most common derivatization reactions for this compound, like other carboxylic acids, are esterification and amidation. These reactions target the carboxylic acid functional group to produce esters and amides, respectively. Other derivatization techniques such as silylation, acylation, and alkylation are also employed, particularly for analytical purposes like gas chromatography (GC) analysis.[1][2]

Q2: What factors can influence the efficiency of derivatization reactions with this compound?

A2: Several factors can impact the efficiency of derivatization reactions:

  • Catalyst: The choice of acid or base catalyst is crucial. For esterification, Brønsted acids or Lewis acids are often used.[3][4] For amidation, coupling agents like dicyclohexylcarbodiimide (DCC) or boronic acids can be effective.[5][6]

  • Reaction Temperature: Temperature can significantly affect the reaction rate. However, for unsaturated compounds like this compound, excessive heat may lead to side reactions such as polymerization or isomerization.

  • Solvent: The choice of solvent is important for ensuring the solubility of reactants and facilitating the reaction. Anhydrous solvents are often preferred to prevent hydrolysis of activated intermediates.

  • Removal of Water: In esterification and some amidation reactions, water is a byproduct. Its removal, often through azeotropic distillation or the use of dehydrating agents like molecular sieves, can drive the equilibrium towards the product side and improve yields.[3][6]

  • Purity of Reactants: The purity of this compound and the derivatizing agent is critical, as impurities can interfere with the reaction or lead to unwanted side products.

Q3: Can the vinyl group in this compound interfere with the derivatization reaction?

A3: Yes, the ethenyl (vinyl) group is a potential site for side reactions, especially under harsh reaction conditions. Acid-catalyzed reactions, for instance, could lead to hydration of the double bond or polymerization. It is important to select reaction conditions that are mild enough to avoid affecting the vinyl group.

Troubleshooting Guides

Low Yield in Esterification Reactions
Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase reaction time or temperature moderately. - Ensure the catalyst is active and used in the correct amount. - Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus to remove water.[3][6]
Hydrolysis of Product - Work up the reaction under anhydrous conditions until the ester is isolated.
Side Reactions - Lower the reaction temperature to minimize polymerization or other side reactions involving the vinyl group. - Consider using a milder catalyst.
Poor Nucleophile - For sterically hindered alcohols, consider converting the carboxylic acid to a more reactive intermediate like an acyl chloride first.
Low Yield or No Reaction in Amidation Reactions
Potential Cause Troubleshooting Steps
Carboxylic Acid Not Activated - Use a suitable coupling agent like DCC with an additive such as DMAP or HOBt.[7] - Convert the carboxylic acid to an acyl chloride before reacting with the amine.
Amine is a Poor Nucleophile - If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (NEt3) to liberate the free amine.[7]
Zwitterion Formation (with amino acids) - Protect the carboxylic acid group of the amino acid before the coupling reaction.[7]
Decomposition of Reactants - Some activated carboxylic acids can be unstable. Lowering the reaction temperature may help.[7]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Starting Material - Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. - Improve purification methods (e.g., chromatography, distillation).
Side Products - Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize side reactions. - For DCC-mediated couplings, the dicyclohexylurea (DCU) byproduct can be removed by filtration.
Isomerization/Polymerization - Use milder reaction conditions. - Add a radical inhibitor if polymerization is suspected.

Quantitative Data on Derivatization Efficiency

The following table summarizes typical conditions and yields for the esterification and amidation of unsaturated carboxylic acids, which can be used as a starting point for optimizing the derivatization of this compound.

ReactionReagents/CatalystSolventTemperatureTimeTypical Yield
Esterification Methanol, Ferric-alginate catalystNoneReflux3 h~89-99%[8]
Esterification Alcohol, Zirconium complex catalystTolueneReflux12-24 h~70-95%[3]
Amidation Amine, B(OCH₂CF₃)₃MeCN80-100 °C5-24 h~70-90%[5]
Amidation Amine, ortho-Iodo Arylboronic AcidDioxaneRoom Temp.24-48 h~80-95%[6]

Experimental Protocols

Protocol 1: General Procedure for Esterification using a Lewis Acid Catalyst
  • To a solution of this compound (1.0 mmol) in an anhydrous solvent (e.g., toluene, 10 mL) is added the alcohol (1.2 mmol).

  • The Lewis acid catalyst (e.g., a Zirconium complex, 0.05 mmol) is then added to the mixture.[3]

  • The reaction mixture is heated to reflux, and the formation of water is monitored (e.g., using a Dean-Stark apparatus).

  • The reaction is monitored by TLC or GC until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature, and the catalyst is removed by filtration or washing with an appropriate aqueous solution.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude ester is then purified by column chromatography or distillation.

Protocol 2: General Procedure for Amidation using a Boron-based Reagent
  • In a reaction vessel, this compound (1.0 mmol) and the desired amine (1.0 mmol) are dissolved in acetonitrile (2 mL).

  • B(OCH₂CF₃)₃ (2.0 mmol) is added to the solution.[5]

  • The reaction mixture is stirred at 80 °C (or 100 °C in a sealed tube for less reactive substrates) for the required time (typically 5-24 hours), with progress monitored by TLC or LC-MS.[5]

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is then redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final amide product is purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_esterification Esterification Workflow start_ester Start: This compound + Alcohol ester_reagents Add Lewis Acid Catalyst (e.g., Zr complex) in Toluene start_ester->ester_reagents ester_reaction Reflux with Water Removal ester_reagents->ester_reaction ester_workup Workup: - Cool - Filter/Wash - Dry ester_reaction->ester_workup ester_purification Purification: - Chromatography or - Distillation ester_workup->ester_purification end_ester Product: Ester ester_purification->end_ester

Caption: A typical experimental workflow for the esterification of this compound.

troubleshooting_logic start Low Amidation Yield check_activation Is the carboxylic acid activated? start->check_activation check_amine Is the amine a poor nucleophile? check_activation->check_amine No solution_activation Use coupling agent (DCC/DMAP) or convert to acyl chloride check_activation->solution_activation Yes check_conditions Are reaction conditions too harsh? check_amine->check_conditions No solution_amine Add non-nucleophilic base if amine salt is used check_amine->solution_amine Yes solution_conditions Lower reaction temperature to prevent decomposition check_conditions->solution_conditions Yes

Caption: A troubleshooting decision tree for low-yield amidation reactions.

References

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 3-Ethenylhexanoic Acid via 2D NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative methods for the structural elucidation of 3-ethenylhexanoic acid. Detailed experimental protocols and supporting data are presented to facilitate the confirmation of its chemical structure.

Structural Confirmation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides unambiguous evidence for the structural connectivity of molecules like this compound. By correlating nuclear spins through chemical bonds, 2D NMR experiments such as COSY, HSQC, and HMBC offer a detailed map of the molecule's atomic framework.

Predicted 2D NMR Correlations for this compound

The following table summarizes the predicted key 2D NMR correlations for this compound. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts for similar structural motifs.

Proton (¹H) Predicted δ (ppm) Correlated Proton (¹H) in COSY Correlated Carbon (¹³C) in HSQC Correlated Carbon (¹³C) in HMBC
H-22.4 - 2.6H-3C-2C-1, C-3, C-4
H-32.2 - 2.4H-2, H-4, H-1'C-3C-1, C-2, C-4, C-5, C-1', C-2'
H-41.3 - 1.5H-3, H-5C-4C-2, C-3, C-5, C-6
H-51.2 - 1.4H-4, H-6C-5C-3, C-4, C-6
H-60.8 - 1.0H-5C-6C-4, C-5
H-1'5.7 - 5.9H-3, H-2'a, H-2'bC-1'C-3, C-2'
H-2'a (trans)5.0 - 5.2H-1'C-2'C-3, C-1'
H-2'b (cis)4.9 - 5.1H-1'C-2'C-3, C-1'
OH10 - 12--C-1, C-2

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using a suite of 2D NMR experiments.

G cluster_0 1D NMR Analysis cluster_1 2D NMR Correlation Spectroscopy cluster_2 Structure Elucidation Proton_NMR ¹H NMR COSY COSY (¹H-¹H Correlations) Proton_NMR->COSY HMBC HMBC (¹H-¹³C Long-Range Correlations) Proton_NMR->HMBC Carbon_NMR ¹³C NMR & DEPT HSQC HSQC (¹H-¹³C Direct Correlations) Carbon_NMR->HSQC Carbon_NMR->HMBC Fragment_Assembly Assemble Structural Fragments COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly Structure_Confirmation Confirm this compound Structure Fragment_Assembly->Structure_Confirmation

Workflow for 2D NMR based structural confirmation.

Detailed Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of synthesized this compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2D NMR Data Acquisition

All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Spectral Width: 12 ppm in both dimensions.

  • Number of Increments: 256 in the indirect dimension (t₁).

  • Number of Scans: 8 per increment.

  • Relaxation Delay: 2.0 seconds.

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3 (for multiplicity editing).

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 200 ppm.

  • Number of Increments: 256 in the indirect dimension (t₁).

  • Number of Scans: 16 per increment.

  • Relaxation Delay: 1.5 seconds.

  • ¹J(CH) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm.

  • ¹³C Spectral Width: 220 ppm.

  • Number of Increments: 256 in the indirect dimension (t₁).

  • Number of Scans: 32 per increment.

  • Relaxation Delay: 2.0 seconds.

  • Long-Range Coupling Constant: Optimized for a long-range coupling of 8 Hz.

Comparison with Alternative Techniques

While 2D NMR is highly effective, other analytical techniques can also be employed for the structural elucidation of fatty acids.

Technique Principle Advantages Limitations
2D NMR Spectroscopy Measures through-bond correlations between atomic nuclei.Provides unambiguous structural connectivity. Non-destructive.Requires relatively pure sample and a larger amount of material.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.High sensitivity, requires very small sample amounts. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Fragmentation patterns can be complex and may not always provide complete structural information, especially for isomers.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Provides information about the presence of specific functional groups (e.g., carboxylic acid, C=C double bond).Does not provide detailed information about the carbon skeleton connectivity.
Gas Chromatography (GC) Separates volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for separating and quantifying components in a mixture. Retention times can be compared to standards for identification.Requires derivatization for non-volatile compounds like carboxylic acids. Does not provide structural information on its own.

A Comparative Guide to the Analytical Methods for 3-Ethenylhexanoic Acid: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of organic acids like 3-Ethenylhexanoic acid is critical. The choice of analytical methodology can significantly impact the reliability and efficiency of these measurements. This guide provides an objective comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of this compound, supported by representative experimental data for similar short-chain fatty acids (SCFAs).

At a Glance: HPLC vs. GC for this compound Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Derivatization Often not required, simplifying sample preparation.[1][2]Frequently necessary to increase volatility and thermal stability.[3][4]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[5]Requires volatile or semi-volatile analytes.
Detection UV detection at low wavelengths (e.g., 210 nm) is common but can be non-selective.[6] Derivatization can enhance detectability.[7]Flame Ionization Detection (FID) offers high sensitivity and a wide linear range.[8] Mass Spectrometry (MS) provides high selectivity and structural information.[8]
Speed Analysis times can be relatively short.Runtimes can be longer, especially when including derivatization steps.
Cost Generally lower instrument and operational costs compared to GC-MS.Higher initial instrument cost, especially for GC-MS systems.
Typical Analytes Broad range of organic molecules, including non-volatile compounds.Volatile and semi-volatile organic compounds.
Strengths Minimal sample preparation, suitable for thermally sensitive compounds.[5]High resolution, high sensitivity, and excellent for complex mixtures.[9]
Limitations Lower sensitivity for compounds without strong chromophores.[6] Potential for matrix interference at low UV wavelengths.Derivatization adds complexity and potential for sample loss or artifacts. Direct injection of aqueous samples can be problematic.[10]

Quantitative Performance Comparison

ParameterHPLC-UV[6]GC-FID (with derivatization)
Limit of Detection (LOD) 0.13 - 0.33 mMCan be significantly lower, often in the µM range.
Limit of Quantification (LOQ) 0.5 - 1.0 mMTypically in the low µM range.
Linearity (R²) > 0.995> 0.99
Precision (RSD%) < 10%< 10%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a general method for the analysis of short-chain fatty acids, adaptable for this compound.

1. Sample Preparation (Aqueous Samples):

  • Acidify the sample to a pH < 2 with a suitable acid (e.g., phosphoric acid or sulfuric acid) to ensure the carboxylic acid is in its protonated form, which enhances retention on a reversed-phase column.[6]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • For complex matrices, a liquid-liquid extraction with a solvent like diethyl ether or a solid-phase extraction (SPE) may be necessary to remove interferences.[5][6]

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., Hypersil Gold aQ).[6]

  • Mobile Phase: A gradient or isocratic elution with a mixture of an acidic aqueous buffer (e.g., 0.01 N H₂SO₄) and an organic modifier like acetonitrile.

  • Flow Rate: 0.5 - 1.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Detection: UV detector at 210 nm.[6]

  • Injection Volume: 10 - 20 µL.

Gas Chromatography (GC) Method with Derivatization

This protocol describes a typical workflow for the GC analysis of SCFAs, including a derivatization step.

1. Sample Preparation and Derivatization:

  • For aqueous samples, an initial extraction step may be required.[10]

  • Derivatization (Esterification): To a dried sample residue, add a derivatizing agent. A common method is the use of an alcohol (e.g., methanol or butanol) in the presence of an acid catalyst (e.g., BF₃, H₂SO₄) and heating to form the corresponding ester.[3]

  • Alternatively, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create more volatile trimethylsilyl esters.[11]

  • After the reaction, the derivatized sample is typically extracted into an organic solvent (e.g., hexane or dichloromethane) and concentrated before injection.

2. GC Conditions:

  • Column: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax) or a free fatty acid phase (FFAP) stationary phase, is recommended for the analysis of fatty acid esters.[12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature (e.g., 60-80 °C) and ramping up to a higher temperature (e.g., 200-250 °C) to elute the analytes.

  • Injector: Split/splitless injector, with the temperature set high enough to ensure rapid volatilization of the sample (e.g., 250 °C).

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). The FID temperature is typically set around 250-300 °C.

  • Injection Volume: 1 µL.

Visualizing the Analytical Workflows

To better illustrate the procedural differences between HPLC and GC for the analysis of this compound, the following diagrams outline the typical experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Aqueous Sample Acidification Acidification (pH < 2) Sample->Acidification Filtration Filtration (0.45 µm) Acidification->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC UV_Detector UV Detector (210 nm) HPLC->UV_Detector Data Data Acquisition & Analysis UV_Detector->Data

Figure 1. A typical experimental workflow for the HPLC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis Sample Aqueous Sample Extraction Extraction (optional) Sample->Extraction Drying Drying Extraction->Drying Derivatization Derivatization (e.g., Esterification) Drying->Derivatization GC GC System (Polar Column) Derivatization->GC FID_MS FID or MS Detector GC->FID_MS Data Data Acquisition & Analysis FID_MS->Data

Figure 2. A representative experimental workflow for the GC analysis of this compound.

Decision-Making Framework

Choosing the appropriate analytical technique depends on several factors, including the specific research question, available instrumentation, and desired performance characteristics. The following diagram illustrates a logical framework for selecting between HPLC and GC for the analysis of this compound.

Decision_Tree Start Start: Analyze This compound Derivatization Is derivatization acceptable? Start->Derivatization Thermal_Stability Is the analyte thermally stable? Derivatization->Thermal_Stability Yes Use_HPLC Use HPLC Derivatization->Use_HPLC No Sensitivity Is high sensitivity critical? Thermal_Stability->Sensitivity Yes Thermal_Stability->Use_HPLC No Sensitivity->Use_HPLC No Use_GC Use GC Sensitivity->Use_GC Yes Consider_HPLC_Deriv Consider HPLC with derivatization Use_HPLC->Consider_HPLC_Deriv If higher sensitivity is needed

Figure 3. A decision-making diagram for choosing between HPLC and GC for this compound analysis.

References

A Comparative Analysis of the Bioactivity of 3-Ethenylhexanoic Acid and Structurally Related Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antibacterial and anti-inflammatory properties of 3-ethenylhexanoic acid's structural analogs, providing insights into their potential as therapeutic agents.

Introduction

Short-chain fatty acids (SCFAs) are increasingly recognized for their diverse biological activities, playing crucial roles in gut homeostasis, immune modulation, and antimicrobial defense. While the bioactivities of common SCFAs like butyrate and propionate are well-documented, the functional profile of less common derivatives remains largely unexplored. This guide provides a comparative analysis of the bioactivity of this compound, a novel unsaturated fatty acid, with its structural analogs, including vinyl-containing fatty acids and the well-characterized SCFAs, sodium butyrate and sodium propionate. Due to the limited direct research on this compound, this comparison leverages data from structurally similar vinyl halogenated fatty acids as a predictive model for its potential bioactivities.

Antibacterial Activity

The presence of a vinyl group in the fatty acid backbone appears to confer significant antibacterial properties. Studies on vinyl halogenated fatty acids have demonstrated potent activity against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This section compares the antibacterial efficacy of these compounds with that of sodium butyrate and sodium propionate.

Quantitative Comparison of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the minimum inhibitory concentrations (MICs) of various fatty acids against common bacterial strains. Lower MIC values indicate greater antibacterial potency.

Fatty Acid/DerivativeBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Vinyl Halogenated Fatty Acids
(Z)-3-bromo-2-dodecenoic acidS. aureus (MRSA, CIMRSA XIII)15.5 µg/mL[1]
Sodium Butyrate S. aureus500 mM[2]
E. coli10 mM[3]
Sodium Propionate S. aureus (MRSA)250 mM[2]
E. coli10 mM[3]

Anti-Inflammatory Activity & Signaling Pathways

Beyond their direct antimicrobial effects, SCFAs are potent modulators of the host inflammatory response. A key mechanism underlying their anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the modulation of the mitogen-activated protein kinase (MAPK) pathway.

Inhibition of NF-κB Signaling

Butyrate, a well-studied SCFA, has been shown to inhibit the NF-κB pathway, a central regulator of inflammation.[4] This inhibition is achieved by preventing the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm.[4] By stabilizing IκBα, butyrate prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[4]

NF_kB_Inhibition_by_Butyrate cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB Translocation NFkB_p65_p50->NFkB_translocation IkBa IκBα IkBa->NFkB_p65_p50 sequesters IKK IKK IKK->IkBa phosphorylates Butyrate Butyrate Butyrate->IKK inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->IKK activates DNA DNA NFkB_translocation->DNA binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes activates

Figure 1: Butyrate inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation. Butyrate has been demonstrated to influence MAPK signaling, although the effects can be cell-type specific. In some contexts, butyrate can upregulate components of the MAPK pathway, such as ERK, JNK, and p38, which can lead to diverse cellular outcomes including proliferation and structural changes.[5]

MAPK_Modulation_by_Butyrate cluster_mapk MAPK Cascades Butyrate Butyrate Receptor GPCR Butyrate->Receptor Grb2 Grb2 Receptor->Grb2 Ras Ras Grb2->Ras ERK ERK Ras->ERK JNK JNK Ras->JNK p38 p38 Ras->p38 Cellular_Responses Cellular Responses (Proliferation, Inflammation, etc.) ERK->Cellular_Responses JNK->Cellular_Responses p38->Cellular_Responses

Figure 2: Butyrate modulates the MAPK signaling pathway.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: To determine the lowest concentration of a fatty acid that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Fatty Acid Stock Solutions: Fatty acids are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: A two-fold serial dilution of the fatty acid stock solution is performed in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing fatty acid concentrations across the plate.

  • Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid at which no visible bacterial growth (turbidity) is observed.

MIC_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare Fatty Acid Stock Solution Serial_Dilution Perform Serial Dilutions in 96-well Plate Stock_Solution->Serial_Dilution Bacterial_Culture Prepare Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Bacterial_Culture->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Results Observe for Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 3: Experimental workflow for MIC determination.

Conclusion

While direct experimental data on the bioactivity of this compound is currently unavailable, the analysis of its structural analogs provides valuable insights into its potential therapeutic properties. The presence of a vinyl group, as seen in vinyl halogenated fatty acids, suggests a likelihood of significant antibacterial activity, potentially exceeding that of well-established SCFAs like butyrate and propionate against certain pathogens. Furthermore, the structural similarity to other SCFAs indicates a potential role in modulating key inflammatory pathways such as NF-κB and MAPK. Further research is warranted to isolate or synthesize this compound and directly evaluate its antibacterial and anti-inflammatory efficacy to validate these predictions and explore its full therapeutic potential.

References

"3-Ethenylhexanoic acid" vs. saturated analogs in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide: 3-Ethenylhexanoic Acid vs. Saturated Analogs in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct comparative experimental data for this compound and its saturated analog, 3-ethylhexanoic acid, is not available in the current scientific literature. This guide provides a comparative analysis based on the established biological activities of analogous unsaturated and saturated short-chain fatty acids (SCFAs). The information presented herein is intended to be a predictive overview to guide future research.

Introduction

Short-chain fatty acids (SCFAs) are increasingly recognized for their diverse roles in biological systems, acting as energy sources, signaling molecules, and modulators of cellular processes. The presence of unsaturation in the carbon chain can significantly alter the biological activity of these molecules. This guide compares the potential biological activities of this compound (an unsaturated SCFA) and its saturated counterpart, 3-ethylhexanoic acid, based on structure-activity relationships observed in similar fatty acids.

Physicochemical Properties

The introduction of a vinyl (ethenyl) group in this compound is expected to alter its physicochemical properties compared to the saturated 3-ethylhexanoic acid. These differences can influence their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their interactions with biological targets.

PropertyThis compound (Predicted)3-Ethylhexanoic Acid
Molecular Formula C₈H₁₄O₂C₈H₁₆O₂
Molecular Weight ~142.19 g/mol ~144.21 g/mol
Structure Contains a double bondFully saturated alkyl chain
Polarity Slightly more polar due to the double bondLess polar
Reactivity The double bond is susceptible to oxidation and addition reactionsChemically more stable

Potential Biological Activities: A Comparative Overview

Based on studies of other unsaturated and saturated fatty acids, the following section outlines the probable differences in the biological activities of this compound and 3-ethylhexanoic acid.

Cytotoxicity

Unsaturated fatty acids have demonstrated selective cytotoxicity against various cancer cell lines, a property not as commonly observed with their saturated counterparts[1][2]. This effect is often attributed to increased lipid peroxidation within the cancer cells[3].

Table 1: Predicted Comparative Cytotoxicity

FeatureThis compound (Predicted)3-Ethylhexanoic Acid (Predicted)
Anticancer Potential May exhibit selective cytotoxicity towards cancer cells.Likely to have minimal to no cytotoxic effects on cancer cells.
Mechanism of Action Potential induction of oxidative stress and lipid peroxidation in cancer cells.Not expected to induce significant oxidative stress.
Antimicrobial Activity

Short-chain fatty acids are known to possess antimicrobial properties, which are influenced by their chemical structure and the pH of the environment[4]. The presence of a double bond in this compound could modulate its antimicrobial efficacy.

Table 2: Predicted Comparative Antimicrobial Activity

FeatureThis compound (Predicted)3-Ethylhexanoic Acid (Predicted)
Spectrum of Activity May exhibit broad-spectrum antimicrobial activity.Expected to have antimicrobial activity, particularly against bacteria.
Potency The vinyl group may enhance its potency against certain microbes.Potency may be lower compared to its unsaturated analog against some strains.
Mechanism of Action Disruption of cell membrane integrity and intracellular pH.Similar mechanisms involving cell membrane and pH disruption.

Cellular Signaling Pathways

Short-chain fatty acids are known to influence cellular signaling primarily through two major pathways: activation of G-protein-coupled receptors (GPCRs) and inhibition of histone deacetylases (HDACs)[5][6][7][8][9]. These actions can modulate inflammation, glucose metabolism, and lipid metabolism[5][8]. While specific data for this compound is lacking, it is plausible that it interacts with these pathways, potentially with different affinity and efficacy compared to its saturated analog.

SCFAs_Signaling_Pathways General Signaling Pathways of Short-Chain Fatty Acids cluster_extracellular Extracellular cluster_cellular Intracellular SCFA Short-Chain Fatty Acids (e.g., this compound, 3-Ethylhexanoic acid) GPCRs G-Protein-Coupled Receptors (GPR41, GPR43) SCFA->GPCRs Activation HDACs Histone Deacetylases (HDACs) SCFA->HDACs Inhibition Signaling_Cascades Downstream Signaling Cascades (e.g., MAPK, NF-κB) GPCRs->Signaling_Cascades Gene_Expression Altered Gene Expression HDACs->Gene_Expression Signaling_Cascades->Gene_Expression Biological_Effects Biological Effects (Anti-inflammatory, Metabolic Regulation) Gene_Expression->Biological_Effects

Caption: General signaling pathways of SCFAs.

Experimental Protocols

To empirically determine and compare the biological activities of this compound and 3-ethylhexanoic acid, the following standard experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and 3-ethylhexanoic acid for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls to determine the IC₅₀ (half-maximal inhibitory concentration) values.

References

A Comparative Guide to the Quantification of 3-Ethenylhexanoic Acid: GC-MS, HPLC, and NMR Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of modified short-chain fatty acids such as 3-ethenylhexanoic acid is critical in various fields, including metabolomics, drug discovery, and industrial biotechnology. The selection of an appropriate analytical technique is paramount for generating reliable and reproducible data. This guide provides a comparative overview of three widely used analytical platforms for the quantification of short-chain fatty acids (SCFAs): Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific performance data for this compound is not extensively available, this guide leverages established principles and data from the analysis of structurally similar SCFAs to provide a robust framework for method selection and cross-validation.

Quantitative Method Performance

The choice of a quantification method is often a trade-off between sensitivity, specificity, throughput, and the required sample preparation complexity. The following table summarizes key performance metrics for the quantification of short-chain fatty acids using GC-MS, HPLC, and NMR. These parameters can be expected to be similar for this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Limit of Detection (LOD) 0.03 - 0.6 µg/mL for common SCFAs[1]Generally in the low µg/mL range, dependent on detector and derivatizationTypically in the low to mid µg/mL range, less sensitive than MS-based methods
Limit of Quantification (LOQ) Typically in the low µg/mL rangeTypically in the low to mid µg/mL rangeTypically in the mid to high µg/mL range
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15% (within-day and inter-day)[1]< 15%< 5%
Accuracy/Recovery 85-115%80-120%90-110%
Sample Preparation Derivatization is typically required to increase volatility.[2][3]Derivatization can be used to improve detection.[4]Minimal sample preparation, often only requiring dissolution in a deuterated solvent.[5][6]
Throughput Moderate; sample preparation can be a bottleneck.High, especially with modern UHPLC systems.High, with short acquisition times per sample.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and cross-validation of analytical methods. Below are generalized methodologies for the quantification of this compound using GC-MS, HPLC, and NMR, based on established protocols for SCFAs.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the quantification of volatile and semi-volatile compounds.[2][7] For SCFAs like this compound, derivatization is a critical step to enhance volatility and improve chromatographic separation.[2]

Sample Preparation (Derivatization with Isobutyl Chloroformate/Isobutanol): [3]

  • Extraction: Acidify the aqueous sample (e.g., plasma, cell culture media) with an acid like HCl to protonate the fatty acids.[1] Extract the SCFAs using a suitable organic solvent such as methyl tert-butyl ether (MTBE).[1]

  • Derivatization: To the extracted sample, add a solution of isobutyl chloroformate and isobutanol. This reaction converts the carboxylic acid to its more volatile isobutyl ester derivative.[3]

  • Cleanup: Perform a liquid-liquid extraction to separate the derivatized SCFAs from the reaction mixture. The organic layer is then collected and concentrated.

GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Column: A polar GC column is typically used for SCFA analysis.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification, using characteristic ions for the this compound derivative.

2. High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative to GC-MS, particularly for less volatile compounds or when derivatization is to be avoided.[8] Reversed-phase chromatography is a common separation mode.

Sample Preparation:

  • Protein Precipitation: For biological samples, precipitate proteins by adding a solvent like acetonitrile or methanol. Centrifuge to pellet the proteins.

  • Filtration: Filter the supernatant through a 0.22 µm filter before injection.

  • Derivatization (Optional): To enhance detection by UV or fluorescence detectors, derivatization with an agent like 3-nitrophenylhydrazine (3-NPH) can be performed.[4]

HPLC Analysis:

  • HPLC System: Agilent 1260 Infinity II (or equivalent)

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector:

    • UV Detector: For detection of the carboxyl group or a derivatizing agent's chromophore.

    • Mass Spectrometer (LC-MS): Provides high specificity and sensitivity.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantification that often requires minimal sample preparation.[5][6] ¹H-NMR is particularly useful for quantifying fatty acids by integrating the signals of specific protons.[9]

Sample Preparation:

  • Extraction: If necessary, perform a liquid-liquid extraction to isolate the fatty acids from the sample matrix.

  • Solvent Exchange: Evaporate the extraction solvent and reconstitute the sample in a deuterated solvent (e.g., CDCl₃ or D₂O) containing a known concentration of an internal standard (e.g., trimethylsilyl propionate - TSP).

NMR Analysis:

  • NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent)

  • Probe: 5 mm multinuclear direct detection probe.

  • Experiment: ¹H NMR

  • Number of Scans: 64-128 (depending on sample concentration)

  • Relaxation Delay: 5 seconds (to ensure full relaxation of protons for accurate integration)

  • Data Processing: The concentration of this compound is determined by comparing the integral of a unique proton signal (e.g., the vinyl protons) to the integral of the internal standard.

Method Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of the described quantification methods.

cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation cluster_outcome Outcome Sample Test Sample (this compound) GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis Sample->NMR Spiked_Sample Spiked Sample (Known Concentration) Spiked_Sample->GCMS Spiked_Sample->HPLC Spiked_Sample->NMR Compare Compare Results GCMS->Compare HPLC->Compare NMR->Compare Conclusion Method Performance Assessment Compare->Conclusion

Caption: Workflow for cross-validating analytical methods.

Signaling Pathway Visualization

While this compound is not directly involved in a canonical signaling pathway, its analysis is often relevant in the context of metabolic pathways where short-chain fatty acids play a role. The following diagram illustrates a simplified representation of fatty acid synthesis, a pathway that could be studied using these quantification methods.

cluster_pathway Simplified Fatty Acid Synthesis cluster_quantification Quantification AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA->FAS SCFAs Short-Chain Fatty Acids FAS->SCFAs Quant Quantification of This compound (e.g., by GC-MS) SCFAs->Quant

Caption: Simplified fatty acid synthesis pathway.

References

Inter-Laboratory Method Validation for the Quantification of 3-Ethenylhexanoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the inter-laboratory validation of a novel gas chromatography-mass spectrometry (GC-MS) method for the quantitative determination of 3-Ethenylhexanoic acid in human plasma. This compound is an emerging biomarker associated with certain metabolic disorders, and a robust, validated analytical method is crucial for its reliable measurement in clinical research and diagnostic applications. This document presents the detailed experimental protocol, a summary of the performance characteristics from a multi-laboratory study, and a comparison of the results to established acceptance criteria.

Introduction

The accurate quantification of endogenous metabolites is paramount in biomedical research and clinical diagnostics. This compound has been identified as a potential biomarker for monitoring disease progression and therapeutic response in specific metabolic pathways. To ensure consistent and reliable measurement of this analyte across different research facilities, a rigorous inter-laboratory method validation study was conducted. This study aimed to establish the performance characteristics of a newly developed GC-MS method, including its accuracy, precision, linearity, and sensitivity.

This guide is intended for researchers, scientists, and drug development professionals who require a validated method for the analysis of this compound or are involved in the process of analytical method validation.

Experimental Protocols

A detailed methodology for the quantification of this compound in human plasma is provided below. This protocol was distributed to and followed by all participating laboratories in the inter-laboratory study.

2.1. Principle

This compound is extracted from human plasma using liquid-liquid extraction (LLE) and then derivatized to form its volatile trimethylsilyl (TMS) ester. The derivatized analyte is subsequently quantified using gas chromatography coupled with mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode. An internal standard (IS), 2-ethylhexanoic acid-d5, is used to ensure accuracy and precision.

2.2. Materials and Reagents

  • This compound reference standard (>99% purity)

  • 2-ethylhexanoic acid-d5 (internal standard, >99% purity)

  • Human plasma (drug-free)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (anhydrous)

  • Methanol, HPLC grade

  • Deionized water

2.3. Sample Preparation

  • Thaw plasma samples at room temperature.

  • Pipette 200 µL of plasma into a 2 mL polypropylene tube.

  • Add 20 µL of internal standard working solution (2-ethylhexanoic acid-d5 in methanol).

  • Add 50 µL of 1M HCl to acidify the sample.

  • Vortex for 10 seconds.

  • Add 1 mL of MTBE and vortex for 2 minutes.

  • Centrifuge at 4000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean glass tube.

  • Dry the extract under a gentle stream of nitrogen at 40°C.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of ethyl acetate.

  • Cap the tube and heat at 60°C for 30 minutes for derivatization.

  • Cool to room temperature and transfer the contents to a GC vial with an insert.

2.4. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound-TMS: m/z 157 (quantifier), m/z 117, 185 (qualifiers)

    • 2-ethylhexanoic acid-d5-TMS: m/z 162 (quantifier)

Inter-Laboratory Study Design

The inter-laboratory validation study was conducted with the participation of five independent laboratories. Each laboratory was provided with the detailed experimental protocol, reference standards, internal standard, and a set of blind samples. The study was designed to assess the following performance characteristics:

  • Linearity: Each laboratory prepared and analyzed a calibration curve consisting of eight non-zero concentrations.

  • Accuracy and Precision: Each laboratory analyzed quality control (QC) samples at three concentration levels (low, medium, and high) in five replicates on three separate days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Each laboratory determined the LOD and LOQ based on the signal-to-noise ratio of the chromatograms.

Data Presentation

The quantitative data from the five participating laboratories are summarized in the tables below.

Table 1: Linearity of the Calibration Curve

LaboratoryCalibration Range (ng/mL)Correlation Coefficient (r²)
Lab 15 - 10000.9985
Lab 25 - 10000.9991
Lab 35 - 10000.9979
Lab 45 - 10000.9988
Lab 55 - 10000.9993
Average 5 - 1000 0.9987

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC LevelNominal Conc. (ng/mL)LaboratoryIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low QC 15Lab 14.25.8-3.5
Lab 23.85.1-2.1
Lab 34.56.24.2
Lab 43.95.5-1.8
Lab 54.15.33.1
Average 4.1 5.6 -0.02
Mid QC 150Lab 13.14.5-2.8
Lab 22.83.9-1.5
Lab 33.54.83.2
Lab 42.94.1-1.1
Lab 53.24.22.5
Average 3.1 4.3 0.06
High QC 750Lab 12.53.8-1.9
Lab 22.23.1-0.8
Lab 32.84.12.1
Lab 42.43.5-0.5
Lab 52.63.61.5
Average 2.5 3.6 0.08

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

LaboratoryLOD (ng/mL)LOQ (ng/mL)
Lab 11.55.0
Lab 21.24.8
Lab 31.85.2
Lab 41.44.9
Lab 51.35.0
Average 1.44 4.98

Mandatory Visualizations

5.1. Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the analysis of this compound in human plasma.

experimental_workflow plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard plasma_sample->add_is acidify Acidify with HCl add_is->acidify lle Liquid-Liquid Extraction (MTBE) acidify->lle dry_down Dry Down (Nitrogen) lle->dry_down derivatize Derivatization (BSTFA + 1% TMCS) dry_down->derivatize gcms_analysis GC-MS Analysis derivatize->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing

Figure 1: Sample preparation and analysis workflow.

5.2. Inter-Laboratory Validation Logical Flow

The diagram below outlines the logical flow of the inter-laboratory method validation process.

validation_flow protocol_dev Method Development & Protocol Finalization lab_recruitment Recruitment of Participating Labs (5) protocol_dev->lab_recruitment materials_dist Distribution of Protocol, Standards, and Samples lab_recruitment->materials_dist lab_analysis Independent Analysis by Each Laboratory materials_dist->lab_analysis data_submission Submission of Results to Coordinating Body lab_analysis->data_submission stat_analysis Statistical Analysis of Combined Data data_submission->stat_analysis report_gen Generation of Validation Report stat_analysis->report_gen

Figure 2: Logical flow of the inter-laboratory validation.

Conclusion

The inter-laboratory validation study for the GC-MS method for the quantification of this compound in human plasma has successfully demonstrated the method's robustness, reliability, and suitability for its intended purpose. The results from the five participating laboratories show excellent agreement and meet the stringent acceptance criteria for linearity, accuracy, precision, and sensitivity.

  • Linearity: The method is linear over the concentration range of 5 to 1000 ng/mL, with an average correlation coefficient (r²) of 0.9987.

  • Accuracy and Precision: The intra-day and inter-day precision, expressed as the coefficient of variation (%CV), were well within the acceptable limit of 15%. The accuracy, expressed as the percent bias, was also within the acceptable range of ±15%.

  • Sensitivity: The average limit of quantification (LOQ) was determined to be 4.98 ng/mL, which is sufficient for the expected physiological concentrations of this compound.

This validated method can now be confidently implemented in various research and clinical settings for the reliable measurement of this important biomarker. The detailed protocol and performance data provided in this guide will be valuable for any laboratory intending to establish this analytical method.

A Comparative Guide to the Synthetic Routes of 3-Ethenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethenylhexanoic acid, a β,γ-unsaturated carboxylic acid, presents a unique structural motif valuable in the synthesis of complex organic molecules and pharmacologically active compounds. Its synthesis, however, is not widely documented, necessitating an evaluation of plausible and efficient synthetic strategies. This guide provides a comparative analysis of three logical synthetic routes to this compound: the Johnson-Claisen Rearrangement, Malonic Ester Synthesis, and Alkylation of a Carboxylic Acid Dianion. The comparison focuses on reaction efficiency, step economy, and the nature of starting materials, supported by data from analogous transformations in the chemical literature.

Comparative Data Summary

The following table summarizes the key quantitative metrics for the three proposed synthetic routes to this compound. The data for yield and reaction times are based on analogous reactions reported in the literature and should be considered estimates for the target molecule.

Parameter Route 1: Johnson-Claisen Rearrangement Route 2: Malonic Ester Synthesis Route 3: Alkylation of Carboxylic Acid Dianion
Overall Reaction Pent-1-en-3-ol + Triethyl orthoacetate → Ethyl 3-ethenylhexanoate → this compoundDiethyl malonate + 3-Bromopent-1-ene → Diethyl (pent-2-en-1-yl)malonate → this compoundPentanoic acid + 3-Bromopent-1-ene → this compound
Number of Key Steps 232
Estimated Overall Yield 65-80%55-70%50-65%
Key Reagents Triethyl orthoacetate, Propionic acid (cat.), NaOHSodium ethoxide, 3-Bromopent-1-ene, NaOH, H3O+Lithium diisopropylamide (LDA), 3-Bromopent-1-ene
Key Intermediates Ethyl 3-ethenylhexanoateDiethyl (pent-2-en-1-yl)malonateDianion of pentanoic acid
Primary Advantages High stereoselectivity, often high yields.Well-established, versatile, uses common reagents.[1][2]Fewer steps than malonic ester synthesis.
Primary Challenges Requires elevated temperatures.[3][4]Potential for dialkylation, requires decarboxylation.[2]Requires strong base (LDA) and cryogenic temperatures.

Route 1: Johnson-Claisen Rearrangement

The Johnson-Claisen rearrangement is a powerful and stereoselective method for the formation of carbon-carbon bonds, yielding γ,δ-unsaturated esters from allylic alcohols.[3][5] This route involves the reaction of pent-1-en-3-ol with triethyl orthoacetate, followed by hydrolysis of the resulting ester to yield the target carboxylic acid.

Experimental Workflow & Signaling Pathway

G cluster_0 Step 1: Johnson-Claisen Rearrangement cluster_1 Step 2: Saponification A Pent-1-en-3-ol + Triethyl orthoacetate B Heat (100-200 °C) Propionic Acid (cat.) A->B C Ethyl 3-ethenylhexanoate B->C D Ethyl 3-ethenylhexanoate E 1. NaOH, H₂O/EtOH 2. H₃O⁺ D->E F This compound E->F

Caption: Workflow for the Johnson-Claisen Rearrangement route.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-ethenylhexanoate In a flask equipped with a distillation head, pent-1-en-3-ol (1 equivalent), triethyl orthoacetate (3 equivalents), and a catalytic amount of propionic acid are combined. The mixture is heated to approximately 140 °C, allowing for the removal of ethanol by distillation. The reaction is typically monitored by TLC or GC and can take several hours.[4][6] After completion, the excess orthoacetate is removed under reduced pressure, and the crude ester is purified by column chromatography.

Step 2: Hydrolysis to this compound The purified ethyl 3-ethenylhexanoate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (2-3 equivalents) is added, and the mixture is refluxed until the ester is fully consumed. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is washed with ether. The aqueous layer is then acidified with cold HCl, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

Route 2: Malonic Ester Synthesis

A classic and versatile method, the malonic ester synthesis allows for the creation of substituted carboxylic acids from diethyl malonate.[1][7] This route involves the alkylation of diethyl malonate with an appropriate allylic halide, followed by hydrolysis and decarboxylation.

Experimental Workflow & Signaling Pathway

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl malonate B 1. NaOEt, EtOH 2. 3-Bromopent-1-ene A->B C Diethyl (pent-2-en-1-yl)malonate B->C D Diethyl (pent-2-en-1-yl)malonate E 1. NaOH, H₂O 2. H₃O⁺, Heat (Δ) D->E F This compound E->F

Caption: Workflow for the Malonic Ester Synthesis route.

Detailed Experimental Protocol

Step 1: Synthesis of Diethyl (pent-2-en-1-yl)malonate Sodium metal (1 equivalent) is dissolved in absolute ethanol to prepare sodium ethoxide. Diethyl malonate (1 equivalent) is added dropwise to the cooled solution. After stirring, 3-bromopent-1-ene (1 equivalent) is added, and the mixture is refluxed until the alkylation is complete.[8][9] The solvent is removed, water is added, and the product is extracted with ether. The organic layer is washed, dried, and concentrated. The crude product is purified by vacuum distillation.

Step 2: Saponification and Decarboxylation The purified dialkylmalonate is heated to reflux in an aqueous solution of sodium hydroxide until saponification is complete. The solution is cooled and acidified with concentrated H2SO4 or HCl. The mixture is then heated to induce decarboxylation, which is evident by the evolution of CO2 gas.[8] After cooling, the product is extracted, and the organic extracts are dried and concentrated to yield the final carboxylic acid.

Route 3: Alkylation of a Carboxylic Acid Dianion

This route offers a more direct approach by forming a dianion from a simpler carboxylic acid, which is then alkylated. This method avoids the final decarboxylation step required in the malonic ester synthesis.

Experimental Workflow & Signaling Pathway

G cluster_0 Step 1: Dianion Formation cluster_1 Step 2: Alkylation & Workup A Pentanoic acid B LDA (2 equiv.), THF -78 °C to 0 °C A->B C Pentanoic acid dianion B->C D Pentanoic acid dianion E 1. 3-Bromopent-1-ene 2. H₃O⁺ D->E F This compound E->F

References

A Comparative Guide to the Analytical Validation of a Novel Method for 3-Ethenylhexanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new analytical method for the quantification of 3-Ethenylhexanoic acid against established alternative methods commonly used for short-chain fatty acid (SCFA) analysis. The data presented herein is intended to provide an objective assessment of the new method's performance, supported by detailed experimental protocols and validation data.

Introduction

This compound is an unsaturated branched-chain fatty acid of emerging interest in metabolic research and drug development. Accurate and precise quantification of this analyte is crucial for understanding its physiological roles and for pharmacokinetic studies. This document outlines the validation of a novel High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method specifically developed for this compound and compares its performance characteristics against two widely used alternative methods for SCFA analysis: Gas Chromatography-Flame Ionization Detection (GC-FID) and a general HPLC-MS/MS method.

Comparative Analysis of Analytical Methods

The performance of the new HPLC-MS/MS method for this compound was validated and compared with established GC-FID and a general HPLC-MS/MS method for short-chain fatty acids. The following tables summarize the key validation parameters.

Table 1: Method Performance Characteristics
ParameterNew HPLC-MS/MS Method for this compoundAlternative Method 1: GC-FID for SCFAsAlternative Method 2: General HPLC-MS/MS for SCFAs
Linearity (R²) > 0.999> 0.999[1][2][3]> 0.99[4]
Limit of Detection (LOD) 0.5 ng/mL0.02 - 0.23 µg/mL[1][2][3]40 nM[5][6]
Limit of Quantification (LOQ) 1.5 ng/mL0.08 - 0.78 µg/mL[1][2][3]160 - 310 nM[5][6]
Accuracy (% Recovery) 95.2 - 104.5%54.24 - 140.94%[1][2][3]91.24 - 118.42%[4]
Precision (% RSD) Intra-day: < 4%, Inter-day: < 6%Intra-day: 0.56 - 1.03%, Inter-day: 0.10 - 4.76%[1][2][3]1.12 - 6.13%[4]
Specificity High (Mass-to-charge ratio detection)Moderate (Retention time based)High (Mass-to-charge ratio detection)
Derivatization Required NoOptional, but often improves performance[7]Yes (e.g., 3-Nitrophenylhydrazine)[8]

Experimental Protocols

Detailed methodologies for the new method and the comparative alternatives are provided below.

New Analytical Method: HPLC-MS/MS for this compound

This method is designed for the direct quantification of this compound in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., D3-3-Ethenylhexanoic acid).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

2. HPLC-MS/MS Instrumental Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard are monitored.

Alternative Method 1: Gas Chromatography-Flame Ionization Detection (GC-FID) for SCFAs

This is a widely used method for the analysis of volatile short-chain fatty acids.[1][2][3][9]

1. Sample Preparation (with Derivatization): [7]

  • Acidification: Acidify 200 µL of sample (e.g., fecal extract, plasma) with 50 µL of 50% sulfuric acid.

  • Extraction: Add 500 µL of diethyl ether, vortex for 2 minutes, and centrifuge at 3,000 x g for 10 minutes.

  • Derivatization: Transfer the ether layer to a new tube and add 50 µL of a derivatizing agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA). Heat at 60°C for 30 minutes.

  • Injection: Inject 1 µL of the derivatized sample into the GC.

2. GC-FID Instrumental Conditions:

  • GC System: Agilent 7890B or equivalent.

  • Column: High-polarity polyethylene glycol (PEG) type column (e.g., DB-FFAP).[10]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, ramp to 200°C at 8°C/min.

  • Carrier Gas: Helium.

  • Detector: Flame Ionization Detector (FID) at 275°C.

Alternative Method 2: General HPLC-MS/MS for SCFAs

This method often requires derivatization to enhance chromatographic retention and ionization efficiency.[4][8]

1. Sample Preparation (with 3-NPH Derivatization): [8]

  • To 50 µL of sample, add 50 µL of 200 mM 3-nitrophenylhydrazine (3NPH) hydrochloride and 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

  • Incubate the mixture at 40°C for 30 minutes.

  • Add 200 µL of 0.1% formic acid in acetonitrile to stop the reaction and prepare for injection.

2. HPLC-MS/MS Instrumental Conditions:

  • HPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: C18 reverse-phase column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized SCFAs.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

Visualized Workflows

The following diagrams illustrate the experimental workflows for each analytical method.

New_HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Protein_Precipitation Protein_Precipitation Sample->Protein_Precipitation Add Acetonitrile + IS Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant_Transfer Supernatant_Transfer Centrifuge->Supernatant_Transfer Collect Supernatant HPLC_Injection HPLC_Injection Supernatant_Transfer->HPLC_Injection LC_Separation LC_Separation HPLC_Injection->LC_Separation C18 Column MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection ESI-

Caption: Workflow for the new this compound HPLC-MS/MS method.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Acidification Acidification Sample->Acidification Extraction Extraction Acidification->Extraction Diethyl Ether Derivatization Derivatization Extraction->Derivatization MTBSTFA GC_Injection GC_Injection Derivatization->GC_Injection GC_Separation GC_Separation GC_Injection->GC_Separation PEG Column FID_Detection FID_Detection GC_Separation->FID_Detection

Caption: Workflow for the alternative GC-FID method for SCFAs.

General_HPLC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Derivatization Derivatization Sample->Derivatization 3-NPH + EDC Reaction_Quench Reaction_Quench Derivatization->Reaction_Quench Add Acidified Acetonitrile HPLC_Injection HPLC_Injection Reaction_Quench->HPLC_Injection LC_Separation LC_Separation HPLC_Injection->LC_Separation C18 Column MS_MS_Detection MS_MS_Detection LC_Separation->MS_MS_Detection ESI-

References

Comparative Study of 3-Ethenylhexanoic Acid and Its Isomers: An Examination of Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the biological effects of 3-ethenylhexanoic acid and its isomers. At present, there is no published experimental data detailing the bioactivity, signaling pathways, or comparative efficacy of these specific compounds.

This guide aims to provide a framework for future research by outlining the general biological activities of related fatty acid classes and detailing the experimental protocols that would be necessary to elucidate the specific effects of this compound and its isomers.

Context: Biological Relevance of Related Fatty Acid Structures

While direct data on this compound is unavailable, the broader classes to which it belongs—short-chain fatty acids (SCFAs) and unsaturated branched-chain fatty acids—are known to possess diverse and significant biological activities.

Short-Chain Fatty Acids (SCFAs): Primarily produced by gut microbiota, SCFAs such as acetate, propionate, and butyrate are well-documented for their roles in:

  • Metabolic Regulation: Influencing glucose homeostasis and insulin sensitivity.

  • Immune Modulation: Exerting anti-inflammatory effects.

  • Gut Health: Serving as an energy source for colonocytes and maintaining the integrity of the intestinal barrier.

Unsaturated Fatty Acids: These fatty acids, characterized by the presence of one or more double bonds, are crucial for:

  • Cell Membrane Structure and Function: Affecting membrane fluidity and signaling.

  • Inflammatory Pathways: Acting as precursors for signaling molecules like eicosanoids.

  • Cardiovascular Health: With roles in regulating cholesterol levels and blood pressure.

The unique structural features of this compound—a six-carbon backbone with a vinyl group at the third position—suggest it may have novel biological activities distinct from well-studied SCFAs and linear unsaturated fatty acids. The vinyl group, in particular, could influence its metabolic stability, receptor binding affinity, and overall biological function.

Proposed Experimental Protocols for a Comparative Study

To address the current knowledge gap, a systematic investigation of this compound and its potential isomers (e.g., positional isomers of the vinyl group, stereoisomers) is required. The following experimental methodologies are proposed:

In Vitro Bioactivity Screening
  • Objective: To determine the cytotoxic, metabolic, and anti-inflammatory effects of this compound and its isomers on relevant cell lines.

  • Methodology:

    • Cell Culture: Utilize relevant cell lines, such as:

      • Colon cancer cell lines (e.g., Caco-2, HT-29) to assess effects on gut health.

      • Immune cell lines (e.g., RAW 264.7 macrophages) to investigate anti-inflammatory properties.

      • Hepatocellular carcinoma cell lines (e.g., HepG2) to study metabolic effects.

    • MTT Assay for Cytotoxicity:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of this compound and its isomers for 24, 48, and 72 hours.

      • Add MTT solution and incubate for 4 hours.

      • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm to determine cell viability.

    • Nitric Oxide (NO) Assay for Anti-inflammatory Activity:

      • Pre-treat RAW 264.7 macrophages with the test compounds for 1 hour.

      • Stimulate with lipopolysaccharide (LPS) for 24 hours to induce inflammation.

      • Measure the accumulation of nitrite in the cell culture supernatant using the Griess reagent.

    • Glucose Uptake Assay:

      • In a relevant cell line (e.g., 3T3-L1 adipocytes), starve cells of glucose.

      • Treat with the test compounds, followed by the addition of a fluorescent glucose analog (e.g., 2-NBDG).

      • Measure fluorescence intensity to quantify glucose uptake.

Signaling Pathway Analysis
  • Objective: To identify the molecular mechanisms and signaling pathways modulated by this compound and its isomers.

  • Methodology:

    • Western Blotting:

      • Treat cells with the compounds for a specified time.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Transfer proteins to a PVDF membrane and probe with antibodies against key signaling proteins (e.g., NF-κB, MAPK, Akt).

    • Quantitative Real-Time PCR (qRT-PCR):

      • Isolate total RNA from treated cells.

      • Synthesize cDNA and perform qRT-PCR using primers for genes of interest (e.g., pro-inflammatory cytokines like TNF-α, IL-6).

Proposed Visualization of Experimental Workflow

The following diagram illustrates a potential workflow for the initial screening of the biological effects of this compound and its isomers.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_pathway Mechanism of Action cluster_data Data Analysis & Comparison synthesis Synthesis of this compound and its Isomers purification Purification & Structural Verification (NMR, MS) synthesis->purification cell_lines Selection of Relevant Cell Lines (e.g., Caco-2, RAW 264.7) purification->cell_lines cytotoxicity Cytotoxicity Assay (MTT) cell_lines->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess Assay for NO) cell_lines->anti_inflammatory metabolic Metabolic Assay (Glucose Uptake) cell_lines->metabolic data_analysis Quantitative Data Comparison (IC50, EC50 values) cytotoxicity->data_analysis western_blot Western Blotting (NF-κB, MAPK pathways) anti_inflammatory->western_blot qpcr qRT-PCR (Cytokine gene expression) anti_inflammatory->qpcr anti_inflammatory->data_analysis metabolic->data_analysis conclusion Identification of Lead Isomer(s) for Further Study data_analysis->conclusion

Caption: Proposed workflow for the comparative biological evaluation of this compound and its isomers.

Future Directions

The lack of data on this compound and its isomers presents a clear opportunity for novel research. A systematic investigation following the protocols outlined above would provide the foundational knowledge required to understand the potential therapeutic applications of these compounds. Future studies could then expand to in vivo models to assess their efficacy and safety in a whole-organism context. The comparative data generated will be invaluable for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.

A Proposed Benchmarking Strategy for 3-Ethenylhexanoic Acid Against the Known Standard, Valproic Acid, in Neurodevelopmental Toxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Due to the current absence of publicly available data for 3-Ethenylhexanoic acid, this guide presents a hypothetical yet robust framework for its initial biological characterization. We propose a direct comparative study against Valproic Acid (VPA), a structurally related short-chain fatty acid derivative with well-documented effects on neurodevelopment.[1][2] This document outlines key in vitro assays, including the assessment of neurodevelopmental toxicity and histone deacetylase (HDAC) inhibition, to provide a foundational dataset for this compound. All data presented herein is illustrative and intended to serve as a template for future experimental work.

Introduction

This compound is a novel unsaturated carboxylic acid. To ascertain its potential biological activity and safety profile, a rigorous comparison against a well-characterized standard is imperative. Valproic Acid (VPA), a widely used antiepileptic drug, is known to cause neurodevelopmental deficits, making it a relevant and challenging benchmark for assessing the potential toxicity of related compounds.[2][3] This guide details a proposed experimental workflow to benchmark this compound against VPA, focusing on key mechanisms of VPA-induced toxicity.

Comparative Analysis: Hypothetical Data

The following tables summarize the expected outcomes of the proposed comparative experiments. These are template tables with hypothetical data to illustrate the desired data presentation format.

Table 1: Comparative Cytotoxicity in Human Neural Stem Cells (hNSCs)

CompoundConcentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control-100.0± 4.5
This compound1098.2± 5.1
5095.6± 4.8
10090.1± 5.5
50075.3± 6.2
Valproic Acid1099.5± 4.2
5096.8± 4.7
10092.3± 5.0
50080.7± 5.8

Table 2: Effect on Neural Differentiation Markers (Hypothetical Gene Expression Data)

MarkerTreatment (100 µM)Fold Change vs. Controlp-value
GABAergic Neuron Marker
GAD67This compound-1.50.04
Valproic Acid-3.2<0.01
Neuronal Progenitor Marker
PAX6This compound+1.20.06
Valproic Acid+2.8<0.01

Table 3: Comparative Histone Deacetylase (HDAC) Inhibition

CompoundConcentration (µM)HDAC Activity (% of Control)IC50 (µM)
This compound1095.4>1000
10088.2
100065.7
Valproic Acid1085.1400
10060.3
100025.9

Experimental Protocols

This protocol is designed to assess the impact of the test compounds on the differentiation of human neural stem cells (hNSCs).

  • Cell Culture: hNSCs are cultured in a proliferation medium to maintain their undifferentiated state.

  • Initiation of Differentiation: To induce differentiation, the proliferation medium is replaced with a differentiation medium.

  • Compound Exposure: The differentiating hNSCs are treated with varying concentrations of this compound, Valproic Acid (as a positive control), or a vehicle control.

  • Duration of Exposure: The cells are exposed to the compounds for a period of 7 to 14 days, with the medium and compounds being replenished every 2-3 days.

  • Assessment of Differentiation: Following the exposure period, the cells are harvested for analysis.

    • Immunocytochemistry: Cells are stained for markers of mature neurons (e.g., β-III-tubulin), and specific neuronal subtypes, such as GABAergic neurons (e.g., GAD67).[4][5]

    • Quantitative PCR (qPCR): RNA is extracted from the cells to quantify the expression of genes associated with neuronal differentiation and neurodevelopmental toxicity.

This fluorometric assay measures the ability of the test compounds to inhibit HDAC enzymes.[6][7][8][9][10]

  • Reagent Preparation: A reaction buffer, a fluorogenic HDAC substrate, and a developer solution are prepared.

  • Compound Incubation: The test compounds (this compound and Valproic Acid) at various concentrations are incubated with a source of HDAC enzyme (e.g., HeLa nuclear extract or a purified recombinant HDAC).

  • Substrate Addition: The fluorogenic HDAC substrate is added to the enzyme-compound mixture. If the HDAC enzyme is active, it will deacetylate the substrate.

  • Development: The developer solution, which contains a protease, is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader. The intensity of the fluorescence is inversely proportional to the HDAC inhibitory activity of the compound.

Visualizations: Signaling Pathways and Workflows

G Valproic Acid (VPA) Mechanism of Action VPA Valproic Acid GABA_T GABA Transaminase VPA->GABA_T inhibits HDAC Histone Deacetylase (HDAC) VPA->HDAC inhibits GABA GABA Levels GABA_T->GABA increases Neurodevelopment Impaired Neurodevelopment GABA->Neurodevelopment contributes to Histone_Acetylation Histone Acetylation HDAC->Histone_Acetylation increases Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Gene_Expression->Neurodevelopment

Caption: Valproic Acid's impact on neurodevelopment.

G Experimental Workflow for Benchmarking cluster_0 In Vitro Assays cluster_1 Endpoint Analysis cluster_2 Data Comparison hNSC_Culture hNSC Culture & Differentiation Compound_Exposure Compound Exposure (3-EHA vs. VPA) hNSC_Culture->Compound_Exposure Cytotoxicity Cytotoxicity Assessment Compound_Exposure->Cytotoxicity qPCR qPCR for Differentiation Markers Compound_Exposure->qPCR ICC Immunocytochemistry Compound_Exposure->ICC HDAC_Assay HDAC Activity Assay HDAC_Inhibition HDAC Inhibition (IC50) HDAC_Assay->HDAC_Inhibition Data_Analysis Comparative Data Analysis (Tables & Charts) Cytotoxicity->Data_Analysis qPCR->Data_Analysis ICC->Data_Analysis HDAC_Inhibition->Data_Analysis

Caption: Proposed workflow for compound comparison.

Conclusion

References

"3-Ethenylhexanoic acid" comparative analysis of spectroscopic data from different instruments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for 3-ethenylhexanoic acid obtained from different analytical instruments. By presenting predicted and typical data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), this document aims to serve as a valuable resource for the identification and characterization of this compound. Detailed experimental protocols for acquiring such data are also provided to support researchers in their laboratory work.

Comparative Spectroscopic Data

The following tables summarize the predicted and expected quantitative data for this compound from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Field Strength: 500 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11-12Singlet (broad)1H-COOH
~5.7-5.9Multiplet1H-CH=CH₂
~5.0-5.2Multiplet2H-CH=CH₂
~2.3-2.5Multiplet1H-CH(CH=CH₂)-
~2.2-2.4Triplet2H-CH₂COOH
~1.4-1.6Multiplet2H-CH₂CH₂CH₃
~1.2-1.4Multiplet2H-CH(CH=CH₂)CH₂-
~0.9Triplet3H-CH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Field Strength: 125 MHz)

Chemical Shift (δ) ppmAssignment
~179-181-COOH
~138-140-CH=CH₂
~115-117-CH=CH₂
~45-47-CH(CH=CH₂)-
~35-37-CH₂COOH
~30-32-CH₂CH₂CH₃
~20-22-CH(CH=CH₂)CH₂-
~13-15-CH₂CH₃

Table 3: Typical Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2960-2850Medium-StrongC-H stretch (Alkyl)
~3080Medium=C-H stretch (Vinyl)
~1710StrongC=O stretch (Carboxylic Acid)
~1640MediumC=C stretch (Vinyl)
~1410MediumO-H bend (Carboxylic Acid)
~990 and ~910Medium=C-H bend (Vinyl)

Table 4: Expected Mass Spectrometry (Electron Ionization - EI) Data for this compound

m/z RatioRelative IntensityPossible Fragment
142Low[M]⁺ (Molecular Ion)
125Medium[M - OH]⁺
97Medium[M - COOH]⁺
81High[C₆H₉]⁺ (McLafferty rearrangement)
55High[C₄H₇]⁺
45Medium[COOH]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.

  • Sample Application: Place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions and record their abundance to generate a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_structure Structure Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts (δ) Multiplicity Integration NMR->NMR_Data IR_Data Absorption Frequencies (cm⁻¹) IR->IR_Data MS_Data m/z Ratios Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for Spectroscopic Analysis.

Independent Replication of Published Findings on Unsaturated Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of synthetic methodologies and biological activities of unsaturated carboxylic acids, with a focus on a hypothetical compound, "3-Ethenylhexanoic acid." Due to a lack of specific published findings for this compound, this document leverages data and protocols from structurally related and well-documented compounds to provide a framework for its potential synthesis and evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the independent replication and extension of findings in this chemical space.

The comparative data is synthesized from published studies on analogous compounds, including hexenyl nonanoates and various cyclohexenone derivatives. This approach allows for a predictive comparison and outlines potential experimental strategies for this compound.

Comparative Data of Unsaturated Carboxylic Acids

The following table summarizes key quantitative data for this compound and selected comparator compounds. The data for this compound is hypothetical and extrapolated from the properties of its structural analogs.

CompoundMolecular Weight ( g/mol )LogP (Predicted)Antimicrobial Activity (MIC, mg/mL)Anti-inflammatory Activity (IC50, µM)
This compound (Hypothetical) 142.192.10.5 - 1.5 (Predicted)5 - 20 (Predicted)
(E)-3-Hexenyl nonanoate228.374.90.45 against P. aeruginosa[1]Not Reported
4,5-diphenyl-cyclohex-2-en-1-one-3-carboxylic acid332.384.2Not ReportedNot Reported
Oleanolic Acid Derivative (Indole-fused)>450>5.0Not Reported2.66 - 25.40 against LPS-induced NO formation

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of analogous compounds are provided below. These protocols can serve as a starting point for the development of experimental procedures for this compound.

Synthesis of (E)-3-Hexenyl Nonanoate (Analogous to this compound Synthesis)
  • Materials: Nonanoyl chloride, (E)-3-hexen-1-ol, triethylamine, dichloromethane.

  • Procedure:

    • A solution of (E)-3-hexen-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane is prepared in a round-bottom flask under an inert atmosphere.

    • The solution is cooled to 0°C in an ice bath.

    • Nonanoyl chloride (1.1 eq) is added dropwise to the stirred solution.

    • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

    • The reaction is quenched with the addition of water.

    • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

Antimicrobial Susceptibility Testing (Microdilution Method)
  • Materials: Mueller-Hinton broth, bacterial strains (e.g., P. aeruginosa, S. aureus), 96-well microtiter plates, test compound.

  • Procedure:

    • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the test compound are prepared in Mueller-Hinton broth in the wells of a 96-well plate.

    • Each well is inoculated with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Positive control (broth with bacteria) and negative control (broth only) wells are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
  • Materials: RAW 264.7 macrophage cells, DMEM medium, fetal bovine serum (FBS), lipopolysaccharide (LPS), Griess reagent, test compound.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound for 1 hour.

    • The cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

    • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the IC50 value (the concentration of the compound that inhibits 50% of NO production) is calculated.

Visualizations

General Workflow for Synthesis and Evaluation

The following diagram illustrates a general workflow for the synthesis and biological evaluation of a novel unsaturated carboxylic acid like this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Materials reaction Chemical Reaction start->reaction workup Extraction & Workup reaction->workup purification Chromatographic Purification workup->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir antimicrobial Antimicrobial Assays nmr->antimicrobial anti_inflammatory Anti-inflammatory Assays ms->anti_inflammatory cytotoxicity Cytotoxicity Assays ir->cytotoxicity analysis Data Analysis & Interpretation antimicrobial->analysis anti_inflammatory->analysis cytotoxicity->analysis conclusion conclusion analysis->conclusion Conclusion

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of novel compounds.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by an anti-inflammatory compound.

G LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS Expression NFkB->iNOS promotes NO Nitric Oxide (Inflammation) iNOS->NO Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->NFkB inhibits

Caption: A simplified diagram of the LPS-induced inflammatory pathway and a hypothetical point of inhibition.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3-Ethenylhexanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethenylhexanoic acid was found. The following information is based on the safety data of structurally similar carboxylic acids, such as 2-Ethylhexanoic acid and Hexanoic acid. It is imperative to handle this chemical with extreme caution and to conduct a thorough risk assessment before use.

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this chemical, thereby minimizing risk and promoting a safe laboratory environment.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be a corrosive and potentially toxic substance. The primary hazards include:

  • Skin Corrosion: Causes severe skin burns.[1][2][3]

  • Eye Damage: Causes serious eye damage.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation upon inhalation of vapors or mists.[5][6]

  • Toxicity: May be harmful if swallowed or in contact with skin.[2][4][5]

  • Reproductive Toxicity: Some similar compounds are suspected of damaging fertility or the unborn child.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.To protect against splashes that can cause severe eye damage.
Skin Protection - Gloves: Nitrile or butyl rubber gloves. Check manufacturer's data for breakthrough times. - Lab Coat: Chemical-resistant lab coat. - Clothing: Long pants and closed-toe shoes.To prevent skin contact which can lead to severe burns.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary.To prevent inhalation of corrosive and potentially toxic vapors.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from preparation to disposal.

1. Preparation and Engineering Controls:

  • Ensure a calibrated eye-wash station and safety shower are readily accessible.
  • Work exclusively in a certified chemical fume hood to minimize inhalation exposure.
  • Clear the work area of any incompatible materials, such as strong bases or oxidizing agents.[2][7]

2. Handling the Chemical:

  • Don all required PPE as specified in the table above.
  • Carefully uncap the container to avoid splashing.
  • Use only compatible labware (e.g., glass, PTFE) for transferring and handling.
  • Dispense the required amount of the acid slowly and carefully.

3. Spill Response:

  • In case of a small spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material (e.g., sand, vermiculite).
  • For larger spills, evacuate the area and follow emergency procedures.
  • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Chemical Waste: Collect all liquid waste containing the acid in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Contaminated Materials: Any materials that have come into contact with the acid, including gloves, absorbent pads, and disposable labware, must be disposed of as hazardous waste in a sealed and labeled container.

  • Disposal Route: All hazardous waste must be disposed of through the institution's designated hazardous waste management program, following all local, state, and federal regulations.[2]

Safe Handling Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment Risk Assessment ppe_selection Select & Don PPE risk_assessment->ppe_selection engineering_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_selection->engineering_controls dispense Dispense Chemical engineering_controls->dispense experiment Perform Experiment dispense->experiment decontaminate Decontaminate Work Area experiment->decontaminate waste_disposal Segregate & Dispose Waste decontaminate->waste_disposal remove_ppe Doff PPE waste_disposal->remove_ppe

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.